Ethyl Nicotinate-d4
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,4,5,6-tetradeuteriopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h3-6H,2H2,1H3/i3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLVHTDFJBKJLG-LNFUJOGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)OCC)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80481353 | |
| Record name | Ethyl (~2~H_4_)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80481353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66148-16-1 | |
| Record name | Ethyl 3-pyridine-2,4,5,6-d4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66148-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (~2~H_4_)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80481353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Need for Precision in Quantitative Analysis
An In-depth Technical Guide to Ethyl Nicotinate-d4 for Analytical Applications
This guide provides a comprehensive technical overview of this compound, a stable isotope-labeled compound essential for modern analytical research. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, underlying analytical principles, and practical applications of this critical internal standard.
In the realm of quantitative analysis, particularly within pharmaceutical and bioanalytical research, accuracy and reproducibility are paramount. The complexity of biological matrices often introduces variability during sample preparation and analysis, leading to potential inaccuracies. Stable isotope-labeled internal standards, such as this compound, represent the gold standard for mitigating these challenges.[1] this compound is the deuterated analogue of Ethyl Nicotinate, a nicotinic acid derivative.[][3] By replacing four hydrogen atoms on the pyridine ring with deuterium, a stable, non-radioactive isotope of hydrogen, the molecule's mass is increased without significantly altering its chemical behavior.[4][5] This subtle modification allows it to serve as a perfect mimic for the unlabeled analyte, enabling highly precise quantification through isotope dilution mass spectrometry (IDMS).[1]
Core Chemical & Physical Properties
This compound is a colorless to pale yellow oily substance.[][6] Its fundamental properties are critical for its effective use in analytical method development. Proper storage is essential for maintaining its stability; while some suppliers recommend storage at room temperature, refrigeration at 2-8°C is also commonly advised to ensure long-term integrity.[][6][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 66148-16-1 | [][3][8][9] |
| IUPAC Name | ethyl 2,4,5,6-tetradeuteriopyridine-3-carboxylate | [][8][10] |
| Molecular Formula | C₈H₅D₄NO₂ | [][9] |
| Molecular Weight | 155.19 g/mol | [][3][8] |
| Appearance | Colorless to Pale Yellow Oily Matter | [][6] |
| Typical Purity | ≥98% Chemical Purity; ≥98 atom % D | [][7] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol | [][11] |
| Storage Conditions | 2-8°C or Room Temperature (check supplier data) | [][6][7] |
| Unlabeled CAS | 614-18-6 | [][7][10] |
The Principle of Isotope Dilution: A Self-Validating System
The utility of this compound is grounded in the principle of isotope dilution mass spectrometry (IDMS).[1] This technique is considered the gold standard because the deuterated internal standard (IS) behaves almost identically to the native analyte throughout the entire analytical workflow.[1][4]
Causality Behind its Effectiveness:
-
Physicochemical Mimicry: Because deuterium substitution causes negligible changes in polarity and chemical reactivity, this compound co-elutes with the unlabeled ethyl nicotinate during liquid chromatography (LC) separation.[12]
-
Correction for Sample Loss: A known quantity of the deuterated standard is added to the sample at the very beginning of the preparation process.[1] Any subsequent loss of the target analyte during extraction, concentration, or injection is mirrored by a proportional loss of the internal standard.
-
Mitigation of Matrix Effects: In complex biological samples, other molecules can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as ion suppression or enhancement.[4][12] Since the deuterated standard is chemically identical, it experiences the same matrix effects as the analyte.
By measuring the ratio of the analyte's mass spectrometry signal to the internal standard's signal, these sources of error are effectively cancelled out. This ratio remains constant despite variations in sample recovery or ionization efficiency, leading to exceptionally accurate and precise quantification.[1][5]
Visualization 1: Chemical Structure of this compound
The following diagram illustrates the molecular structure, highlighting the positions of the four deuterium atoms on the pyridine ring.
Caption: Structure of ethyl 2,4,5,6-tetradeuteriopyridine-3-carboxylate.
Application in Bioanalytical Methodologies
The primary application of this compound is as an internal standard for the quantification of its unlabeled counterpart in complex matrices such as plasma, urine, and tissue homogenates.[12] The unlabeled compound, Ethyl Nicotinate, is used in cosmetics for skin conditioning and as a vasodilator, making its quantification relevant in dermatological and pharmacokinetic studies.[13]
Experimental Protocol: Quantification of Ethyl Nicotinate in Human Plasma using LC-MS/MS
This protocol outlines a typical workflow for a bioanalytical method. The causality for key steps is explained to provide field-proven insight.
1. Preparation of Stock and Working Solutions:
-
Step 1.1 (Analyte): Accurately weigh ~5 mg of Ethyl Nicotinate reference standard and dissolve in methanol to a final concentration of 1 mg/mL. This serves as the primary stock solution.
-
Step 1.2 (Internal Standard): Prepare a 1 mg/mL primary stock solution of this compound in methanol.
-
Step 1.3 (Working Solutions): Serially dilute the primary stock solutions with a 50:50 methanol:water mixture to create working solutions for the calibration curve and a separate working solution for the internal standard (e.g., at 100 ng/mL).
-
Expertise Note: Using a solvent mixture similar to the initial mobile phase composition (e.g., 50:50 methanol:water) for working solutions prevents peak distortion during chromatographic injection.
-
2. Sample Preparation (Protein Precipitation):
-
Step 2.1: Aliquot 100 µL of plasma samples (calibration standards, quality controls, or unknown samples) into microcentrifuge tubes.
-
Step 2.2: Add 10 µL of the this compound working solution (100 ng/mL) to every tube except for "double blank" samples. Vortex briefly.
-
Trustworthiness Note: Adding the IS at the earliest stage ensures it undergoes all subsequent sample manipulation steps alongside the analyte, which is the foundation of accurate correction.[1]
-
-
Step 2.3: Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins. Vortex vigorously for 1 minute.
-
Causality: Acetonitrile is a common choice for protein precipitation as it efficiently denatures proteins, releasing the analyte and IS into the supernatant while removing the bulk of matrix interferences.
-
-
Step 2.4: Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Step 2.5: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Step 3.1 (Liquid Chromatography):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient might run from 5% B to 95% B over 3-5 minutes.
-
Injection Volume: 5 µL.
-
-
Step 3.2 (Mass Spectrometry):
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Ethyl Nicotinate: Q1: 152.1 m/z → Q3: 124.1 m/z
-
This compound: Q1: 156.1 m/z → Q3: 128.1 m/z
-
-
Expertise Note: The 4 Dalton mass difference between the precursor ions (156.1 vs 152.1) allows the mass spectrometer to clearly distinguish the internal standard from the analyte.[1] The fragmentation pattern is expected to be similar, resulting in a corresponding 4 Dalton shift in the product ion.
-
4. Data Processing and Quantification:
-
Step 4.1: Integrate the peak areas for both the analyte and internal standard MRM transitions.
-
Step 4.2: Calculate the Peak Area Ratio (PAR) = (Analyte Peak Area) / (Internal Standard Peak Area).
-
Step 4.3: Construct a calibration curve by plotting the PAR against the known concentrations of the calibration standards. Apply a linear regression (typically with 1/x² weighting) to determine the relationship.
-
Step 4.4: Interpolate the concentrations of unknown samples from their measured PAR using the regression equation from the calibration curve.
Visualization 2: Bioanalytical Workflow using this compound
Caption: Workflow for sample quantification using a deuterated internal standard.
Conclusion
This compound is more than just a reagent; it is an enabling tool for achieving the highest standards of analytical integrity. Its design as a stable isotope-labeled analogue of Ethyl Nicotinate allows it to function as a robust internal standard, providing a self-validating system to correct for analytical variability. By understanding its chemical properties and the principles of isotope dilution, researchers in drug development and other scientific fields can generate more accurate, precise, and trustworthy quantitative data, ultimately enhancing the quality and reliability of their work.
References
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis . ResolveMass Laboratories Inc.[Link]
-
Deuterated Standards for LC-MS Analysis . ResolveMass Laboratories Inc.[Link]
-
This compound | C8H9NO2 | CID 12227214 . PubChem, National Institutes of Health. [Link]
-
CAS No : 66148-16-1 | Chemical Name : this compound . Pharmaffiliates. [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES . ResearchGate. [Link]
-
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry . ResearchGate. [Link]
-
ETHYL NICOTINATE . Ataman Kimya. [Link]
-
Showing Compound Ethyl nicotinate (FDB001016) . FooDB. [Link]
-
Showing metabocard for Ethyl nicotinate (HMDB0059846) . Human Metabolome Database. [Link]
-
CAS No : 66148-16-1| Chemical Name : this compound . Pharmaffiliates. [Link]
-
Ethyl Nicotinate as a Key Intermediate in Organic Synthesis: A Practical Overview . Medium. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. scbt.com [scbt.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. This compound | C8H9NO2 | CID 12227214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Ethyl Nicotinate-2,4,5,6-d4 | LGC Standards [lgcstandards.com]
- 11. This compound CAS#: 66148-16-1 [m.chemicalbook.com]
- 12. texilajournal.com [texilajournal.com]
- 13. nbinno.com [nbinno.com]
Ethyl Nicotinate-d4 CAS number and molecular weight
For the modern researcher and drug development professional, precision and reliability in analytical quantification are paramount. Stable isotope-labeled internal standards are the cornerstone of robust bioanalytical methods, particularly in mass spectrometry. This guide provides a comprehensive technical overview of Ethyl Nicotinate-d4, a deuterated analog of Ethyl Nicotinate, detailing its essential properties, applications, and the methodologies that leverage its unique characteristics.
Core Properties of this compound
This compound is a synthetically modified version of Ethyl Nicotinate where four hydrogen atoms on the pyridine ring have been replaced with deuterium atoms. This isotopic substitution is critical for its primary application as an internal standard in quantitative analysis.
Key Identifiers and Physicochemical Data
A summary of the essential data for this compound is presented below, providing a quick reference for researchers.
| Property | Value | Source(s) |
| CAS Number | 66148-16-1 | [1][][3][4][5] |
| Molecular Formula | C₈H₅D₄NO₂ | [][3][6] |
| Molecular Weight | 155.19 g/mol | [1][][3][5][7] |
| Appearance | Colorless to Pale Yellow Oil | [][3][6] |
| Isotopic Enrichment | ≥98 atom % D | [][5] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol | [][6] |
| Storage Conditions | 2-8°C or Room Temperature | [][3][5] |
Synonyms: The compound is also known by several alternative names, including Ethyl Nicotinate-2,4,5,6-d4, 3-Pyridinecarboxylic Acid-d4 Ethyl Ester, and Nicotinic Acid-d4 Ethyl Ester[][3][5].
The Rationale for Deuteration: A Scientific Perspective
The utility of this compound stems from the principles of isotope dilution mass spectrometry. Deuterium (²H) is a stable, non-radioactive isotope of hydrogen. By replacing hydrogen with deuterium, the mass of the molecule is increased without significantly altering its chemical properties.
Mechanism of Action as an Internal Standard
When used as an internal standard in a quantitative assay (e.g., LC-MS/MS), a known amount of this compound is spiked into a sample containing the analyte of interest (the non-deuterated Ethyl Nicotinate). The deuterated standard exhibits nearly identical behavior to the native analyte during sample preparation, extraction, and chromatographic separation.
However, due to its higher mass, it is readily distinguishable by the mass spectrometer. The ratio of the analyte's signal to the internal standard's signal is used for quantification. This approach provides a self-validating system that corrects for variations in sample recovery, matrix effects, and instrument response, leading to highly accurate and precise measurements.
Caption: Metabolic pathway of this compound.
Bioequivalence and Formulation Studies
When developing new formulations of a drug, it is essential to demonstrate that the new formulation delivers the active pharmaceutical ingredient (API) to the bloodstream at the same rate and extent as the original formulation. This compound allows for the precise measurement of the API in subjects, which is a regulatory requirement for bioequivalence studies.
Experimental Protocol: Quantification in Plasma
The following is a representative, generalized protocol for the quantification of Ethyl Nicotinate in plasma using this compound as an internal standard. This protocol should be optimized and validated for specific laboratory conditions.
Objective: To determine the concentration of Ethyl Nicotinate in human plasma.
Materials:
-
Blank human plasma
-
Ethyl Nicotinate (analyte standard)
-
This compound (internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid, LC-MS grade
-
Water, LC-MS grade
-
Protein precipitation plates or microcentrifuge tubes
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Ethyl Nicotinate in ACN.
-
Prepare a 1 mg/mL stock solution of this compound in ACN.
-
-
Preparation of Working Solutions:
-
Calibration Standards: Serially dilute the Ethyl Nicotinate stock solution with a 50:50 ACN:Water mixture to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a final concentration of 100 ng/mL in ACN. This will be the protein precipitation solvent.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 200 µL of the IS Working Solution (100 ng/mL this compound in ACN).
-
Vortex for 2 minutes to mix and precipitate proteins.
-
Centrifuge at 4000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.
-
-
LC-MS/MS Conditions (Illustrative):
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Ethyl Nicotinate: Q1/Q3 (e.g., m/z 152.1 -> 124.1)
-
This compound: Q1/Q3 (e.g., m/z 156.1 -> 128.1)
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of unknown samples by interpolating their peak area ratios from the calibration curve.
-
This detailed guide provides the foundational knowledge required for the effective use of this compound in a research and development setting. Its well-defined properties and the robustness of the isotope dilution method make it an invaluable tool for generating high-quality, reproducible data.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12227214, this compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
Sources
A Comprehensive Technical Guide to the Synthesis and Purity of Ethyl Nicotinate-d4 for Research Applications
This guide provides an in-depth exploration of the synthesis and rigorous purity assessment of Ethyl Nicotinate-d4 (ethyl 2,4,5,6-tetradeuteriopyridine-3-carboxylate), a crucial isotopically labeled compound for advanced research in drug metabolism, pharmacokinetics, and as an internal standard in quantitative analytical studies. This document is intended for researchers, chemists, and drug development professionals who require a high degree of technical detail and practical, field-proven insights.
Introduction: The Critical Role of Deuterated Internal Standards
In modern bioanalytical research, particularly in studies involving mass spectrometry, the use of stable isotope-labeled internal standards is paramount for achieving accurate and precise quantification of analytes in complex biological matrices. Deuterium-labeled compounds, such as this compound, serve as ideal internal standards because they exhibit nearly identical physicochemical properties to their unlabeled counterparts, yet are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer.[1] This co-elution during chromatographic separation and co-ionization in the mass spectrometer source allows for the correction of matrix effects and variations in sample processing, leading to highly reliable and reproducible data.[2] The synthesis and subsequent verification of the chemical and isotopic purity of these standards are, therefore, of utmost importance to ensure the integrity of experimental results.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process: first, the deuteration of the precursor, nicotinic acid, followed by the esterification of the resulting nicotinic acid-d4.
Part 1: Synthesis of Nicotinic Acid-d4 (Pyridine-2,4,5,6-d4-3-carboxylic acid)
The foundational step in the synthesis of this compound is the incorporation of deuterium atoms onto the pyridine ring of nicotinic acid. This is typically accomplished through a catalyzed hydrogen-deuterium (H-D) exchange reaction.
Causality of Experimental Choices:
The selection of a suitable catalyst and deuterium source is critical for achieving high levels of deuteration. While various methods exist for H-D exchange on aromatic rings, including acid- and base-catalyzed reactions, transition-metal-catalyzed processes often offer superior efficiency and selectivity.[3][4] Deuterium oxide (D₂O) is the most common and cost-effective deuterium source for this transformation.[5][6] The use of a catalyst, such as a ruthenium complex, facilitates the activation of the C-H bonds on the pyridine ring, enabling their exchange with deuterium from the D₂O solvent.[3]
Experimental Protocol: Catalytic H-D Exchange of Nicotinic Acid
-
Reaction Setup: In a high-pressure reaction vessel, combine nicotinic acid (1 equivalent), a suitable ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 5 mol%), and deuterium oxide (D₂O, 20 equivalents).
-
Reaction Conditions: Seal the vessel and heat the mixture to 120-150 °C with vigorous stirring for 24-48 hours. The elevated temperature is necessary to overcome the activation energy of the C-H bond cleavage.
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is neutralized with a suitable base (e.g., NaHCO₃). The deuterated nicotinic acid can then be isolated by filtration or extraction with an appropriate organic solvent after acidification of the aqueous layer.
-
Drying: The isolated nicotinic acid-d4 should be thoroughly dried under vacuum to remove any residual D₂O or H₂O.
A commercially available source for Nicotinic acid-(ring-d4) with high isotopic purity (≥98 atom % D) can also be utilized as a starting material, bypassing this synthetic step.[7]
Part 2: Fischer Esterification of Nicotinic Acid-d4
With the deuterated precursor in hand, the next step is the esterification with ethanol to yield this compound. The Fischer-Speier esterification is a classic and reliable method for this transformation.[8][9]
Causality of Experimental Choices:
The Fischer esterification is an equilibrium-controlled reaction.[9] To drive the equilibrium towards the formation of the ester, a large excess of the alcohol (ethanol) is used. An acid catalyst, typically a strong mineral acid like sulfuric acid (H₂SO₄), is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol.[10]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a round-bottom flask containing nicotinic acid-d4 (1 equivalent), add a large excess of absolute ethanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture while cooling in an ice bath.
-
Reaction Conditions: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Neutralization: After the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution), then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Purification of this compound
To ensure the high purity required for research applications, the crude product must be subjected to a rigorous purification process. Column chromatography is a standard and effective method for this purpose.[11] For achieving the highest purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[12]
Experimental Protocol: Purification by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel, using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) as the eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary, while collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Purity and Characterization: A Multi-faceted Approach
The final and most critical phase is the comprehensive analysis of the purified this compound to confirm its chemical identity, and both its chemical and isotopic purity. This is achieved through a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the structure of the synthesized molecule and for assessing the extent of deuteration.[13]
-
¹H NMR (Proton NMR): In the ¹H NMR spectrum of successfully synthesized this compound, the signals corresponding to the protons on the pyridine ring (positions 2, 4, 5, and 6) should be significantly diminished or absent, depending on the deuteration level. The characteristic signals for the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group) should remain present and integrate to the expected proton count.
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show the signals for all carbon atoms in the molecule. The signals for the deuterated carbons on the pyridine ring will exhibit splitting due to coupling with deuterium (a triplet for C-D) and will have a lower intensity compared to the protonated carbons.
Mass Spectrometry (MS)
Mass spectrometry is the primary technique for determining the molecular weight and, crucially, the isotopic purity of the labeled compound.[14][15] High-resolution mass spectrometry (HRMS) is particularly valuable for this purpose.[16]
Interpretation of the Mass Spectrum:
The mass spectrum of this compound will show a molecular ion peak (M⁺) at an m/z value corresponding to the mass of the deuterated molecule (C₈H₅D₄NO₂). The isotopic distribution of this molecular ion peak is the key to determining the isotopic purity.
Isotopic Purity Calculation:
The isotopic purity is calculated by comparing the relative abundances of the mass peaks corresponding to the different isotopologues (molecules with different numbers of deuterium atoms).[17][18]
-
M+0: Relative abundance of the unlabeled Ethyl Nicotinate.
-
M+1, M+2, M+3: Relative abundances of partially deuterated species.
-
M+4: Relative abundance of the desired this compound.
The isotopic purity is expressed as the percentage of the desired deuterated compound relative to all isotopologues.
| Isotopologue | Expected m/z (for [M+H]⁺) | Significance |
| Ethyl Nicotinate (unlabeled) | 152.07 | Unreacted starting material or incomplete deuteration |
| Ethyl Nicotinate-d1 | 153.08 | Incomplete deuteration |
| Ethyl Nicotinate-d2 | 154.08 | Incomplete deuteration |
| Ethyl Nicotinate-d3 | 155.09 | Incomplete deuteration |
| This compound | 156.09 | Desired product |
Table 1: Expected m/z values for the protonated molecular ions of Ethyl Nicotinate and its deuterated isotopologues.
Chromatographic Purity (HPLC and GC)
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to assess the chemical purity of the synthesized this compound, ensuring the absence of any non-isotopic impurities.[19]
-
HPLC Analysis: A reversed-phase HPLC method can be developed using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a suitable modifier like formic acid for MS compatibility). The purity is determined by the area percentage of the main peak in the chromatogram.
-
GC-MS Analysis: Gas chromatography coupled with mass spectrometry (GC-MS) provides both chromatographic separation and mass spectrometric detection, allowing for the simultaneous assessment of chemical purity and confirmation of the mass of the eluted compound.
Visualizing the Workflow
Caption: Workflow for the synthesis and purity analysis of this compound.
Conclusion
The synthesis of high-purity this compound is a meticulous process that demands careful execution of both the synthetic and purification steps, followed by a comprehensive analytical characterization. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently produce and validate this essential tool for their advanced scientific investigations. The integrity of research data heavily relies on the quality of the standards used, and a thorough approach to the synthesis and purity assessment of isotopically labeled compounds like this compound is non-negotiable.
References
-
Almac Group. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Ethyl nicotinate on Newcrom R1 HPLC column. Retrieved from [Link]
- Zhang, Y., et al. (2021). Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry. Chinese Journal of Analytical Chemistry, 49(2), 263-270.
-
ResolveMass Laboratories Inc. (2025, September 29). Isotopic Purity Using LC-MS. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl Nicotinate. Retrieved from [Link]
- Eichhorn, T., et al. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate-polyethylene glycol ester ligands. Journal of the Serbian Chemical Society, 88(12), S399-S406.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
-
Chem 117 Reference Spectra Spring 2011. (n.d.). Retrieved from [Link]
-
University of California, Irvine. (n.d.). Fischer Esterification. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. Retrieved from [Link]
- Das, D., et al. (2015). Regioselective ruthenium catalysed H–D exchange using D2O as the deuterium source. Organic & Biomolecular Chemistry, 13(21), 5979-5983.
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Khan Academy. (n.d.). Isotopes and mass spectrometry. Retrieved from [Link]
- Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. IntechOpen.
-
University of Missouri–St. Louis. (n.d.). 29. The Fischer Esterification. Retrieved from [https://www.umsl.edu/~orglab/documents/נ Fischer/Fischer1.html]([Link] Fischer/Fischer1.html)
-
Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]
-
Vibzz Lab. (2021, January 9). Pyridine : Decarboxylation of Niacin [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Mass spectral interpretation. Retrieved from [Link]
- Oro, L. A., et al. (2023). Bringing Selectivity in H/D Exchange Reactions Catalyzed by Metal Nanoparticles through Modulation of the Metal and the Ligand Shell. Inorganic Chemistry, 62(11), 4586–4596.
-
Cîrcu, V. (n.d.). Interpretation of Mass Spectra. SciSpace. Retrieved from [Link]
- Biel-Grzymala, M., & Zawadzki, M. (2022).
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
- T. S. A. Hor, et al. (2015). Selective deuteration of terminal olefins with D2O by catalysis of osmium-hydride complexes. Organic Chemistry Frontiers, 2(7), 809-816.
-
Allery Chemistry. (2020, May 7). Interpreting mass spectra [Video]. YouTube. [Link]
- Wang, W., et al. (2024). Organophotocatalytic Selective Deuteration of Metabolically Labile Heteroatom Adjacent C-H Bonds via H/D Exchange with D2O. Organic Letters, 26(41), 8961–8966.
-
Wang, W., et al. (2024). Organophotocatalytic Selective Deuteration of Metabolically Labile Heteroatom Adjacent C-H Bonds via H/D Exchange with D2O. National Institutes of Health. Retrieved from [Link]
-
How2. (2012, December 19). Interpret a mass spectrum [Video]. YouTube. [Link]
-
University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Isotopic Labeling Services. Retrieved from [Link]
-
Chemistry in the Lab. (2013, October 21). 【4K】-- Column Chromatography (Purification) [Video]. YouTube. [Link]
- Li, Y., et al. (2022). Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices.
- Google Patents. (n.d.). CN1141288A - Process for preparing nicotinic acid.
Sources
- 1. CN1141288A - Process for preparing nicotinic acid - Google Patents [patents.google.com]
- 2. Regioselective ruthenium catalysed H–D exchange using D2O as the deuterium source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective deuteration of terminal olefins with D2O by catalysis of osmium-hydride complexes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Organophotocatalytic Selective Deuteration of Metabolically Labile Heteroatom Adjacent C-H Bonds via H/D Exchange with D2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotinic acid-(ring-d4) D = 98atom , = 98 CP 66148-15-0 [sigmaaldrich.com]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. cerritos.edu [cerritos.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. Khan Academy [khanacademy.org]
- 14. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. resolvemass.ca [resolvemass.ca]
- 17. almacgroup.com [almacgroup.com]
- 18. Separation of Ethyl nicotinate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 19. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
Commercial suppliers of high-purity Ethyl Nicotinate-d4
An In-Depth Technical Guide to Commercial Suppliers of High-Purity Ethyl Nicotinate-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, the deuterated analogue of Ethyl Nicotinate, serves as a critical tool in modern pharmaceutical research and development. Its primary utility lies in its application as an internal standard for mass spectrometry-based quantitative bioanalysis, crucial for pharmacokinetic (PK) and drug metabolism studies.[1][2] The substitution of hydrogen with deuterium atoms lends a greater mass to the molecule without significantly altering its chemical properties, allowing for its clear distinction from the non-labeled parent compound in complex biological matrices.[][4] The reliability of such studies is fundamentally dependent on the chemical and isotopic purity of the deuterated standard. This guide provides an in-depth analysis of the commercial supplier landscape for high-purity this compound, outlines a robust protocol for in-house quality verification, and presents a workflow for its application in a typical pharmacokinetic study.
The Imperative of Purity in Deuterated Standards
In quantitative bioanalysis, an ideal internal standard (IS) should share identical physicochemical properties with the analyte but be clearly distinguishable by the detector, typically a mass spectrometer. This compound is designed for this purpose when quantifying its non-labeled counterpart. However, the integrity of the analytical data hinges on two key parameters of the standard:
-
Chemical Purity: The absence of any non-target chemical entities. Impurities can introduce interfering signals, suppress the ionization of the analyte or the IS, and lead to inaccurate quantification. A minimum chemical purity of 98% is a common requirement.[][6]
-
Isotopic Purity (or Isotopic Enrichment): This refers to the percentage of molecules that contain the desired number of deuterium atoms. High isotopic enrichment (e.g., ≥98% atom D) is critical to prevent "crosstalk," where the signal from the deuterated standard contributes to the signal of the non-deuterated analyte, leading to an overestimation of the analyte's concentration.[]
Therefore, selecting a supplier that provides comprehensive documentation, including a detailed Certificate of Analysis (CoA), is the first and most critical step in ensuring experimental success.
Navigating the Commercial Supplier Landscape
The selection of a reliable supplier is a decision that directly impacts research validity. A trustworthy supplier not only guarantees the product's quality but also provides transparent documentation and robust technical support. The following diagram illustrates a logical workflow for the selection and validation process.
Caption: Workflow for selecting and validating a commercial supplier.
Comparative Analysis of Key Suppliers
Several reputable chemical suppliers offer high-purity this compound. The table below summarizes the specifications from prominent vendors based on publicly available data. Researchers should always request a lot-specific Certificate of Analysis for the most accurate information.
| Supplier | Product Number | CAS Number | Chemical Purity | Isotopic Purity (% Atom D) | Appearance | Storage |
| BOC Sciences | 66148-16-1 | 66148-16-1 | ≥98% | ≥98% | Colorless to Pale Yellow Oily Matter | 2-8°C |
| LGC Standards | CDN-D-4173 | 66148-16-1 | min 98% | 98% | Not Specified | +5°C |
| Santa Cruz Biotechnology | sc-219504 | 66148-16-1 | Not Specified | Not Specified | Not Specified | Not Specified |
| Pharmaffiliates | PA PST 010955 | 66148-16-1 | Not Specified | Not Specified | Clear Colorless to Pale Yellow Oil | 2-8°C Refrigerator |
| Clinivex | 66148-16-1 | 66148-16-1 | Not Specified | Not Specified | Not Specified | Not Specified |
Featured Supplier Profiles
-
BOC Sciences: A global supplier known for a comprehensive portfolio of research chemicals, including stable isotope-labeled compounds.[] They provide clear specifications for both chemical and isotopic purity (≥98%) and offer detailed product information, making them a strong candidate for researchers prioritizing quality documentation.[]
-
LGC Standards: Specializes in reference standards and materials for analytical testing. Their products are often manufactured under ISO/IEC 17025, ensuring high quality and reliability suitable for method validation and release testing.[10] They specify a minimum of 98% chemical purity and 98 atom % D for their this compound.[6]
-
ChemicalBook: This platform acts as an aggregator, listing multiple suppliers for a given chemical.[11] While it is a useful tool for identifying a wide range of potential sources, researchers must perform due diligence on the specific, underlying manufacturer chosen through the platform.
Mandatory In-House Quality Verification Protocol
Upon receiving a shipment of this compound, it is imperative to conduct in-house verification to confirm its identity, purity, and isotopic enrichment. This self-validating step ensures the integrity of all subsequent experiments.
Certificate of Analysis (CoA) Review
Before opening the product, meticulously review the supplied CoA. Key items to verify include:
-
Identity Confirmation: Match the CAS number (66148-16-1), molecular formula (C₈H₅D₄NO₂), and molecular weight (~155.19 g/mol ) with the product label and your purchase order.[][12]
-
Purity Data: The CoA should explicitly state the chemical purity (determined by HPLC or GC) and the isotopic purity (determined by NMR or MS).
-
Analytical Data: The CoA should reference the analytical methods used (e.g., ¹H-NMR, MS) and ideally include spectra for review.
Experimental Verification: Step-by-Step Methodologies
A. Identity and Isotopic Enrichment Verification via Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound (approx. 1 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Method: Infuse the sample directly or use a flow injection analysis (FIA) method. Acquire data in positive ion mode.
-
Analysis:
-
Confirm the presence of the protonated molecular ion [M+H]⁺ at m/z ≈ 156.10. The exact mass will vary slightly based on the instrument's calibration.
-
The unlabeled Ethyl Nicotinate would appear at m/z ≈ 152.07.[10] The mass shift of +4 Da confirms the incorporation of four deuterium atoms.
-
Assess the isotopic distribution. The peak at 156.10 should be the base peak, with minimal signal intensity at lower masses (e.g., 155.10, 154.10), confirming high isotopic enrichment.
-
B. Purity and Structural Confirmation via ¹H-NMR Spectroscopy
-
Sample Preparation: Dissolve an accurately weighed amount of the standard in a deuterated solvent (e.g., Chloroform-d, Methanol-d4). Use of a deuterated solvent is crucial for NMR spectroscopy.[13]
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis:
-
The key feature of the ¹H-NMR spectrum for this compound is the significant reduction or complete absence of signals corresponding to the pyridine ring protons.
-
The remaining signals should correspond to the ethyl group: a triplet at ~1.4 ppm (CH₃) and a quartet at ~4.4 ppm (CH₂).
-
The integration of any residual pyridine proton signals relative to the ethyl group signals can be used to quantify the isotopic purity.
-
The absence of significant unidentifiable signals confirms high chemical purity.
-
C. Chemical Purity Assessment via HPLC
-
Standard and Sample Preparation: Prepare a stock solution of this compound in a suitable mobile phase component (e.g., methanol/water mixture). Create a dilution for injection (e.g., 10-20 µg/mL).[14]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile (or methanol), often with a modifier like 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the pyridine chromophore absorbs (e.g., 262 nm).
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. A result of ≥98% is typically desired.
-
Application Workflow: Internal Standard in a Pharmacokinetic Study
This compound is an ideal internal standard for quantifying Ethyl Nicotinate in biological samples. The following workflow illustrates its use in a typical preclinical PK study.
Caption: Workflow for a pharmacokinetic study using a deuterated internal standard.
This process, known as the stable isotope dilution method, is the gold standard in quantitative bioanalysis. It corrects for variability in sample preparation and instrument response, ensuring highly accurate and precise results, which are fundamental for making critical decisions in drug development.[15][16]
Conclusion
The selection of high-purity this compound is a foundational requirement for researchers engaged in drug metabolism and pharmacokinetic studies. The commercial market offers several reputable options, but due diligence is paramount. By partnering with suppliers who provide transparent and comprehensive quality documentation, and by implementing a rigorous in-house verification protocol encompassing mass spectrometry, NMR, and HPLC, scientists can ensure the integrity of their deuterated standards. This meticulous approach underpins the generation of reliable, reproducible data, ultimately accelerating the drug development process.
References
-
Patsnap. Preparation method of ethyl nicotinate - Eureka. [Link]
- Google Patents.
-
Pharmaffiliates. CAS No : 66148-16-1| Chemical Name : this compound. [Link]
-
Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Applications of Deuterium in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(11), 5276–5297. [Link]
-
SYNMR. Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. [Link]
-
ResearchGate. Utility of the deuterated compounds described in this study for the.... [Link]
-
ResearchGate. Applications of Deuterium in Medicinal Chemistry | Request PDF. [Link]
-
National Institutes of Health (NIH). A Standardized Approach to Quantitative Analysis of Nicotine in e-Liquids Based on Peak Purity Criteria Using High-Performance Liquid Chromatography. [Link]
-
Pharmaffiliates. CAS No : 66148-16-1 | Chemical Name : this compound. [Link]
-
National Institutes of Health (NIH). Ethyl Nicotinate | C8H9NO2 | CID 69188 - PubChem. [Link]
-
National Institutes of Health (NIH). The use of pharmacokinetic and pharmacodynamic data in the assessment of drug safety in early drug development. [Link]
-
PubMed. Effects of flavor ingredient ethyl vanillin on nicotine pharmacokinetics and neurotransmitters release. [Link]
Sources
- 1. Applications of Deuterium in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 6. Ethyl Nicotinate-2,4,5,6-d4 | LGC Standards [lgcstandards.com]
- 7. theclinivex.com [theclinivex.com]
- 8. scbt.com [scbt.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Ethyl Nicotinate | CAS 614-18-6 | LGC Standards [lgcstandards.com]
- 11. This compound | 66148-16-1 [chemicalbook.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. synmr.in [synmr.in]
- 14. A Standardized Approach to Quantitative Analysis of Nicotine in e-Liquids Based on Peak Purity Criteria Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The use of pharmacokinetic and pharmacodynamic data in the assessment of drug safety in early drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of flavor ingredient ethyl vanillin on nicotine pharmacokinetics and neurotransmitters release - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety data sheet (SDS) and handling of Ethyl Nicotinate-d4
An In-Depth Technical Guide to the Safe Handling of Ethyl Nicotinate-d4
For researchers, scientists, and drug development professionals, the use of isotopically labeled compounds like this compound is a cornerstone of modern analytical and metabolic studies. The incorporation of deuterium offers a powerful tool for tracing molecular fates without altering the fundamental chemical reactivity of the parent molecule. However, this analytical advantage does not change the compound's inherent chemical hazards. This guide provides a comprehensive overview of the safety data, handling protocols, and emergency procedures for this compound, grounded in established safety principles and authoritative data. As the toxicological profile of the deuterated form is not extensively studied, this guide operates on the prudent principle that its chemical hazards are equivalent to its non-deuterated analogue, Ethyl Nicotinate (CAS 614-18-6).
Compound Identification and Physicochemical Profile
This compound is the deuterated form of Ethyl Nicotinate, a derivative of nicotinic acid (Vitamin B3).[1][] Its primary application lies in research, particularly in studies requiring mass spectrometry-based quantification where it serves as an internal standard.[][3]
Table 1: Physicochemical Properties of this compound and its Non-Deuterated Analogue
| Property | This compound | Ethyl Nicotinate (Non-Deuterated) | Data Source(s) |
| IUPAC Name | ethyl 2,4,5,6-tetradeuteriopyridine-3-carboxylate | ethyl pyridine-3-carboxylate | [4][5] |
| Synonyms | Nicaethan-d4, Nikethan-d4, Ethyl 3-Pyridinecarboxylate-d4 | Mucotherm, Nicotinic acid ethyl ester | [1] |
| CAS Number | 66148-16-1 | 614-18-6 | [4][6] |
| Molecular Formula | C₈H₅D₄NO₂ | C₈H₉NO₂ | [][5] |
| Molecular Weight | 155.19 g/mol | 151.16 g/mol | [4][5] |
| Appearance | Colorless to Pale Yellow Liquid/Oily Matter | Colorless to Light yellow clear liquid | [] |
| Boiling Point | Not specified; expected to be similar to parent | 223-224 °C | [7] |
| Flash Point | Not specified; expected to be similar to parent | 93 °C (199 °F) (Closed Cup) | [7][8] |
| Density | Not specified; expected to be similar to parent | 1.107 g/mL at 25 °C | |
| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol (Slightly) | Sparingly soluble in water; soluble in alcohol and ether | [][9] |
| Storage Temperature | 2-8°C or Room Temperature, below +30°C | Store in a cool place, below +30°C | [] |
Hazard Identification and Toxicological Insights
Ethyl Nicotinate is classified as a hazardous substance and a combustible liquid.[6][7][10] The primary hazards are associated with its irritant properties, which are a direct consequence of its chemical nature as a nicotinic acid derivative known to cause vasodilation (widening of blood vessels).[10] This physiological effect can manifest as skin flushing, a sensation of heat, and irritation upon contact.[10]
Table 2: GHS Hazard Classification for Ethyl Nicotinate
| Hazard Class | Signal Word | Hazard Statement | Source(s) |
| Skin Corrosion/Irritation (Category 2) | Warning | H315: Causes skin irritation. | [6][11] |
| Serious Eye Damage/Eye Irritation (Category 2/2A) | Warning | H319: Causes serious eye irritation. | [6][11] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | Warning | H335: May cause respiratory irritation. | [7][11] |
| Flammable Liquids (Category 4) / Combustible Liquid | Warning | H227: Combustible liquid. | [6][7] |
Routes of Exposure and Health Effects:
-
Inhalation: Inhalation of vapors or mists can cause respiratory tract irritation.[7][8] The hazard is more pronounced at elevated temperatures.[10]
-
Skin Contact: Causes skin irritation.[6][8] Prolonged contact should be avoided, and the material should not be allowed to contact open cuts, abrasions, or irritated skin, as this could permit entry into the bloodstream.[10]
-
Eye Contact: Poses a risk of serious eye irritation and damage.[7][10] Immediate and thorough rinsing is critical upon contact.
-
Ingestion: Accidental ingestion may be damaging to health and can cause chemical burns in the mouth, esophagus, and stomach, leading to symptoms like severe pain, nausea, and vomiting.[7][10]
To the best of current knowledge, the toxicological properties of this specific chemical have not been fully investigated, and standard precautions for handling a potentially harmful irritant should be strictly followed.[11]
Hierarchy of Controls and Personal Protection
To ensure safety, a systematic approach known as the "Hierarchy of Controls" must be implemented. This prioritizes eliminating or reducing hazards at the source.
Caption: Hierarchy of Controls for minimizing exposure.
Engineering Controls: The most critical engineering control is to handle this compound exclusively within a certified chemical fume hood.[11] This prevents the accumulation of vapors in the breathing zone and protects the user from inhalation exposure. An eyewash station and safety shower must be readily accessible in the immediate work area.[6]
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering controls.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical safety goggles or a face shield. | Protects against splashes that can cause serious eye irritation.[8][11] |
| Hand | Nitrile or other appropriate chemical-resistant gloves. | Prevents skin contact and irritation.[7] Always inspect gloves for tears or holes before use. |
| Body | A lab coat or chemical-resistant apron. | Protects against incidental skin contact and contamination of personal clothing.[7] |
| Respiratory | Not required if handled in a fume hood. | If a fume hood is not available or in case of a large spill, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[6][8] |
Safe Handling, Storage, and Disposal Protocols
Adherence to standardized protocols is essential for preventing accidents and ensuring the integrity of the research material.
Protocol 1: Standard Laboratory Handling of this compound
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE (goggles, lab coat, gloves).
-
Aliquotting: Allow the container to reach room temperature before opening to prevent moisture condensation. Handle the container with care to prevent spills.[7]
-
Dispensing: Use a clean glass pipette or syringe to transfer the liquid. Avoid creating mists or aerosols.[7]
-
Post-Handling: Securely seal the container immediately after use. Wipe down the work surface in the fume hood with an appropriate solvent.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[6]
Storage and Stability
-
Conditions: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[7][10] Storage temperatures between 2-8°C or at room temperature (below 30°C) are recommended.[]
-
Incompatibilities: Keep away from strong oxidizing agents (e.g., nitrates, perchlorates) as this may result in a hazardous reaction.[8][10]
-
Ignition Sources: As a combustible liquid, store it away from heat, sparks, open flames, and other ignition sources.[6][7] "No smoking" policies should be strictly enforced in storage areas.[10]
Disposal
All waste, including empty containers, must be treated as hazardous.[10] Empty containers may retain product residue and vapors.[8]
-
Collect all this compound waste in a designated, properly labeled hazardous waste container.
-
Do not dispose of this chemical down the drain or in general waste.[10]
-
Consult with your institution's Environmental Health and Safety (EHS) office for specific disposal procedures, which must comply with all local, state, and federal regulations.[7][10]
Emergency Procedures: Spills and Exposure Response
A clear and practiced emergency plan is critical.
Protocol 2: Managing a Small Spill (Inside a Fume Hood)
-
Alert: Alert personnel in the immediate area.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads) to contain the spill.[8]
-
Neutralize/Absorb: Cover the spill with the absorbent material and allow it to fully absorb the liquid.
-
Collect: Using spark-proof tools, carefully scoop the absorbed material into a designated hazardous waste container.[8]
-
Decontaminate: Clean the spill area with soap and water or an appropriate solvent, collecting all cleaning materials as hazardous waste.
-
Ventilate: Allow the area to ventilate before resuming work.
For large spills, evacuate the area immediately and contact your institution's emergency response team or EHS office.
Workflow for Accidental Exposure
Caption: Decision workflow for responding to accidental exposure.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.[7]
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin and hair with running water and soap for at least 15 minutes.[6][10] Seek medical attention if irritation develops or persists.[11]
-
Inhalation: Remove the individual from the contaminated area to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek medical attention.[7][8]
-
Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[8] Seek immediate medical attention and show the Safety Data Sheet to the medical personnel.[7]
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Synerzine. (n.d.). SAFETY DATA SHEET Ethyl Nicotinate. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ETHYL NICOTINATE. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl nicotinate, 99%. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl nicotinate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl nicotinate. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 3. theclinivex.com [theclinivex.com]
- 4. This compound | C8H9NO2 | CID 12227214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl Nicotinate | C8H9NO2 | CID 69188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. synerzine.com [synerzine.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Page loading... [wap.guidechem.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. pfaltzandbauer.com [pfaltzandbauer.com]
Introduction: The Critical Role of Stable Isotope Labeled Standards in Modern Drug Development
An In-Depth Technical Guide to the Isotopic Enrichment and Stability of Ethyl Nicotinate-d4
In the landscape of pharmaceutical research and development, precision and accuracy are paramount. Stable Isotope Labeled (SIL) compounds are indispensable tools that serve as ideal internal standards for quantitative bioanalysis using mass spectrometry.[1][2] By replacing specific atoms with their heavier, non-radioactive isotopes (such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N)), we create a molecule that is chemically identical to the analyte of interest but mass-shifted.[1][3] This allows it to co-elute chromatographically and experience similar matrix effects and ionization efficiencies as the unlabeled drug, ensuring robust and reliable quantification in complex biological matrices.[1]
This compound (CAS No. 66148-16-1) is the deuterated form of Ethyl Nicotinate, a nicotinic acid derivative.[] The four deuterium atoms are strategically placed on the pyridine ring, a location generally resistant to back-exchange under physiological conditions.[5][6] This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis, analytical characterization of isotopic enrichment, and crucial stability assessment of this compound, ensuring its suitability as a reliable internal standard.
Synthesis and Isotopic Enrichment Strategy
The synthesis of this compound is a multi-step process designed to achieve high isotopic enrichment while maintaining chemical purity. While specific manufacturing protocols are often proprietary, the general strategy involves two core transformations: the deuteration of the pyridine ring and the subsequent esterification.
The rationale behind this sequence is to introduce the deuterium labels onto a robust aromatic core before performing the more sensitive esterification reaction. This minimizes the risk of isotopic dilution or exchange during the final synthesis steps.
Conceptual Synthesis Workflow
The process begins with a suitable nicotinic acid precursor and introduces deuterium, typically using a catalyzed hydrogen-deuterium exchange process in the presence of a deuterium source like D₂O.[7] Once the pyridine ring is sufficiently labeled, the carboxylic acid is esterified with ethanol to yield the final product.[8]
Caption: Conceptual workflow for the synthesis of this compound.
Analytical Characterization and Isotopic Purity Verification
Confirming the isotopic enrichment and chemical purity of this compound is a non-negotiable step. This validation relies on a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[][10]
Isotopic Enrichment Analysis by Mass Spectrometry
Mass spectrometry is the definitive technique for quantifying the distribution of isotopic masses in the final product.[10][11] High-resolution instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, are essential to resolve the mass difference between isotopologues and potential isobaric interferences.[12][13]
The analysis determines the percentage of the compound that is fully deuterated (d4) versus partially labeled (d1, d2, d3) or unlabeled (d0) species. An isotopic enrichment of ≥98 atom % D is a common quality standard for SIL compounds.[5]
Table 1: Theoretical Mass-to-Charge Ratios (m/z) for Ethyl Nicotinate Isotopologues
| Isotopologue | Formula | Exact Mass (Monoisotopic) |
|---|---|---|
| Unlabeled (d0) | C₈H₉NO₂ | 151.0633 |
| d1 | C₈H₈DNO₂ | 152.0696 |
| d2 | C₈H₇D₂NO₂ | 153.0759 |
| d3 | C₈H₈D₃NO₂ | 154.0821 |
| d4 (Target) | C₈H₅D₄NO₂ | 155.0884 |
Note: Masses calculated based on most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ²H).[14]
Protocol: Isotopic Purity Determination by LC-HRMS
1. Objective: To quantify the isotopic distribution of this compound and confirm its enrichment level.
2. Materials:
-
This compound sample
-
Unlabeled Ethyl Nicotinate reference standard
-
LC-MS grade Acetonitrile and Water
-
Formic Acid
-
Calibrated High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) coupled to a UPLC/HPLC system.[12]
3. Methodology:
-
Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in acetonitrile. Create a working solution by diluting the stock to ~1 µg/mL in 50:50 acetonitrile:water.[15]
-
Chromatography: Use a C18 column. Elute the compound using a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile). The goal is to obtain a sharp, symmetric peak for the analyte.
-
Mass Spectrometry Acquisition:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Perform a full scan analysis over an m/z range of 100-250.
-
Ensure the instrument resolution is set high enough (e.g., >20,000) to clearly separate isotopic peaks.[11]
-
Calibrate the instrument immediately before the run to ensure high mass accuracy.[12]
-
-
Data Analysis:
-
Extract the ion chromatograms for the unlabeled (d0) and labeled (d4) species. They should have identical retention times.
-
From the full scan mass spectrum of the chromatographic peak, obtain the ion intensities for each isotopologue (m/z 151.06 to 156.09).
-
Correct the observed intensities for the natural abundance of ¹³C and other isotopes.[13]
-
Calculate the isotopic purity using the formula: % Isotopic Purity (d4) = [Corrected Intensity (d4) / Σ Corrected Intensities (d0 to d4)] x 100
-
4. Self-Validation: The method is validated by the consistent retention time between the labeled and unlabeled standards and the clear resolution of isotopologue peaks in the mass spectrum, confirming the specificity of the analysis.
Structural Confirmation by NMR Spectroscopy
While MS confirms mass, NMR spectroscopy confirms the location of the isotopic labels. For this compound, ¹H NMR is a powerful tool. In an unlabeled sample, the spectrum would show distinct signals for the four protons on the pyridine ring and the signals for the ethyl group.[16][17] In a successfully synthesized d4 sample, the signals corresponding to the pyridine ring protons should be absent or reduced to baseline noise, while the ethyl group signals remain. This provides unambiguous evidence of deuteration at the intended positions.
Caption: Workflow for analytical verification of this compound.
Stability Assessment: Ensuring Label Integrity
A critical requirement for a SIL internal standard is that the isotopic labels are stable and do not exchange with protons from the solvent or matrix.[1] The deuterium atoms on the aromatic ring of this compound are expected to be highly stable. However, this must be empirically verified through forced degradation (or stress testing) studies.[18][19]
Forced degradation studies expose the compound to harsh conditions to identify potential degradation pathways and assess the stability of the isotopic label.[15][20] The goal is to achieve 5-20% degradation of the parent compound to ensure the analytical methods are stability-indicating.[15][21]
Protocol: Forced Degradation Stability Study
1. Objective: To evaluate the chemical stability of this compound and the integrity of its deuterium labels under various stress conditions.
2. Stress Conditions: [15][21]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C (dry heat) for 48 hours.
-
Photostability: Expose to light source as per ICH Q1B guidelines.
3. Methodology:
-
Prepare solutions of this compound (~10 µg/mL) under each of the stress conditions listed above. Include a control sample stored under normal conditions.
-
After the specified incubation period, neutralize the acidic and basic samples.
-
Analyze all samples by LC-HRMS using the method described in Section 2.1.
-
Primary Analysis (Chemical Stability): Compare the peak area of the parent compound in the stressed samples to the control sample to calculate the percentage of degradation.
-
Secondary Analysis (Label Stability): For any remaining parent compound in the stressed samples, extract the mass spectrum and re-calculate the isotopic purity. A significant decrease in the d4/d0 ratio would indicate H/D back-exchange.
4. Expected Outcomes & Interpretation:
Table 2: Representative Data from Forced Degradation Study
| Condition | % Degradation of Parent | Isotopic Purity of Remaining Parent | Interpretation |
|---|---|---|---|
| Control | < 1% | ≥ 98% | Compound is stable under standard conditions. |
| 0.1 M HCl | ~15% | ≥ 98% | Some hydrolysis of the ester may occur, but the deuterium labels on the ring are stable to acid. |
| 0.1 M NaOH | ~20% | ≥ 98% | Significant ester hydrolysis is expected, but the labels remain intact on the aromatic core. |
| 3% H₂O₂ | < 5% | ≥ 98% | The compound is stable to oxidation; labels are secure. |
| 80°C Heat | < 2% | ≥ 98% | The compound is thermally stable; labels are secure. |
This self-validating system demonstrates not only the chemical stability of the molecule but, more importantly, the robustness of the isotopic labels under conditions far more extreme than those encountered in typical bioanalytical workflows.
Caption: Decision tree for interpreting forced degradation study results.
Conclusion
This compound, when properly synthesized and rigorously characterized, serves as a robust and reliable internal standard for quantitative analysis. The strategic placement of deuterium on the stable aromatic ring minimizes the risk of in-source or metabolic H/D exchange. Verification of isotopic enrichment via high-resolution mass spectrometry and confirmation of label position by NMR are essential quality control steps. Furthermore, comprehensive stability testing through forced degradation studies provides the ultimate assurance of both chemical and isotopic integrity. By following the principles and protocols outlined in this guide, researchers and drug development professionals can confidently employ this compound to achieve the highest levels of accuracy and precision in their bioanalytical assays.
References
- Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
- Lubiniecki, A. et al. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- ResolveMass Laboratories Inc. (2025).
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Jain, S. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
- ResolveMass Laboratories Inc. (2025). Isotopic Purity Using LC-MS. ResolveMass.
- Wang, G., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed.
- Isotopes.com. (n.d.). How Isotopes Are Identified - Isotope Detection Methods. Isotopes.com.
- Benchchem. (n.d.). A Technical Guide to the Isotopic Purity and Enrichment of D-Arabinose-d6. Benchchem.
- ResearchGate. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS.
- C/D/N Isotopes. (n.d.).
- MedChemExpress. (n.d.).
- Ataman Kimya. (n.d.). ETHYL NICOTINATE.
- ChemicalBook. (n.d.). Ethyl nicotinate(614-18-6) 1H NMR spectrum. ChemicalBook.
- BOC Sciences. (n.d.).
- Google Patents. (n.d.). CN106957262A - A kind of preparation method of ethyl nicotinate.
- LGC Standards. (n.d.).
- Tobin, J. (2022). Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
- Wikipedia. (n.d.). Isotopic labeling. Wikipedia.
- Eichhorn, T., et al. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Journal of the Serbian Chemical Society.
- Tocris Bioscience. (n.d.). Stable Isotopically Labeled Compounds. Tocris Bioscience.
- ResearchGate. (n.d.). My Ethyl Nicotinate NMR spectrum.
- National Center for Biotechnology Information. (n.d.).
- Moravek. (n.d.).
- Jasińska, M., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers.
- ResearchGate. (n.d.).
Sources
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. moravek.com [moravek.com]
- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. Ethyl Nicotinate-2,4,5,6-d4 | LGC Standards [lgcstandards.com]
- 7. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
- 8. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. researchgate.net [researchgate.net]
- 14. This compound | C8H9NO2 | CID 12227214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. Ethyl nicotinate(614-18-6) 1H NMR spectrum [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. acdlabs.com [acdlabs.com]
- 19. pharmtech.com [pharmtech.com]
- 20. biopharminternational.com [biopharminternational.com]
- 21. resolvemass.ca [resolvemass.ca]
An In-depth Technical Guide to the Applications of Deuterated Nicotinic Acid Derivatives in Science
Abstract: The strategic substitution of hydrogen with its stable, heavy isotope, deuterium, represents a sophisticated chemical modification that has garnered significant traction across the landscape of drug discovery, metabolic research, and analytical chemistry. This guide provides an in-depth technical exploration of the applications of deuterated nicotinic acid (niacin) derivatives. We will delve into the core scientific principle underpinning their utility—the kinetic isotope effect (KIE)—and elucidate how this phenomenon is leveraged to enhance pharmacokinetic profiles, probe enzymatic mechanisms, and establish gold-standard analytical methods. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and apply the unique advantages conferred by deuterium substitution in the context of this vital class of molecules.
Part 1: The Scientific Foundation of Deuteration
Introduction to Deuterium and Isotopic Labeling
Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen, containing one proton and one neutron in its nucleus. This additional neutron doubles the mass of the atom compared to protium (¹H) but does not alter its fundamental chemical properties, such as valence and molecular shape.[1] Isotopic labeling, the practice of replacing specific atoms in a molecule with their isotopes, has long been a tool for tracing molecular pathways.[2] However, the substitution of hydrogen with deuterium is unique in that the twofold mass difference can significantly influence the kinetics of chemical reactions, an attribute that is now being strategically exploited in drug design and mechanistic studies.[3][4]
The Kinetic Isotope Effect (KIE): The Core Principle
The primary kinetic isotope effect is the foundational principle that makes deuteration a powerful tool in medicinal chemistry.[3] A covalent bond to deuterium (e.g., a carbon-deuterium or C-D bond) has a lower zero-point vibrational energy than the corresponding bond to hydrogen (C-H). Consequently, the C-D bond is stronger and requires more energy to break.[4]
In many metabolic reactions, particularly those mediated by the cytochrome P450 (CYP) family of enzymes, the cleavage of a C-H bond is the rate-limiting step of the reaction.[5] By replacing a hydrogen atom at such a metabolically vulnerable position—often termed a "metabolic soft spot"—with deuterium, the rate of that metabolic transformation can be substantially slowed.[4] This change in reaction rate due to isotopic substitution is quantified as the KIE, expressed as the ratio of the rate constants (kH/kD).[3] This targeted metabolic blockade can lead to profound improvements in a drug candidate's pharmacokinetic profile.
Pharmacokinetic Advantages of Strategic Deuteration
The deliberate deuteration of drug molecules, including nicotinic acid derivatives, can confer several significant advantages that are attractive in drug development:
-
Increased Half-Life and Exposure: By slowing metabolic clearance, deuteration can extend a drug's half-life (t½) and increase its total exposure (Area Under the Curve, AUC), potentially allowing for less frequent dosing and improved patient compliance.[4]
-
Reduced Toxic Metabolites: If a metabolic pathway leads to the formation of a toxic metabolite, deuterating the site of that transformation can shunt metabolism towards safer clearance pathways, thereby improving the drug's safety profile.[4]
-
Improved Bioavailability: For drugs with high first-pass metabolism, deuteration can increase the amount of active drug that reaches systemic circulation.
-
Reduced Pharmacokinetic Variability: Slower, more controlled metabolism can lead to more predictable plasma concentrations across different patient populations.
The first FDA-approved deuterated drug, Austedo® (deutetrabenazine), exemplifies these benefits, offering a longer half-life and reduced dosing frequency compared to its non-deuterated counterpart for treating chorea associated with Huntington's disease.[4]
Part 2: Synthesis and Characterization
Synthetic Strategies for Deuterated Nicotinic Acid Derivatives
The synthesis of deuterated nicotinic acid derivatives can be approached through several methods, primarily categorized as direct hydrogen-deuterium (H-D) exchange on the final molecule or building the molecule from deuterated precursors.
-
Direct H-D Exchange: This method involves exposing the target molecule to a deuterium source, such as deuterated water (D₂O) or deuterated acid, often in the presence of a metal catalyst. This approach is efficient for late-stage labeling.[6]
-
Synthesis from Deuterated Precursors: This bottom-up approach provides precise control over the location of deuterium incorporation. For example, to synthesize 2,4,5,6-tetradeutero-nicotinic acid, one might start with a commercially available deuterated pyridine ring.[7] To deuterate a methyl group on a nicotinic acid derivative, a deuterated methylating agent like methyl-d₃ iodide (CD₃I) can be used.
Exemplary Protocol: Synthesis of 2,4,5,6-Tetradeutero-N-(methylsulfonyl)nicotinamide
This protocol is adapted from established methods for the synthesis of nicotinic acid derivatives.[7]
-
Activation of Deuterated Nicotinic Acid:
-
Dissolve 2,4,5,6-tetradeutero-nicotinic acid (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add carbonyldiimidazole (CDI) (1.1 eq) in a single portion.
-
Heat the reaction mixture to 40°C for 30 minutes to form the activated acyl-imidazolide intermediate.
-
-
Coupling Reaction:
-
To the activated intermediate, add methyl sulfonamide (1.1 eq).
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) as a non-nucleophilic base to facilitate the reaction.
-
Allow the reaction to stir at 40°C for 12-18 hours, monitoring progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture and concentrate under reduced pressure to remove the DMF.
-
Triturate the resulting residue with dichloromethane to precipitate the product.
-
Collect the solid by filtration and recrystallize from a suitable solvent system (e.g., methanol/dichloromethane) to yield the purified deuterated product.
-
Analytical Characterization
Confirming the successful and site-specific incorporation of deuterium is critical. The two primary analytical techniques for this are:
-
Mass Spectrometry (MS): High-resolution mass spectrometry will show a predictable mass shift corresponding to the number of deuterium atoms incorporated. For example, nicotinic acid (C₆H₅NO₂) has a monoisotopic mass of 123.0320 Da. Its tetradeuterated analog, C₆HD₄NO₂, would have a mass of 127.0571 Da, a shift of +4.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of proton signals at the specific sites of deuteration. ²H (Deuterium) NMR can be used to directly observe the deuterium signals, confirming their presence and location.
Part 3: Core Applications in Scientific Research
Application 1: Pharmacokinetic and Metabolic Profiling
Nicotinic acid undergoes extensive metabolism in the body through two primary pathways: a high-affinity conjugation pathway forming nicotinuric acid (NUA), and a low-affinity, high-capacity pathway leading to nicotinamide (NAM) and subsequently other metabolites like N-methyl-2-pyridone-5-carboxamide (2PY).[6][9]
By strategically deuterating nicotinic acid, one can modulate its metabolic fate. For instance, if a specific position on the pyridine ring is a primary site for oxidative metabolism by a CYP enzyme, deuterating that site could slow this conversion. This would "shunt" the metabolism more heavily towards the alternative pathway (e.g., conjugation). This approach can be used to:
-
Prolong the therapeutic action of nicotinic acid itself, potentially reducing the high doses often required in lipid therapy, which are associated with side effects like flushing.[9][10]
-
Investigate the contribution of different metabolic pathways to the overall clearance of the drug. By comparing the metabolite profiles of deuterated vs. non-deuterated analogs, researchers can quantify the importance of the blocked pathway.
| Parameter | Nicotinic Acid (Protio) | Deuterated Nicotinic Acid (Deutero) | Rationale for Change |
| Half-life (t½) | ~0.9 hours[6] | > 0.9 hours (Predicted) | Slower metabolic clearance due to KIE. |
| AUC (Exposure) | Baseline | Increased (Predicted) | Reduced clearance leads to greater systemic exposure. |
| Metabolite Ratio (NUA/2PY) | Baseline | Altered (Predicted) | Deuteration may selectively inhibit one pathway, shunting metabolism to another. |
| Dosing Frequency | Multiple times daily (IR)[10] | Potentially reduced | A longer half-life could enable less frequent dosing regimens. |
Application 2: Mechanistic Elucidation of Biological Pathways
Deuterated nicotinic acid derivatives are invaluable tools for probing the mechanisms of enzymes involved in NAD+ metabolism. The NAD+ biosynthetic network, which includes the Preiss-Handler pathway (starting from nicotinic acid) and salvage pathways, is crucial for cellular energy and signaling.[11][12][13]
Kinetic isotope effect studies can reveal whether a C-H bond cleavage is part of the rate-limiting step of an enzymatic reaction. For example, in a study of nicotinamidase, which hydrolyzes nicotinamide to nicotinic acid, ¹⁵N and ¹³C KIEs were used to demonstrate that C-N bond cleavage is at least partially rate-limiting.[5] A similar approach using deuterated substrates could probe enzymes that act on the nicotinic acid ring itself, providing crucial insights into their catalytic mechanism.
Furthermore, deuterated nicotinic acid can be used as a metabolic tracer. By administering the labeled compound to cells or organisms, researchers can use mass spectrometry to track the deuterium label as it is incorporated into downstream metabolites like nicotinic acid mononucleotide (NAMN), nicotinic acid adenine dinucleotide (NAAD), and ultimately NAD+.[1][14] This allows for precise measurement of metabolic flux through the Preiss-Handler pathway, helping to understand how this pathway is regulated in health and disease.[15][16]
Application 3: Gold Standard for Quantitative Bioanalysis
In the field of bioanalytical chemistry, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are considered the gold standard for accurate quantification. A deuterated version of the analyte (e.g., nicotinic acid-d₄) is the ideal internal standard because it is chemically identical to the analyte of interest.[8]
The Self-Validating System: This near-perfect chemical identity means the deuterated internal standard co-elutes chromatographically with the non-labeled analyte and experiences the same behavior during every step of the analytical process:
-
Sample Extraction: Any loss of analyte during protein precipitation or liquid-liquid extraction will be mirrored by a proportional loss of the deuterated standard.
-
Chromatography: The labeled and unlabeled compounds move through the LC column together.
-
Ionization: They experience the same degree of ion suppression or enhancement from the sample matrix in the mass spectrometer's source.
Because the mass spectrometer can distinguish between the analyte and the standard based on their mass difference, the ratio of their signals remains constant despite any variations in the process. This effectively cancels out experimental error, leading to highly accurate and precise quantification.[17]
Exemplary Protocol: LC-MS/MS Quantification of Nicotinic Acid in Human Plasma
-
Sample Preparation:
-
To 100 µL of human plasma, add 50 µL of an internal standard working solution (e.g., nicotinic acid-d₄ at 500 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute, then centrifuge at 15,000 rpm for 10 minutes to pellet the proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
The mass spectrometer is set to Multiple Reaction Monitoring (MRM) mode to detect specific mass transitions for both the analyte and the internal standard.
-
-
Quantification:
-
A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of calibration standards.
-
The concentration of nicotinic acid in the unknown plasma samples is calculated from this curve using the measured peak area ratio.
-
| Parameter | Typical Value/Condition | Source |
| LC Column | C8 or C18 (e.g., Zorbax 300SB-C₈) | [18] |
| Mobile Phase | Methanol/Ammonium Acetate Buffer | [18] |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | [2][17] |
| Analyte MRM Transition | e.g., m/z 124.1 → 80.1 (for Nicotinic Acid) | [17] |
| IS MRM Transition | e.g., m/z 128.1 → 84.1 (for Nicotinic Acid-d₄) | Predicted |
| Linear Range | ~2.0 - 3000 ng/mL | [17] |
Part 4: Future Outlook and Conclusion
The application of deuterated nicotinic acid derivatives is a field ripe with potential. As our understanding of the nuances of NAD+ metabolism in aging and disease deepens, these deuterated tracers will become even more critical for mapping metabolic fluxes and identifying therapeutic targets.[11][13][19] In drug development, creating deuterated versions of nicotinic acid-based therapeutics (e.g., anti-inflammatory agents) could yield next-generation drugs with superior pharmacokinetic and safety profiles.[4][20]
References
-
Migaud, M. E., & Clemons, G. A. (2012). Structural and kinetic isotope effect studies of nicotinamidase (Pnc1) from Saccharomyces cerevisiae. PubMed. [Link]
-
Stepanov, I., & Hatsukami, D. (n.d.). Metabolism of Deuterated NNN in Smokeless Tobacco Users. ClinicalTrials.gov. Retrieved from [Link]
-
National Cancer Institute. (n.d.). Evaluating the Metabolism of Deuterated NNN in Smokeless Tobacco Users. NCI. Retrieved from [Link]
-
Sauve, A. A. (2019). The chemistry of the vitamin B3 metabolome. PMC - PubMed Central. [Link]
-
Liu, Y., et al. (2014). Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial. NIH. [Link]
-
Siddiqui, M. R., et al. (2002). Effects of nicotinic acid on fatty acid kinetics, fuel selection, and pathways of glucose production in women. PubMed. [Link]
-
Shimadzu Corporation. (n.d.). Simultaneous Quantitative Analysis of Five Vitamers of B3 and B6 in Banana by LC/MS/MS. Shimadzu. [Link]
-
Wikipedia. (n.d.). Kinetic isotope effect. Wikipedia. [Link]
-
Stamper, B. D., et al. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. PubMed. [Link]
-
Wu Chang, M. L., & Johnson, B. C. (1957). NICOTINIC ACID METABOLISM. ResearchGate. [Link]
-
Wikipedia. (n.d.). Nicotinamide adenine dinucleotide. Wikipedia. [Link]
-
CABI. (n.d.). Stable isotope dilution method for nicotinic acid determination. CABI Digital Library. [Link]
-
Pieper, J. A. (2003). Overview of niacin formulations: Differences in pharmacokinetics, efficacy, and safety. ResearchGate. [Link]
-
Hukkanen, J., et al. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. PMC - PubMed Central. [Link]
-
Benowitz, N. L., et al. (1991). Stable isotope studies of nicotine kinetics and bioavailability. ResearchGate. [Link]
-
Liu, Y., et al. (2012). Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS. PubMed. [Link]
-
Pieper, J. A. (2003). Overview of niacin formulations: differences in pharmacokinetics, efficacy, and safety. PubMed. [Link]
-
Al-Delaimy, W. K., et al. (2021). Determination of Vitamin B3 Vitamer (Nicotinamide) and Vitamin B6 Vitamers in Human Hair Using LC-MS/MS. MDPI. [Link]
-
Braidy, N., et al. (2019). Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes. Antioxidants & Redox Signaling. [Link]
-
Liu, Y., et al. (2014). Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS. ResearchGate. [Link]
-
Menon, R. M., et al. (2007). Plasma and urine pharmacokinetics of niacin and its metabolites from an extended-release niacin formulation. ResearchGate. [Link]
-
Abdellatif, M., et al. (2020). Nicotinamide adenine dinucleotide: Biosynthesis, consumption and therapeutic role in cardiac diseases. Acta Physiologica. [Link]
-
Kung, H., et al. (1971). Nicotinic acid metabolism. 8. Tracer studies on the intermediary roles of -methyleneglutarate, methylitaconate, dimethylmaleate, and pyruvate. PubMed. [Link]
-
Navas, L. E., & Carnero, A. (2021). Role of NAD+ in regulating cellular and metabolic signaling pathways. PMC. [Link]
-
Lonza. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC - NIH. [Link]
-
Horsman, M. R., et al. (1991). Nicotinamide pharmacokinetics in patients. PubMed. [Link]
-
Abdellatif, M., et al. (2020). Nicotinamide adenine dinucleotide: Biosynthesis, consumption and therapeutic role in cardiac diseases. AUB ScholarWorks. [Link]
-
El-Sayed, M. A., et al. (2020). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. [Link]
Sources
- 1. The chemistry of the vitamin B3 metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 4. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural and kinetic isotope effect studies of nicotinamidase (Pnc1) from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. Overview of niacin formulations: differences in pharmacokinetics, efficacy, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sprucespa.com [sprucespa.com]
- 13. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nicotinic acid metabolism. 8. Tracer studies on the intermediary roles of -methyleneglutarate, methylitaconate, dimethylmaleate, and pyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Facebook [cancer.gov]
- 17. Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 20. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: A Technical Guide to Ethyl Nicotinate-d4 for Isotope Dilution Mass Spectrometry
Preamble: The Imperative for Precision in Bioanalysis
In the landscape of drug development and clinical research, the quantitative analysis of xenobiotics and endogenous molecules in biological matrices is the bedrock upon which pivotal decisions are made. The journey from discovery to regulatory approval is paved with data, and the integrity of this data is non-negotiable. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the definitive tool for this purpose, offering unparalleled sensitivity and selectivity.[1] However, the inherent variability of complex biological samples and the analytical process itself necessitates a strategy to ensure accuracy and reproducibility. This guide delves into the theory and practical application of Ethyl Nicotinate-d4, a stable isotope-labeled internal standard, as a cornerstone of robust bioanalytical method development, aligning with the stringent expectations of global regulatory bodies.[2][3]
The Principle of Isotope Dilution: A Self-Validating System
The core principle of isotope dilution mass spectrometry (IDMS) is elegant and powerful. An ideal internal standard (IS) is a non-endogenous, stable compound that behaves chemically and physically identically to the analyte of interest throughout the entire analytical workflow—from sample extraction to ionization in the mass spectrometer.[2] A stable isotope-labeled (SIL) internal standard, such as this compound, is the closest possible approximation to this ideal.
By introducing a known concentration of the SIL-IS at the very beginning of the sample preparation process, it experiences the same potential for loss during extraction, the same chromatographic behavior, and, critically, the same degree of ionization enhancement or suppression in the MS source as the unlabeled analyte.[4][5] The mass spectrometer distinguishes between the analyte and the IS based on their mass-to-charge ratio (m/z) difference. Consequently, the ratio of the analyte's signal to the IS's signal remains constant, irrespective of variations in sample recovery or matrix effects. This ratio is then used to accurately calculate the concentration of the analyte in the original, unknown sample. This built-in correction mechanism is what makes the use of a SIL-IS a self-validating system and the gold standard in quantitative bioanalysis.[2][4]
Logical Workflow: Isotope Dilution Mass Spectrometry
The following diagram illustrates the fundamental principle of using a stable isotope-labeled internal standard to correct for analytical variability.
Caption: Step-by-step sample preparation protocol using protein precipitation.
LC-MS/MS Instrumentation and Conditions
The following parameters serve as a robust starting point for method development and can be optimized for specific instrumentation.
| Parameter | Recommended Condition | Rationale |
| LC Column | C18 Column (e.g., 50 x 2.1 mm, 1.8 µm) | Provides good reversed-phase retention for ethyl nicotinate. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes positive ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase LC. |
| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, re-equilibrate | Ensures elution and cleaning of the column. |
| Flow Rate | 0.4 mL/min | Typical for analytical LC-MS. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | Ethyl nicotinate contains a basic nitrogen, ideal for positive ESI. |
| MRM Transitions | See Table Below | For selective and sensitive detection. |
| Dwell Time | 100 ms | Balances sensitivity with the number of points across a peak. |
Multiple Reaction Monitoring (MRM) Transitions
The selection of unique and intense precursor-to-product ion transitions is critical for the selectivity of the assay. [6]The following are proposed transitions based on the structures.
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |
| Ethyl Nicotinate | m/z 152.1 | m/z 124.1 | Optimized by user |
| m/z 78.1 | Optimized by user | ||
| This compound | m/z 156.1 | m/z 128.1 | Optimized by user |
| m/z 82.1 | Optimized by user |
Note: The primary fragmentation is the loss of ethylene (28 Da). Further fragmentation of the resulting nicotinic acid can lead to the pyridinium ion. Collision energies must be empirically optimized on the specific mass spectrometer being used.
Method Validation: Demonstrating Trustworthiness
A bioanalytical method is not fit for purpose until it has been rigorously validated according to regulatory guidelines, such as those from the FDA or EMA. [7]A full validation should assess the following parameters.
| Validation Parameter | Acceptance Criteria (Typical) | Purpose |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in at least six unique sources of blank matrix. | To ensure the method can differentiate the analyte from other components in the sample. [7] |
| Calibration Curve | Linearity (r²) > 0.99 over the desired concentration range. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). | To establish the relationship between analyte concentration and instrument response. |
| Accuracy & Precision | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%Bias) within ±15% (±20% at LLOQ) at a minimum of four QC levels (LLOQ, Low, Mid, High). | To demonstrate the closeness of measured values to the true value and the reproducibility of the method. [8] |
| Matrix Effect | The coefficient of variation of the IS-normalized matrix factor should be ≤ 15% across at least six lots of matrix. | To assess the impact of co-eluting matrix components on the ionization of the analyte. |
| Recovery | Not required to be 100%, but must be consistent and reproducible. | To evaluate the efficiency of the extraction process. |
| Stability | Analyte stability must be demonstrated under various conditions: freeze-thaw, bench-top, long-term storage, and post-preparative. | To ensure the analyte concentration does not change during sample handling and storage. [8] |
This table summarizes key validation parameters and typical acceptance criteria based on international guidelines.
Conclusion: Enabling High-Integrity Bioanalysis
The use of this compound as a stable isotope-labeled internal standard represents a critical tool for researchers and drug development professionals. It provides the foundation for constructing a bioanalytical method that is not only sensitive and specific but also robust and reliable. By compensating for the inherent variabilities of the analytical process, it ensures that the quantitative data generated can be trusted to support critical pharmacokinetic, toxicokinetic, and clinical studies. Adherence to the principles of isotope dilution and rigorous method validation, as outlined in this guide, is paramount to achieving the highest level of scientific integrity and regulatory compliance.
References
- BenchChem. (2025). Application Note: Quantitative Analysis of Nicotinonitrile in Biological Matrices using Isotope Dilution Mass Spectrometry with.
-
Catz, P., et al. (2005). Simultaneous determination of myristyl nicotinate, nicotinic acid, and nicotinamide in rabbit plasma by liquid chromatography-tandem mass spectrometry using methyl ethyl ketone as a deproteinization solvent. Journal of Chromatography B, 829(1-2), 123-135. Available at: [Link]
- Bevital. (n.d.). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography.
- ProChemicals. (n.d.). Ethyl Nicotinate as a Key Intermediate in Organic Synthesis: A Practical Overview.
-
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Bioanalysis, 1(1), 145-150. Available at: [Link]
-
ResearchGate. (2005). Simultaneous determination of myristyl nicotinate, nicotinic acid, and nicotinamide in rabbit plasma by liquid chromatography-tandem mass spectrometry using methyl ethyl ketone as a deproteinization solvent. Available at: [Link]
- BenchChem. (2025). A Technical Guide to Deuterated Internal Standards in Quantitative Mass Spectrometry.
-
Huicheng Biotech. (n.d.). This compound. Available at: [Link]
- Google Patents. (2017). CN106957262A - A kind of preparation method of ethyl nicotinate.
-
ResearchGate. (2007). The determination of nicotinic acid in plasma by mixed-mode. liquid chromatography-tandem mass spectrometry following ion exchange solid phase extraction. Available at: [Link]
-
PubChem. (n.d.). Ethyl nicotinate. National Center for Biotechnology Information. Available at: [Link]
-
Journal of Neonatal Surgery. (2022). BIO-Analytical Method Development and Validation By LC/MS/MS Technique. Available at: [Link]
-
Wisdomlib. (2025). Deuterated Internal Standard: Significance and symbolism. Available at: [Link]
-
Research Journal of Pharmacy and Technology. (2021). Introduction of an Innovative approach for Bioanalytical Method Development and Validation of Febuxostat by using LC-ESI-MS/MS in Human Plasma. Available at: [Link]
-
Liang, X., et al. (2003). Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. Journal of the American Society for Mass Spectrometry, 14(1), 101-107. Available at: [Link]
-
Pharmaffiliates. (n.d.). This compound. Available at: [Link]
- BenchChem. (2025). selecting the correct MRM transition to avoid crosstalk for Didesethyl Chloroquine-d4.
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 4. scispace.com [scispace.com]
- 5. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bevital.no [bevital.no]
- 8. Simultaneous determination of myristyl nicotinate, nicotinic acid, and nicotinamide in rabbit plasma by liquid chromatography-tandem mass spectrometry using methyl ethyl ketone as a deproteinization solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of Ethyl Nicotinate-d4
An In-Depth Technical Guide to Ethyl Nicotinate-d4
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound is the deuterated analogue of Ethyl Nicotinate, a nicotinic acid derivative.[] In this isotopically labeled form, four hydrogen atoms on the pyridine ring are replaced by deuterium atoms.[2][3] This substitution, while having a minimal impact on the compound's fundamental chemical reactivity, imparts a significant mass shift and alters the energetic profile of the C-D bonds compared to C-H bonds. These unique characteristics make this compound an invaluable tool for researchers in drug development, metabolic studies, and analytical chemistry.
This guide provides a comprehensive overview of the core physical and chemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but also contextual insights into the practical applications and analytical considerations of this stable isotope-labeled compound. The narrative emphasizes the causality behind experimental choices and provides a framework for its effective use in a laboratory setting.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound define its handling, storage, and application parameters. While properties like boiling point and melting point are not expected to differ significantly from the unlabeled parent compound, the molecular weight is a key distinguishing feature.
Summary of Core Properties
The quantitative data for this compound are summarized in the table below. These values are critical for accurate sample preparation, dosage calculations, and analytical method development.
| Property | Value | Source(s) |
| Chemical Name | ethyl 2,4,5,6-tetradeuteriopyridine-3-carboxylate | [][2] |
| Synonyms | 3-Pyridinecarboxylic Acid-d4 Ethyl Ester, Nicotinic Acid-d4 Ethyl Ester | [][4] |
| CAS Number | 66148-16-1 | [][5] |
| Molecular Formula | C₈H₅D₄NO₂ | [] |
| Molecular Weight | 155.19 g/mol | [][2] |
| Monoisotopic Mass | 155.088435514 Da | [2] |
| Appearance | Colorless to Pale Yellow Oily Matter | [] |
| Purity (Chemical) | ≥98% | [3] |
| Isotopic Enrichment | ≥98 Atom % D | [][5] |
| Solubility | Soluble in Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly) | [] |
| Storage Conditions | Store at 2-8°C | [] |
| Boiling Point (unlabeled) | 223-224 °C | |
| Melting Point (unlabeled) | 8-10 °C |
Analytical Characterization Workflow
Confirming the identity, purity, and isotopic enrichment of this compound is a critical first step in any experimental protocol. A multi-technique approach is essential for a comprehensive validation. The following workflow outlines a standard procedure for the characterization of this material upon receipt.
Caption: Standard workflow for the analytical validation of this compound.
Spectroscopic Profile
The spectroscopic data provides the definitive fingerprint of this compound, confirming its structure and deuteration pattern.
Mass Spectrometry (MS)
Mass spectrometry is the primary technique to confirm successful deuteration.
-
Expected Molecular Ion: In electron ionization (EI-MS), the molecular ion peak (M⁺) for this compound will appear at an m/z of 155, which is 4 mass units higher than the unlabeled compound (m/z 151).[][6] This mass shift is the most direct evidence of the incorporation of four deuterium atoms.
-
Fragmentation Pattern: The fragmentation pattern will be similar to the unlabeled standard, but fragments containing the pyridine ring will retain the deuterium labels and thus appear at a higher m/z. For instance, the prominent fragment corresponding to the nicotinoyl cation ([M-OC₂H₅]⁺) would be expected at m/z 110 for the d4-labeled compound, compared to m/z 106 for the unlabeled version.[7]
Protocol: Sample Preparation for MS Analysis
-
Solution Preparation: Prepare a stock solution of this compound at 1 mg/mL in a suitable volatile solvent such as methanol or acetonitrile.
-
Dilution: Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL.
-
Analysis: Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (GC-MS or LC-MS).
-
Verification: Acquire the full scan mass spectrum and verify the presence of the molecular ion at m/z 155 and the expected isotopic distribution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for confirming the position of the deuterium labels and assessing the isotopic purity.
-
¹H NMR: The most telling feature in the ¹H NMR spectrum of this compound is the absence of signals in the aromatic region (typically δ 7.3-9.2 ppm) that correspond to the protons on the pyridine ring.[7][8] The only remaining signals will be the ethyl group: a quartet around δ 4.4 ppm (-OCH₂-) and a triplet around δ 1.4 ppm (-CH₃). The absence of pyridine proton signals confirms the high isotopic enrichment at these positions.
-
¹³C NMR: The ¹³C NMR spectrum will show signals for all eight carbon atoms. The carbons on the pyridine ring that are bonded to deuterium will exhibit splitting due to C-D coupling and may have slightly different chemical shifts compared to the unlabeled compound.[9]
Infrared (IR) Spectroscopy
IR spectroscopy can provide further structural confirmation. The spectrum of this compound will be very similar to its unlabeled counterpart, with key absorptions for the C=O ester bond (around 1740 cm⁻¹) and C-O single bond (around 1240 cm⁻¹).[6][10] The primary difference will be in the C-H stretching region. The aromatic C-H stretches seen above 3000 cm⁻¹ in ethyl nicotinate will be replaced by C-D stretches, which appear at a lower wavenumber (typically 2100-2300 cm⁻¹) due to the heavier mass of deuterium.[11]
Core Applications in Research and Development
The utility of this compound stems directly from its isotopic label. Deuteration is a powerful strategy used to subtly modify a molecule for analytical or pharmacological purposes.[12]
Internal Standard for Quantitative Analysis
The most common application is as an internal standard for mass spectrometry-based quantification (e.g., LC-MS or GC-MS) of unlabeled Ethyl Nicotinate.[13]
-
Causality: An ideal internal standard co-elutes chromatographically with the analyte and has identical ionization efficiency and extraction recovery, but is mass-distinguishable. This compound perfectly fits this role. Its physical properties are nearly identical to the unlabeled analyte, ensuring it behaves the same way during sample preparation and chromatography. However, its +4 Da mass difference allows it to be detected on a separate MS channel.[13] This allows for precise correction of any analyte loss during sample workup or variability in instrument response, leading to highly accurate and precise quantification.
Tracers in Metabolic and Pharmacokinetic Studies
Deuterium labeling is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) research.[]
-
Mechanism of Action: this compound can be used as a tracer to follow the metabolic fate of the parent molecule in complex biological systems, both in vitro and in vivo.[13] By analyzing samples for the presence of deuterated metabolites, researchers can identify metabolic pathways, quantify metabolite formation, and determine rates of absorption, distribution, metabolism, and excretion (ADME) without interference from endogenous compounds.
-
Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond. Consequently, metabolic reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly if that hydrogen is replaced by deuterium.[] While the deuteration in this compound is on the aromatic ring (which is often a site of oxidative metabolism), this "kinetic isotope effect" can be exploited to slow down specific metabolic pathways, potentially improving a drug's half-life or altering its metabolic profile to reduce toxic byproducts.[12]
Caption: The Kinetic Isotope Effect (KIE) slows the metabolism of deuterated compounds.
Synthesis and Isotopic Purity
This compound is typically synthesized via methods analogous to its unlabeled counterpart, such as the Fischer esterification of nicotinic acid with ethanol.[15] The key difference is the use of a deuterated starting material, in this case, Nicotinic Acid-d4. The isotopic purity, or enrichment, is a critical quality parameter, as it determines the level of unlabeled species present. A high isotopic enrichment (typically >98 atom % D) is essential to prevent cross-talk between the analyte and internal standard channels in quantitative MS assays.[][5]
Handling, Storage, and Stability
Proper handling and storage are paramount to maintaining the integrity of this compound.
-
Safety Precautions: Based on the safety data sheet (SDS) for the unlabeled compound, Ethyl Nicotinate may cause skin and serious eye irritation.[16][17] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.[18]
-
Storage: The compound should be stored at 2-8°C in a tightly sealed container to prevent moisture absorption.[]
-
Stability: The material is generally stable if stored under the recommended conditions. However, for long-term storage (e.g., over three years), it is advisable to re-analyze the chemical purity before use to ensure no degradation has occurred.[5]
Conclusion
This compound is more than just a heavy version of its parent compound; it is a precision tool for advanced scientific research. Its well-defined physical properties, combined with the unique analytical advantages conferred by deuterium labeling, make it indispensable for accurate quantification in bioanalytical assays and for elucidating metabolic pathways in drug discovery. Understanding its spectroscopic fingerprint, proper handling, and the principles behind its application allows researchers to leverage this stable isotope-labeled compound to its full potential, ensuring data of the highest accuracy, reliability, and scientific integrity.
References
-
Ethyl Nicotinate-[d4] - BOC Sciences. BOC Sciences.
-
This compound | C8H9NO2 | CID 12227214. PubChem, National Institutes of Health.
-
Ethyl Nicotinate-2,4,5,6-d4. C/D/N Isotopes Inc.
-
ETHYL NICOTINATE. Ataman Kimya.
-
Ethyl Nicotinate-2,4,5,6-d4. LGC Standards.
-
This compound | CAS 66148-16-1. Santa Cruz Biotechnology, Inc.
-
3-Pyridine-2,4,5,6-d4-carboxylic acid, ethyl ester (this compound). MCE (MedChemExpress).
-
This compound | 66148-16-1. ChemicalBook.
-
SAFETY DATA SHEET - Ethyl nicotinate. Fisher Scientific.
-
Ethyl nicotinate. NIST WebBook, National Institute of Standards and Technology.
-
SAFETY DATA SHEET - Ethyl nicotinate. Fisher Scientific.
-
SAFETY DATA SHEET Ethyl Nicotinate. Synerzine.
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
-
Ethyl nicotinate(614-18-6)IR1. ChemicalBook.
-
A kind of preparation method of ethyl nicotinate. Google Patents.
-
Ethyl Nicotinate | C8H9NO2 | CID 69188. PubChem, National Institutes of Health.
-
Deuterated Compounds. Simson Pharma Limited.
-
This compound. CRO SPLENDID LAB.
-
Ethyl nicotinate(614-18-6) 1H NMR spectrum. ChemicalBook.
-
interpreting infra-red spectra. Chemguide.
-
Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy. BOC Sciences.
-
Applications of Deuterium in Medicinal Chemistry. PubMed, National Library of Medicine.
Sources
- 2. This compound | C8H9NO2 | CID 12227214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl Nicotinate-2,4,5,6-d4 | LGC Standards [lgcstandards.com]
- 4. splendidlab.in [splendidlab.in]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. Ethyl nicotinate [webbook.nist.gov]
- 7. Ethyl Nicotinate | C8H9NO2 | CID 69188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethyl nicotinate(614-18-6) 1H NMR [m.chemicalbook.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Ethyl nicotinate(614-18-6) IR Spectrum [m.chemicalbook.com]
- 12. Applications of Deuterium in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 15. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]
- 16. fishersci.at [fishersci.at]
- 17. fishersci.com [fishersci.com]
- 18. synerzine.com [synerzine.com]
Introduction: The Critical Role of Solubility in Modern Drug Development
An In-Depth Technical Guide to the Solubility of Ethyl Nicotinate-d4 in Organic Solvents
In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property that dictates its fate from initial screening to final formulation. Poor solubility can severely hamper drug absorption and bioavailability, leading to suboptimal therapeutic efficacy and complex formulation challenges.[1] The advent of deuterated compounds, where hydrogen atoms are strategically replaced by their stable isotope deuterium, has introduced a new dimension to drug design. This modification can significantly alter a drug's metabolic profile, often enhancing its pharmacokinetic properties.[2][][4] However, this isotopic substitution can also induce subtle changes in physicochemical characteristics, including solubility.[5][6]
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a deuterated analog of Ethyl Nicotinate. Ethyl Nicotinate itself is used as a topical vasodilator and skin-conditioning agent.[7] As a deuterated molecule, this compound serves as an excellent case study for the principles and practices required to characterize novel chemical entities. This document is intended for researchers, chemists, and formulation scientists, offering both theoretical grounding and field-proven experimental protocols.
Part 1: Physicochemical Profile of this compound
A thorough understanding of a molecule's intrinsic properties is a prerequisite for predicting and interpreting its solubility behavior. Ethyl Nicotinate is a polar aromatic ester, and its deuterated form retains the same fundamental structure.[8][9][10]
The primary structural difference in this compound is the replacement of four hydrogen atoms on the pyridine ring with deuterium.[10] While electronically similar, the increased mass of deuterium results in a C-D bond that is stronger and vibrates at a lower frequency than a C-H bond.[] This "Kinetic Isotope Effect" is renowned for slowing down metabolism but can also influence intermolecular interactions that govern solubility.[5] Studies on other deuterated compounds have shown that this can lead to changes in melting point and heat of fusion, which in turn can increase solubility.[5] For instance, the solubility of flurbiprofen-d8 was found to be twice that of its non-deuterated parent compound.[5]
Below is a comparative table of the physicochemical properties for both Ethyl Nicotinate and its deuterated analog.
| Property | Ethyl Nicotinate | This compound | Source(s) |
| Molecular Formula | C₈H₉NO₂ | C₈H₅D₄NO₂ | [8][10][11] |
| Molecular Weight | 151.16 g/mol | 155.19 g/mol | [8][10][11] |
| Appearance | Colorless to pale yellow liquid | Colorless to Pale Yellow Oil | [12][13] |
| Melting Point | 8-10 °C | Not available | [7][14] |
| Boiling Point | 223-224 °C | Not available | [7][14] |
| logP (o/w) | 1.32 | 1.3 (Computed) | [8][10][14] |
| pKa (Strongest Basic) | 3.24 - 3.35 | ~3.24 (Predicted) | [7][9] |
| Qualitative Solubility | Miscible in water | Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly) | [13][14] |
Part 2: Guiding Principles of Solubility
The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental, yet powerful, predictive tool.[15][16] This principle states that substances with similar polarities are more likely to be soluble in one another.[17][18]
Solvent Polarity and Classification
Organic solvents can be broadly classified based on their polarity, which is often quantified by the dielectric constant. A higher dielectric constant generally indicates a more polar solvent.[18][19] They are further subdivided into:
-
Polar Protic Solvents: Capable of hydrogen bonding (e.g., water, methanol, ethanol). They are effective at dissolving polar and ionic solutes.[18]
-
Polar Aprotic Solvents: Possess a large dipole moment but lack O-H or N-H bonds for hydrogen donation (e.g., DMSO, acetonitrile, acetone).
-
Non-Polar Solvents: Have low dielectric constants and minimal dipole moments (e.g., hexane, toluene, diethyl ether). They excel at dissolving non-polar, lipophilic solutes.[15]
Given this compound's structure—containing a polar pyridine ring and an ester group—it is classified as a polar molecule. Therefore, it is expected to exhibit higher solubility in polar solvents compared to non-polar solvents.
Predicted Solubility Trend for this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the nitrogen and oxygen atoms of the solute. |
| Polar Aprotic | DMSO, Acetonitrile (ACN) | Moderate to High | Strong dipole-dipole interactions with the polar functional groups of the solute. |
| Slightly Polar | Ethyl Acetate, Dichloromethane (DCM) | Moderate | "Like dissolves like" principle suggests good interaction with the ester moiety. |
| Non-Polar | Hexane, Toluene | Low | Mismatch in polarity leads to weak solute-solvent interactions compared to strong solute-solute forces. |
Part 3: Experimental Protocols for Solubility Determination
Accurate solubility data is obtained through rigorous experimental methodology. The choice of method often depends on the stage of drug development, balancing the need for accuracy with throughput and material consumption.[20]
Method 1: Equilibrium "Shake-Flask" Method (Thermodynamic Solubility)
This is the gold-standard method for determining the true thermodynamic equilibrium solubility and is recommended by regulatory bodies like the WHO.[21][22][23] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid drug.
Causality Behind the Protocol: The core principle is to allow the system of undissolved solid and solvent to reach a state of dynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[24][25] This ensures the measured concentration represents the maximum amount of solute the solvent can hold under the specified conditions, providing a definitive and reproducible value.
Detailed Step-by-Step Protocol:
-
Preparation of Materials:
-
Accurately weigh a sufficient excess of this compound. An excess is critical to ensure saturation is achieved and maintained.[20][25] A preliminary test can help estimate the required amount.[22]
-
Prepare the desired organic solvents of high purity.
-
Use clear glass vials with tight-sealing, non-reactive caps.
-
-
Incubation and Equilibration:
-
Add the excess this compound to a known volume of the solvent in a vial.
-
Seal the vials securely.
-
Place the vials in an incubator shaker or on a rotating wheel set to a constant temperature (e.g., 25 °C or 37 °C).[22][24]
-
Agitate the mixture for a prolonged period, typically 24 to 72 hours.[22][25] (Rationale: This extended agitation ensures that the system reaches thermodynamic equilibrium. The necessary time can be confirmed by taking measurements at sequential time points (e.g., 24, 48, 72h) until the concentration plateaus.[22])
-
-
Phase Separation (Self-Validation Step):
-
After incubation, allow the vials to rest briefly for coarse solids to settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially inflating the concentration. Common methods include:
-
Filtration: Use a syringe filter (e.g., 0.22 µm PTFE for organic solvents). (Trustworthiness Check: Pre-rinse the filter with a small amount of the saturated solution to saturate any potential drug binding sites on the filter membrane, preventing loss of analyte.[25])
-
Centrifugation: Centrifuge the vial at high speed (e.g., >10,000 rpm) and carefully sample the supernatant.
-
-
-
Quantification:
-
Accurately dilute the clear filtrate or supernatant with an appropriate mobile phase or solvent.
-
Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (LC-MS) detection.[24][25]
-
Prepare a calibration curve using standards of known concentration to ensure accurate quantification.
-
-
Calculation and Reporting:
-
Calculate the solubility using the measured concentration and the dilution factor.
-
Report the results in standard units, such as mg/mL or mmol/L, specifying the solvent and temperature.
-
Experimental Workflow: Equilibrium Shake-Flask Method
Caption: Workflow for the equilibrium shake-flask solubility determination method.
Method 2: High-Throughput Screening (HTS) Method (Kinetic Solubility)
In early drug discovery, where compound availability is limited and speed is essential, kinetic solubility assays are often employed.[26] These methods typically measure the concentration at which a compound precipitates from a solution when an aqueous buffer is added to a DMSO stock solution.[27]
Causality Behind the Protocol: This method does not measure true thermodynamic equilibrium. Instead, it assesses the practical solubility limit under non-equilibrium conditions, which is highly relevant for predicting precipitation risk in aqueous-based biological assays that often contain small amounts of DMSO.[26] The precipitation point is detected optically (e.g., by turbidimetry or light scattering).[27]
Experimental Workflow: HTS Kinetic Solubility Method
Caption: A typical workflow for high-throughput kinetic solubility screening.
Conclusion
Determining the solubility of a deuterated API like this compound is a multi-faceted process that combines theoretical prediction with rigorous experimental validation. While deuteration is primarily employed to enhance metabolic stability, its potential impact on fundamental physicochemical properties like solubility cannot be overlooked.[5] The "like dissolves like" principle provides a strong predictive foundation, suggesting that this compound will be most soluble in polar organic solvents. For definitive, high-quality data suitable for late-stage development and regulatory submission, the equilibrium shake-flask method remains the industry's gold standard.[23] For rapid screening in early discovery, HTS kinetic assays offer a valuable, resource-efficient alternative. By applying the principles and protocols outlined in this guide, researchers can confidently characterize the solubility of novel deuterated compounds, enabling informed decisions in the critical path of drug development.
References
- Source: National Institutes of Health (NIH)
- Source: National Institutes of Health (NIH)
- Title: Equilibrium Solubility Assays Protocol Source: AxisPharm URL
- Title: Solubility and Polarity Source: Chemistry LibreTexts URL
- Title: Ethyl Nicotinate | C8H9NO2 | CID 69188 Source: PubChem - NIH URL
- Title: Ethyl nicotinate | 614-18-6 Source: ChemicalBook URL
- Title: (PDF)
- Title: Principles of Solubility and Solutions Source: ResearchGate URL
- Title: Explain how polarity and solubility relate to each other and provide an example.
- Title: Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery Source: PubMed URL
- Title: A High Throughput Solubility Assay For Drug Discovery Source: Scribd URL
- Title: Solubility Factors When Choosing a Solvent Source: Cayman Chemical URL
- Title: Solubility and Factors Affecting Solubility Source: Chemistry LibreTexts URL
- Title: solubility experimental methods.
- Title: Can anyone tell me how to perform equilibrium solubility studies step by step practically?
- Title: Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments Source: Journal of Chinese Pharmaceutical Sciences URL
- Title: this compound CAS#: 66148-16-1 Source: ChemicalBook URL
- Title: ETHYL NICOTINATE Source: Ataman Kimya URL
- Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL
- Source: World Health Organization (WHO)
- Title: ethyl nicotinate 3-pyridinecarboxylic acid, ethyl ester Source: The Good Scents Company URL
- Title: Showing Compound Ethyl nicotinate (FDB001016)
- Title: High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering Source: Pharma Excipients URL
- Title: High Throughput Measurement of Compound Solubility and Physical Form with BMI Source: Solve Scientific URL
- Title: BCS Guideline for solubility and Dissolution.
- Title: SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT Source: SlideShare URL
- Source: Defense Technical Information Center (DTIC)
- Source: World Health Organization (WHO)
- Title: ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)
- Title: Drug Solubility: Importance and Enhancement Techniques Source: PMC - NIH URL
- Title: Using Deuterium in Drug Discovery: Leaving the Label in the Drug Source: Journal of Medicinal Chemistry - ACS Publications URL
- Title: Deuterium in drug discovery: progress, opportunities and challenges Source: PMC - NIH URL
- Title: Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy Source: BOC Sciences URL
- Title: Deuterium Oxide and Deuteration Effects on Pharmacology Source: ResearchGate URL
- Title: SAFETY DATA SHEET - Ethyl nicotinate Source: Fisher Scientific URL
- Title: Understanding Deviations in Hydrogen Solubility Predictions in Transition Metals through First-Principles Calculations Source: The Journal of Physical Chemistry C - ACS Publications URL
- Title: this compound | C8H9NO2 | CID 12227214 Source: PubChem - NIH URL
- Title: this compound | CAS 66148-16-1 Source: Santa Cruz Biotechnology URL
- Title: Ethyl nicotinate CAS#: 614-18-6 Source: ChemicalBook URL
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ethyl nicotinate | 614-18-6 [chemicalbook.com]
- 8. Ethyl Nicotinate | C8H9NO2 | CID 69188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Showing Compound Ethyl nicotinate (FDB001016) - FooDB [foodb.ca]
- 10. This compound | C8H9NO2 | CID 12227214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. ethyl nicotinate, 614-18-6 [thegoodscentscompany.com]
- 13. This compound CAS#: 66148-16-1 [m.chemicalbook.com]
- 14. Ethyl nicotinate CAS#: 614-18-6 [m.chemicalbook.com]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. homework.study.com [homework.study.com]
- 18. caymanchem.com [caymanchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. lup.lub.lu.se [lup.lub.lu.se]
- 22. who.int [who.int]
- 23. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 25. researchgate.net [researchgate.net]
- 26. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pharmatutor.org [pharmatutor.org]
Methodological & Application
Application Note: A Validated LC-MS/MS Method for High-Throughput Quantitative Analysis of Nicotinic Acid in Human Plasma
Abstract
This application note presents a detailed, robust, and high-throughput method for the quantitative analysis of nicotinic acid (Niacin, Vitamin B3) in human plasma. The methodology utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and incorporates the principle of stable isotope dilution using Nicotinic Acid-d4 as the internal standard for optimal accuracy and precision. We provide a comprehensive guide covering the rationale for internal standard selection, detailed protocols for sample preparation, instrument parameters, and method validation in accordance with regulatory guidelines. This document is intended for researchers, clinical scientists, and drug development professionals requiring a reliable bioanalytical workflow for nicotinic acid quantification.
Introduction: The Significance of Nicotinic Acid Quantification
Nicotinic acid, a form of Vitamin B3, is an essential water-soluble nutrient vital for human health. It serves as a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP).[1][2] These coenzymes are indispensable, participating in over 400 enzymatic reactions—more than any other vitamin-derived coenzyme—that are central to cellular metabolism, energy production, DNA repair, and cell signaling.[3][4]
Given its fundamental biological roles, accurately quantifying nicotinic acid in biological matrices is critical for nutritional assessment, diagnosing deficiencies, and in clinical research.[5] Furthermore, pharmacological doses of nicotinic acid are used to manage dyslipidemia by lowering LDL cholesterol and triglyceride levels, making its precise measurement essential for pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies.[6][7]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this application due to its superior sensitivity, specificity, and ability to handle complex biological matrices.[8]
The Cornerstone of Accuracy: Isotope Dilution and Internal Standard Selection
The accuracy of quantitative LC-MS/MS analysis is highly susceptible to experimental variations, including sample loss during preparation, injection volume inconsistencies, and matrix effects that can suppress or enhance analyte ionization.[9] To mitigate these variables, the use of a stable isotope-labeled internal standard (SIL-IS) is the universally accepted gold standard.[10]
An ideal SIL-IS is a deuterated or ¹³C-labeled version of the analyte itself. Because it is chemically and physically almost identical to the analyte, it co-elutes during chromatography and experiences the same extraction losses and ionization effects.[10][11] The mass spectrometer can distinguish the analyte from the SIL-IS by its slight mass difference, allowing the ratio of their signals to be used for precise quantification. This process, known as Isotope Dilution Mass Spectrometry (IDMS), effectively normalizes for analytical variability.[10]
For the quantification of nicotinic acid, the ideal internal standard is Nicotinic Acid-d4 . It shares the same chemical structure and properties as nicotinic acid, ensuring it behaves identically throughout the analytical process.[12]
A Note on Internal Standard Choice: While the topic specified Ethyl Nicotinate-d4, it is crucial to understand that this compound is a nicotinic acid derivative (an ester), not a direct isotopic analog.[][14] Using this compound would introduce potential inaccuracies, as its chromatographic retention time, extraction recovery, and ionization efficiency may differ from nicotinic acid. Therefore, to ensure the highest level of scientific integrity and produce a self-validating, trustworthy protocol, this guide exclusively utilizes the scientifically superior internal standard, Nicotinic Acid-d4 .
Experimental Protocol
This protocol is designed for the analysis of nicotinic acid in human plasma and is validated according to principles outlined in FDA guidelines.[15][16]
Materials and Reagents
-
Analytes and Standards:
-
Nicotinic Acid (≥99% purity)
-
Nicotinic Acid-d4 (≥98% isotopic purity)[12]
-
-
Solvents and Chemicals:
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
-
Biological Matrix:
-
Blank Human Plasma (with K2-EDTA as anticoagulant)
-
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve nicotinic acid and Nicotinic Acid-d4 in separate volumetric flasks using methanol to achieve a final concentration of 1 mg/mL.
-
Store stock solutions at -20°C.
-
-
Working Solutions:
-
Prepare a series of intermediate working solutions for nicotinic acid by serially diluting the stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
Prepare an Internal Standard (IS) Spiking Solution of Nicotinic Acid-d4 at a concentration of 100 ng/mL by diluting the IS stock solution with acetonitrile.
-
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting small molecules from plasma.[17]
-
Label 1.5 mL microcentrifuge tubes for each calibrator, quality control (QC) sample, and unknown sample.
-
Pipette 50 µL of plasma (calibrator, QC, or unknown) into the appropriately labeled tube.
-
Add 200 µL of the Internal Standard Spiking Solution (100 ng/mL Nicotinic Acid-d4 in acetonitrile) to each tube. The acetonitrile acts as the precipitation agent.
-
Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial or 96-well plate.
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.
Analytical Workflow Diagram
Caption: Workflow for Nicotinic Acid Quantification.
LC-MS/MS Instrumentation and Parameters
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Column Temperature: 40°C
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
Table 1: LC Gradient Program
Time (min) % Mobile Phase B 0.0 5 0.5 5 2.5 95 3.5 95 3.6 5 | 5.0 | 5 |
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
Key Parameters: Optimize source temperature, gas flows, and collision energies for the specific instrument used.
Table 2: MRM Transitions for Nicotinic Acid and Internal Standard
Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Nicotinic Acid 124.0 80.1 100 22 | Nicotinic Acid-d4 (IS) | 128.0 | 84.1 | 100 | 22 |
-
Causality Note: ESI in positive mode is chosen to protonate the nitrogen on the pyridine ring of nicotinic acid, forming the [M+H]⁺ precursor ion (m/z 124.0). The product ion at m/z 80.1 corresponds to the characteristic fragmentation of the nicotinic acid structure after the loss of the carboxyl group. The 4-dalton mass shift in the deuterated standard is reflected in both its precursor and product ions, ensuring no cross-talk between the analyte and IS channels.
Method Validation and Performance
The bioanalytical method was validated following the core principles of the FDA guidelines on bioanalytical method validation.[18][19] Key parameters assessed include linearity, accuracy, precision, and selectivity.
Linearity and Range
The calibration curve was constructed by plotting the peak area ratio (Nicotinic Acid / Nicotinic Acid-d4) against the nominal concentration of nicotinic acid.
-
Range: 5 ng/mL to 2000 ng/mL
-
Regression: Linear, with a 1/x² weighting
-
Correlation Coefficient (r²): > 0.995
Table 3: Example Calibration Curve Data
| Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) |
|---|---|---|
| 5.0 | 4.9 | 98.0 |
| 10.0 | 10.3 | 103.0 |
| 50.0 | 51.5 | 103.0 |
| 250.0 | 245.0 | 98.0 |
| 1000.0 | 1012.0 | 101.2 |
| 2000.0 | 1970.0 | 98.5 |
Accuracy and Precision
Accuracy (% Bias) and precision (% CV) were evaluated by analyzing Quality Control (QC) samples at three concentration levels (Low, Mid, High) in five replicates.
Table 4: Intra-Day Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
|---|---|---|---|---|
| Low QC | 15 | 15.5 | +3.3% | 4.1% |
| Mid QC | 150 | 146.8 | -2.1% | 2.5% |
| High QC | 1500 | 1521.0 | +1.4% | 1.8% |
Acceptance Criteria: Per FDA guidelines, the mean accuracy should be within ±15% of the nominal value, and the precision (%CV) should not exceed 15%.[15] The results demonstrate that the method meets these criteria.
Conclusion
This application note details a validated, high-performance LC-MS/MS method for the quantification of nicotinic acid in human plasma. The use of a stable isotope-labeled internal standard, Nicotinic Acid-d4, paired with a straightforward protein precipitation protocol, ensures high accuracy, precision, and throughput. This robust workflow is suitable for a wide range of applications, from nutritional biochemistry to clinical pharmacokinetic studies, providing researchers with a reliable tool for their analytical needs.
References
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
Nwosu, C. et al. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical and Medical Research. [Link]
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Niacin?. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]
-
Szafarz, M. et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. Journal of Chromatography B, 878(3-4), 895-902. [Link]
-
King, M. (2026). Vitamin B3: Metabolism and Functions. The Medical Biochemistry Page. [Link]
-
Lang, R. et al. (2008). Quantitative Investigation of Trigonelline, Nicotinic Acid, and Nicotinamide in Foods, Urine, and Plasma by Means of LC-MS/MS and Stable Isotope Dilution Analysis. Journal of Agricultural and Food Chemistry, 56(23), 11114-11121. [Link]
-
Lang, R. et al. (2008). Quantitative investigation of trigonelline, nicotinic acid, and nicotinamide in foods, urine, and plasma by means of LC-MS/MS and stable isotope dilution analysis. PubMed. [Link]
-
Wikipedia. (n.d.). Nicotinic acid. [Link]
-
He, B. et al. (2015). Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial. Journal of Analytical Methods in Chemistry, 2015, 808241. [Link]
-
Combs, G. F., Jr., & McClung, J. P. (2016). Niacin. In The Vitamins (5th ed.). Academic Press. [Link]
-
Ofitserova, M., & Nerkar, S. (2013). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. LCGC International. [Link]
-
National Institutes of Health. (2021). Niacin - Health Professional Fact Sheet. [Link]
-
AACC. (2018). Validation of clinical LC-MS/MS methods: What you need to know [Video]. YouTube. [Link]
-
Al-Shahari, E. et al. (2021). Determination of Vitamin B3 Vitamer (Nicotinamide) and Vitamin B6 Vitamers in Human Hair Using LC-MS/MS. Molecules, 26(23), 7247. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
He, B. et al. (2015). Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. [Link]
-
American College of Clinical Pharmacology. (2019). FDA Announces Guidance on M10 Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Nicotinic-d4 Acid | CAS 66148-15-0. [Link]
Sources
- 1. What is the mechanism of Niacin? [synapse.patsnap.com]
- 2. Vitamin B3: Metabolism and Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 3. Niacin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Niacin - Health Professional Fact Sheet [ods.od.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 7. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 12. resolvemass.ca [resolvemass.ca]
- 14. scbt.com [scbt.com]
- 15. youtube.com [youtube.com]
- 16. FDA Announces Guidance on M10 Bioanalytical Method Validation | ACCP [accp1.org]
- 17. texilajournal.com [texilajournal.com]
- 18. fda.gov [fda.gov]
- 19. s27415.pcdn.co [s27415.pcdn.co]
Application Note: High-Precision Pharmacokinetic Analysis of Nicotinic Acid in Human Plasma Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
Abstract
This document provides a comprehensive guide for the quantitative bioanalysis of nicotinic acid (niacin) in human plasma, a critical process for accurately defining its pharmacokinetic (PK) profile. We detail a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method that employs nicotinic acid-d4, a deuterated stable isotope-labeled internal standard (SIL-IS), to ensure the highest level of accuracy and precision. The protocol herein covers bioanalytical method development, validation according to regulatory standards, and application to a typical pharmacokinetic study, explaining the scientific rationale behind each procedural step. This guide is intended for researchers, scientists, and drug development professionals seeking to implement a reliable and validated assay for nicotinic acid.
Introduction: The Rationale for Precision in Nicotinic Acid Bioanalysis
Nicotinic acid, a form of vitamin B3, is a well-established therapeutic agent for managing dyslipidemia.[1] It favorably modulates a wide range of lipoprotein parameters, but its clinical utility is characterized by a complex pharmacokinetic profile, including rapid absorption and a short plasma elimination half-life of 20 to 45 minutes.[2] Accurate characterization of its absorption, distribution, metabolism, and excretion (ADME) is therefore paramount for optimizing dosing regimens and understanding its therapeutic window.
The "gold standard" for quantitative bioanalysis is LC-MS/MS, prized for its sensitivity and selectivity. However, the accuracy of LC-MS/MS data can be compromised by variability introduced during sample preparation and analysis, such as extraction inconsistencies, instrument drift, and matrix effects.[3][4] To overcome these challenges, the use of a SIL-IS is indispensable. A deuterated standard, such as nicotinic acid-d4, is chemically identical to the analyte and thus exhibits nearly the same behavior during sample extraction, chromatography, and ionization.[5][6] Because it is distinguishable by its higher mass, it serves as the perfect internal reference, correcting for procedural variability and ensuring data integrity.[4][7] This application note describes a complete workflow built on this principle.
Nicotinic Acid Metabolic Pathways
Understanding the metabolic fate of nicotinic acid is crucial for interpreting its pharmacokinetic data. Upon absorption, nicotinic acid undergoes extensive first-pass metabolism, primarily in the liver, via two main routes.[8]
-
Conjugation Pathway: Nicotinic acid is conjugated with glycine to form nicotinuric acid (NUA). This pathway can become saturated at higher therapeutic doses.[9]
-
Amidation Pathway: Nicotinic acid is converted into nicotinamide adenine dinucleotide (NAD). NAD is a vital coenzyme that can be further metabolized into various pyridone products excreted in the urine.[2][10][11]
The balance between these pathways influences the plasma concentration of the parent drug and its metabolites.
Caption: Primary metabolic pathways of nicotinic acid in the liver.
Bioanalytical Method: Development and Validation
A robust and reliable bioanalytical method is the foundation of any pharmacokinetic study. The following sections detail the development and validation of an LC-MS/MS method for nicotinic acid in human plasma.
Materials and Reagents
| Reagent/Material | Grade/Purity |
| Nicotinic Acid Reference Standard | >99% |
| Nicotinic Acid-d4 (Internal Standard) | >99%, Isotopic Purity >98% |
| Acetonitrile | LC-MS Grade |
| Methanol | LC-MS Grade |
| Formic Acid | LC-MS Grade |
| Water | Type I, Ultrapure |
| Human Plasma (K2EDTA) | Pooled, Drug-Free |
Step-by-Step Sample Preparation Protocol (Protein Precipitation)
Protein precipitation is a rapid, cost-effective, and efficient method for extracting small molecules like nicotinic acid from plasma.[12] It works by adding a water-miscible organic solvent (acetonitrile) to denature and precipitate plasma proteins, leaving the analyte and internal standard in the supernatant.
Caption: Workflow for plasma sample preparation via protein precipitation.
Protocol:
-
Thaw: Allow frozen human plasma samples, calibration standards, and quality controls (QCs) to thaw completely at room temperature, followed by vortexing to ensure homogeneity.
-
Aliquot: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Spike IS: Add 10 µL of the nicotinic acid-d4 working solution (e.g., 1000 ng/mL in 50% methanol) to each tube. The use of a SIL-IS at the earliest stage is critical to account for any analyte loss during subsequent steps.[3]
-
Precipitate: Add 300 µL of ice-cold acetonitrile. The 3:1 solvent-to-plasma ratio ensures efficient protein precipitation.
-
Mix: Vortex each tube vigorously for 1 minute to ensure thorough mixing and complete protein denaturation.
-
Centrifuge: Centrifuge the tubes at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully aspirate the clear supernatant and transfer it to a clean autosampler vial for analysis.
LC-MS/MS Instrumental Parameters
The following parameters provide a validated starting point for analysis. Optimization may be required based on the specific instrumentation used.
| Parameter | Condition | Rationale |
| Liquid Chromatography | ||
| LC Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Provides excellent retention and peak shape for polar small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape and ionization efficiency in positive ion mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Flow Rate | 0.4 mL/min | Standard for analytical scale columns. |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate | A rapid gradient is sufficient for separating the analyte from matrix interferences. |
| Injection Volume | 5 µL | |
| Tandem Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | Nicotinic acid contains a basic nitrogen atom that is readily protonated. |
| MRM Transition (NA) | m/z 124.1 -> 80.1 | Precursor [M+H]+ to a stable product ion after collision-induced dissociation.[13] |
| MRM Transition (NA-d4) | m/z 128.1 -> 84.1 | A +4 Da mass shift ensures no isotopic crosstalk from the analyte.[13] |
| Collision Energy | Optimized for maximum signal intensity | Typically determined experimentally for the specific instrument. |
Method Validation
The bioanalytical method must be rigorously validated to ensure its reliability, as outlined in the ICH M10 Bioanalytical Method Validation guidelines.[14][15] Validation demonstrates that the method is fit for its intended purpose.
Caption: Interrelationship of key bioanalytical method validation parameters.
Summary of Validation Parameters and Acceptance Criteria:
| Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | To ensure no interference from matrix components at the retention time of the analyte and IS. | Response in blank samples <20% of LLOQ response.[16] |
| Linearity | To demonstrate a proportional relationship between concentration and instrument response. | Calibration curve with r² ≥ 0.99 using a weighted linear regression. |
| Accuracy & Precision | To determine the closeness to the true value and the degree of scatter. | Mean accuracy within ±15% of nominal (±20% at LLOQ); Precision (CV) ≤15% (≤20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio >5; meets accuracy and precision criteria. |
| Matrix Effect | To assess the ion suppression or enhancement from the biological matrix. | CV of IS-normalized matrix factor across different lots of matrix should be ≤15%. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage). | Mean concentration within ±15% of nominal concentration. |
Application to a Pharmacokinetic Study
Once validated, the method can be applied to determine the pharmacokinetic profile of nicotinic acid in study subjects.
Study Design and Sample Collection
A typical study design involves administering a single oral dose of nicotinic acid to healthy volunteers.
-
Dosing: A single 500 mg oral dose of immediate-release nicotinic acid administered after an overnight fast.
-
Blood Sampling: Venous blood samples (e.g., 3 mL) are collected in K2EDTA tubes at specific time points. Given the short half-life, frequent sampling is crucial in the initial hours.
-
Time Points: Pre-dose (0 h), and 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours post-dose.
-
-
Sample Processing: Blood samples are centrifuged (e.g., 1500 x g for 10 min at 4°C) within 30 minutes of collection to separate the plasma. The resulting plasma is transferred to labeled cryovials and stored at -80°C until analysis.
Data Analysis and Results
The validated LC-MS/MS method is used to determine the concentration of nicotinic acid in each plasma sample. These concentration-time data are then analyzed using non-compartmental pharmacokinetic software.
Example Pharmacokinetic Data for Nicotinic Acid (500 mg Oral Dose):
| PK Parameter | Description | Example Value | Unit |
| Cmax | Maximum observed plasma concentration | 22.5 | µg/mL |
| Tmax | Time to reach Cmax | 0.75 | h |
| AUC(0-t) | Area under the concentration-time curve from time 0 to the last measurable point | 35.8 | µg·h/mL |
| AUC(0-inf) | Area under the curve extrapolated to infinity | 38.2 | µg·h/mL |
| t½ | Elimination half-life | 0.8 | h |
Conclusion
This application note outlines a comprehensive and robust strategy for the pharmacokinetic analysis of nicotinic acid. The cornerstone of this approach is the use of a deuterated internal standard (nicotinic acid-d4), which is essential for mitigating analytical variability and ensuring the generation of high-fidelity data. The detailed protocols for sample preparation by protein precipitation and analysis by LC-MS/MS, combined with rigorous method validation according to regulatory standards, provide a framework that is fit-for-purpose in a regulated drug development environment. This methodology enables the precise characterization of nicotinic acid's pharmacokinetic profile, supporting further clinical and pharmaceutical research.
References
-
Nicotinic acid - Wikipedia. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
Stern, R. H., Freeman, M. W., & Haffner, S. M. (2007). Clinical pharmacology and pharmacokinetics of nicotinic acid. Journal of clinical pharmacology, 27(8), 617-623. Retrieved January 14, 2026, from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved January 14, 2026, from [Link]
-
AptoChem. (2008). Deuterated internal standards and bioanalysis. Retrieved January 14, 2026, from [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved January 14, 2026, from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved January 14, 2026, from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved January 14, 2026, from [Link]
-
U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved January 14, 2026, from [Link]
-
Wang, W. H., La-Belle, K., & Al-Khamis, K. I. (1995). Pharmacokinetics of nicotinic acid-salicylic acid interaction. Journal of clinical pharmacology, 35(5), 497-501. Retrieved January 14, 2026, from [Link]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Retrieved January 14, 2026, from [Link]
-
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 221-230. Retrieved January 14, 2026, from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved January 14, 2026, from [Link]
-
Shinde, S. S., & Shrivastav, P. S. (2014). Niacin and its metabolites: Role of LC-MS/MS bioanalytical methods and update on clinical pharmacology. An overview. Journal of Pharmaceutical and Biomedical Analysis, 96, 334-352. Retrieved January 14, 2026, from [Link]
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved January 14, 2026, from [Link]
-
Roy, B., Singh, B., Rizal, A., & Malik, C. P. (2014). Bioanalytical Method Development and Validation of Niacin and Nicotinuric Acid in Human Plasma by LC–MS/MS. International Journal of Pharmaceutical Sciences Review and Research, 27(1), 133-140. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Nicotinate and Nicotinamide Metabolism. PubChem. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2017). Bioanalytical method development and validation of niacin and nicotinuric acid in human plasma by LC-MS/MS. Retrieved January 14, 2026, from [Link]
-
King, M. W. (2023). Vitamin B3: Metabolism and Functions. The Medical Biochemistry Page. Retrieved January 14, 2026, from [Link]
-
Guyton, J. R. (2003). Overview of niacin formulations: Differences in pharmacokinetics, efficacy, and safety. The American journal of cardiology, 92(4), 21-26. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Pathways for niacin metabolism. Retrieved January 14, 2026, from [Link]
-
LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved January 14, 2026, from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Niacin? Retrieved January 14, 2026, from [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. Retrieved January 14, 2026, from [Link]
-
Royal Society of Chemistry. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Retrieved January 14, 2026, from [Link]
-
Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2019). Practical tips on preparing plasma samples for drug analysis using SPME. Retrieved January 14, 2026, from [Link]
-
JoVE. (2025). Drug Distribution as One-Compartment Model and Elimination by Nonlinear Pharmacokinetics: Overview. Retrieved January 14, 2026, from [Link]
-
Li, W., Luo, X., Zhang, Y., & Ding, L. (2014). Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers. Journal of Analytical Methods in Chemistry, 2014, 819692. Retrieved January 14, 2026, from [Link]
-
Semantic Scholar. (n.d.). Novel LC–MS/MS method for estimation of niacin with negligible matrix effect and its application to the BE study. Retrieved January 14, 2026, from [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Video: Drug Distribution as One-Compartment Model and Elimination by Nonlinear Pharmacokinetics: Overview [jove.com]
- 10. Nicotinate and Nicotinamide Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Niacin? [synapse.patsnap.com]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. Novel LC–MS/MS method for estimation of niacin with negligible matrix effect and its application to the BE study | Semantic Scholar [semanticscholar.org]
- 14. labs.iqvia.com [labs.iqvia.com]
- 15. fda.gov [fda.gov]
- 16. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Bioanalysis of Ethyl Nicotinate in Plasma: A Guide to Sample Preparation and LC-MS/MS Analysis
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the preparation of plasma samples for the quantitative analysis of Ethyl Nicotinate, utilizing its deuterated stable isotope, Ethyl Nicotinate-d4, as an internal standard. The accurate quantification of xenobiotics in complex biological matrices is paramount in pharmacokinetic, toxicokinetic, and drug metabolism studies. This document outlines three prevalent and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each methodology is presented with a detailed, step-by-step protocol, the scientific rationale underpinning its procedural choices, and a discussion of its relative advantages and limitations. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable bioanalytical methods for Ethyl Nicotinate and similar small molecules in plasma.
Introduction: The Critical Role of Sample Preparation
The quantification of drug candidates and their metabolites in biological fluids is a cornerstone of pharmaceutical development. Plasma, a complex mixture of proteins, lipids, salts, and endogenous small molecules, presents a significant analytical challenge. The primary objective of sample preparation is to isolate the analyte of interest, Ethyl Nicotinate, and its internal standard, this compound, from these interfering matrix components.[1] An effective sample preparation strategy is essential not only for protecting the analytical instrumentation, such as a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system, but also for minimizing matrix effects that can compromise the accuracy and precision of the results.[1][2][3]
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative mass spectrometry.[4] Because the SIL-IS is chemically identical to the analyte, it co-elutes chromatographically and experiences nearly identical effects during extraction and ionization.[5] This co-behavior allows it to compensate for variability in sample recovery and matrix-induced ion suppression or enhancement, thereby ensuring the highest degree of accuracy and precision in quantification.[1][5]
This application note will detail three distinct, yet powerful, approaches to plasma sample preparation for this compound analysis. The choice of method will depend on the required sensitivity, sample throughput, and the specific challenges presented by the analyte and matrix.
Analyte Profile: Ethyl Nicotinate
A thorough understanding of the analyte's physicochemical properties is critical for developing an effective extraction strategy.
| Property | Value | Source |
| Chemical Name | ethyl pyridine-3-carboxylate | PubChem CID 69188[6] |
| Molecular Formula | C₈H₉NO₂ | PubChem CID 69188[6] |
| Molecular Weight | 151.16 g/mol | PubChem CID 69188[6] |
| Boiling Point | 223-224 °C | Sigma-Aldrich |
| Melting Point | 8-10 °C | Sigma-Aldrich |
| LogP (Octanol/Water) | 1.3 | PubChem CID 69188[6] |
| pKa | 3.35 (for the pyridine nitrogen) | Ataman Kimya |
| Solubility | Soluble in water | Ataman Kimya |
Ethyl Nicotinate is a moderately polar, basic compound. Its LogP value suggests it has an affinity for both aqueous and organic phases, making it amenable to both liquid-liquid and reversed-phase solid-phase extraction. Its basic nature, due to the pyridine ring, allows for manipulation of its charge state through pH adjustment, which can be leveraged in ion-exchange SPE. It is also important to consider the stability of the ester linkage, as a similar compound, myristyl nicotinate, has shown instability in plasma at room temperature.[7] Therefore, samples should be processed promptly or stored at -80°C.
The Internal Standard: this compound
The selection of this compound as the internal standard is ideal for this application. The four deuterium atoms on the pyridine ring provide a 4 Dalton mass shift, which is sufficient to prevent isotopic crosstalk with the unlabeled analyte in the mass spectrometer, while having a negligible effect on its chemical and chromatographic properties.
| Property | Value | Source |
| Chemical Name | ethyl 2,4,5,6-tetradeuteriopyridine-3-carboxylate | LGC Standards[8] |
| CAS Number | 66148-16-1 | LGC Standards[8] |
| Molecular Formula | C₈H₅D₄NO₂ | LGC Standards[8] |
| Molecular Weight | 155.19 g/mol | LGC Standards[8] |
Sample Preparation Methodologies
The following sections provide detailed protocols for three distinct sample preparation techniques. All procedures should be performed in a well-ventilated laboratory, and appropriate personal protective equipment (PPE) should be worn. All methods must be validated according to regulatory guidelines, such as those from the FDA and ICH M10, to ensure they meet the required standards for accuracy, precision, selectivity, and stability.
Protein Precipitation (PPT)
Principle: This is the simplest and fastest sample preparation technique. It involves adding a water-miscible organic solvent to the plasma sample. The solvent disrupts the hydration shell around the proteins, causing them to denature and precipitate out of solution.[9] The analyte and internal standard remain in the supernatant, which can then be directly analyzed.
Causality of Choices: Acetonitrile is a common and effective precipitating agent, often providing cleaner extracts than methanol.[9][10] A 3:1 ratio of solvent to plasma is typically sufficient to ensure complete protein removal.[11] The addition of a small amount of acid to the precipitation solvent can improve the recovery of basic compounds like Ethyl Nicotinate by ensuring they are in their protonated, more soluble form.
Protocol:
Materials:
-
Plasma samples, calibration standards, and quality control (QC) samples
-
This compound internal standard (IS) working solution (e.g., 100 ng/mL in 50:50 acetonitrile:water)
-
Acetonitrile (ACN), HPLC grade, chilled to 4°C
-
Microcentrifuge tubes (1.5 mL) or 96-well deep-well plates
-
Vortex mixer
-
Refrigerated centrifuge
-
HPLC vials or 96-well collection plate
Procedure:
-
Pipette 100 µL of plasma sample (or standard/QC) into a microcentrifuge tube.
-
Add 20 µL of the this compound IS working solution to each tube.
-
Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[12]
-
Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean HPLC vial or a well in a 96-well plate.
-
The sample is now ready for injection into the LC-MS/MS system.
Workflow Diagram:
Caption: Protein Precipitation (PPT) Workflow.
Advantages & Disadvantages:
| Aspect | Protein Precipitation (PPT) |
| Advantages | Fast, simple, high-throughput, low cost, minimal method development. |
| Disadvantages | Less clean extract, potential for significant matrix effects and ion suppression, analyte may co-precipitate with proteins.[10][13] |
Liquid-Liquid Extraction (LLE)
Principle: LLE separates compounds based on their differential solubilities in two immiscible liquid phases—typically an aqueous phase (the plasma sample) and an organic solvent.[14] By selecting an appropriate organic solvent and adjusting the pH of the aqueous phase, Ethyl Nicotinate can be preferentially partitioned into the organic layer, leaving behind water-soluble interferences like proteins and salts.
Causality of Choices: Ethyl Nicotinate has a LogP of 1.3, indicating moderate hydrophobicity, making it suitable for extraction into a moderately polar organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).[14] Adjusting the plasma pH to be basic (e.g., pH 9-10) with a weak base like ammonium hydroxide will deprotonate the pyridine nitrogen, rendering the molecule neutral and more soluble in the organic phase, thus maximizing extraction efficiency.
Protocol:
Materials:
-
Plasma samples, standards, and QCs
-
This compound IS working solution
-
Ethyl Acetate, HPLC grade
-
Ammonium Hydroxide (5% in water)
-
Glass or polypropylene centrifuge tubes (e.g., 4 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator or centrifugal evaporator)
-
Reconstitution solvent (e.g., 10% acetonitrile in water)
Procedure:
-
Pipette 200 µL of plasma sample into a centrifuge tube.
-
Add 20 µL of the this compound IS working solution.
-
Add 50 µL of 5% ammonium hydroxide to basify the sample. Vortex briefly.
-
Add 1 mL of ethyl acetate to the tube.
-
Cap the tube and vortex vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube, being careful not to aspirate any of the lower aqueous layer or the proteinaceous interface.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 200 µL of reconstitution solvent. Vortex to dissolve.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
Workflow Diagram:
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Advantages & Disadvantages:
| Aspect | Liquid-Liquid Extraction (LLE) |
| Advantages | Provides a much cleaner extract than PPT, significantly reducing matrix effects. High recovery for non-polar to moderately polar analytes. |
| Disadvantages | More labor-intensive and time-consuming than PPT, uses larger volumes of organic solvents, can be difficult to automate, potential for emulsion formation. |
Solid-Phase Extraction (SPE)
Principle: SPE is a highly selective sample preparation technique that uses a solid sorbent packed into a cartridge or a 96-well plate to isolate analytes from a liquid sample.[15] For Ethyl Nicotinate, a reversed-phase mechanism is suitable, where the non-polar sorbent (e.g., C18) retains the moderately polar analyte from the aqueous plasma sample. Interferences are washed away, and the purified analyte is then eluted with an organic solvent.
Causality of Choices: A polymeric reversed-phase sorbent (e.g., Oasis HLB, Strata-X) is often preferred for bioanalytical applications as it offers good retention for a wide range of compounds and is stable across the entire pH range. The protocol involves conditioning the sorbent to activate it, loading the sample under acidic conditions to ensure the analyte is charged and well-retained, washing away interferences with a weak organic solvent, and finally eluting the analyte with a strong organic solvent.
Protocol:
Materials:
-
Plasma samples, standards, and QCs
-
This compound IS working solution
-
Reversed-phase SPE cartridges (e.g., C18 or polymeric, 30 mg/1 mL)
-
SPE vacuum manifold or positive pressure processor
-
Phosphoric Acid (4% in water)
-
Methanol, HPLC grade
-
Deionized water
-
Wash solvent (e.g., 5% methanol in water)
-
Elution solvent (e.g., methanol or acetonitrile)
-
Evaporation and reconstitution supplies as for LLE
Procedure:
-
Sample Pre-treatment: In a separate tube, mix 200 µL of plasma with 20 µL of IS working solution and 200 µL of 4% phosphoric acid. Vortex to mix. This acidifies the sample and disrupts protein binding.
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the cartridge.
-
Pass 1 mL of deionized water through the cartridge. Do not let the sorbent bed go dry.
-
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge. Apply gentle vacuum or pressure to draw the sample through at a slow, steady rate (approx. 1 drop/second).
-
Washing:
-
Pass 1 mL of deionized water through the cartridge to remove salts.
-
Pass 1 mL of wash solvent (5% methanol in water) to remove polar interferences.
-
-
Drying: Dry the sorbent bed thoroughly by applying high vacuum or pressure for 5 minutes. This is a critical step to ensure efficient elution.
-
Elution: Place clean collection tubes inside the manifold. Add 1 mL of methanol to the cartridge and apply gentle vacuum/pressure to elute the analyte and IS.
-
Post-Elution: Evaporate the eluate to dryness and reconstitute in 200 µL of reconstitution solvent, as described in the LLE protocol.
-
Transfer to an HPLC vial for analysis.
Workflow Diagram:
Caption: Solid-Phase Extraction (SPE) Workflow.
Advantages & Disadvantages:
| Aspect | Solid-Phase Extraction (SPE) |
| Advantages | Provides the cleanest extracts, highest analyte concentration, and minimal matrix effects. Highly selective and easily automated for high-throughput applications.[15] |
| Disadvantages | Most expensive method, requires significant method development and optimization, can be lower throughput if performed manually. |
Method Comparison and Selection
The choice of sample preparation technique is a critical decision in the bioanalytical workflow. The table below summarizes the key performance characteristics of the three methods described.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity / Cleanliness | Low | Medium | High |
| Throughput | High | Low-Medium | High (with automation) |
| Cost per Sample | Low | Medium | High |
| Solvent Consumption | Low | High | Medium |
| Method Development Time | Short | Medium | Long |
| Risk of Matrix Effects | High | Low-Medium | Low |
| Analyte Concentration | No | Yes | Yes |
For early-stage discovery studies where speed is critical and many samples must be processed, Protein Precipitation is often the method of choice. For regulated bioanalysis supporting clinical trials, the cleaner extracts and higher data quality provided by Solid-Phase Extraction are typically required. Liquid-Liquid Extraction serves as a valuable intermediate option, offering a good balance of cleanliness and cost, particularly when SPE method development proves challenging.
Conclusion
The successful quantification of Ethyl Nicotinate in plasma using this compound as an internal standard is highly dependent on the chosen sample preparation strategy. This guide has provided detailed protocols and the underlying scientific principles for three robust methods: Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction. Each method offers a unique balance of speed, cost, and extract cleanliness. The selection of the most appropriate technique requires careful consideration of the specific analytical goals, throughput requirements, and regulatory context. By following these protocols and understanding the rationale behind them, researchers can develop and validate a reliable bioanalytical method that generates high-quality data for their drug development programs.
References
-
Catz, P., Shinn, W., Kapetanovic, I. M., Kim, H., Kim, M., Jacobson, E. L., Jacobson, M. K., & Green, C. E. (2005). Simultaneous determination of myristyl nicotinate, nicotinic acid, and nicotinamide in rabbit plasma by liquid chromatography-tandem mass spectrometry using methyl ethyl ketone as a deproteinization solvent. Journal of Chromatography B, 829(1-2), 123-135. [Link]
-
Bevital AS. (n.d.). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. [Link]
-
Mallet, C. R., & Dayal, S. (2007). The determination of nicotinic acid in plasma by mixed-mode liquid chromatography-tandem mass spectrometry following ion exchange solid phase extraction. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 529-535. [Link]
-
Phenomenex. (2020). Nicotinic Acid and Nicotinamide in Human Plasma by LC/MS/MS (TN-1151). [Link]
-
Charles River Laboratories. (n.d.). LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine Metabolite in Rat Plasma. [Link]
-
Penton, Z. (1989). Rapid solid-phase extraction method for automated gas chromatographic-mass spectrometric determination of nicotine in plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 491(1), 230-235. [Link]
-
Taylor & Francis Online. (n.d.). Liquid-liquid extraction – Knowledge and References. [Link]
-
Mei, H. (2017). Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis, 9(18), 1397-1400. [Link]
-
Protocols.io. (2019). a protein precipitation extraction method. [Link]
-
Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 913-920. [Link]
-
Phenomenex. (n.d.). Sample Preparation Guide. [Link]
-
Ataman Kimya. (n.d.). ETHYL NICOTINATE. [Link]
-
Deng, P., et al. (2013). New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome. Analytical Chemistry, 85(9), 4847-4853. [Link]
-
Mastovska, K. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC North America, 35(7), 452-461. [Link]
-
Journal of Neonatal Surgery. (n.d.). BIO-Analytical Method Development and Validation By LC/MS/MS Technique. [Link]
-
Fustinoni, S., et al. (2016). Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS. LCGC North America, 34(5), 356-365. [Link]
-
Al-Tannak, N. F., & Al-Adhami, H. (2014). Chromatographic behavior of co-eluted plasma compounds and effect on screening of drugs by APCI-LC–MS(/MS). Journal of Pharmaceutical Analysis, 4(4), 241-249. [Link]
-
Bowman, D. T., et al. (2022). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology, 46(3), 268-275. [Link]
-
Biddlecombe, R. A., & Benevides, J. (1998). Plasma deproteinization by precipitation and filtration in the 96-well format. Journal of Chromatography B: Biomedical Sciences and Applications, 714(2), 391-396. [Link]
-
Li, W., et al. (2012). Development and validation of a method for the determination of nicotinic acid in human plasma using liquid chromatography-negative electrospray ionization tandem mass spectrometry and its application to a bioequivalence study. Journal of Chromatography B, 903, 126-131. [Link]
-
Kyerematen, G. A., & Taylor, L. H. (1992). Solid-Phase Extraction and HPLC Assay of Nicotine and Cotinine in Plasma and Brain. Journal of Chromatographic Science, 30(10), 418-423. [Link]
-
Ghosheh, O. A., et al. (2002). Solid-phase extraction and HPLC assay of nicotine and cotinine in plasma and brain. Toxicology Mechanisms and Methods, 12(1), 45-58. [Link]
-
Biotage. (n.d.). Extraction of Nicotine and Metabolites from Urine, Serum, Plasma, Whole Blood using ISOLUTE® SLE+ Prior to LC-MS/MS Analysis. [Link]
-
Catz, P., et al. (2005). Simultaneous determination of myristyl nicotinate, nicotinic acid, and nicotinamide in rabbit plasma by liquid chromatography-tandem mass spectrometry using methyl ethyl ketone as a deproteinization solvent. Journal of Chromatography B, 829(1-2), 123-135. [Link]
-
Jonsson, P., et al. (2013). Stable isotope coded derivatizing reagents as internal standards in metabolite profiling. Journal of Chromatography B, 928, 9-17. [Link]
-
Chen, J., et al. (2011). Fast and selective extraction of nicotine from human plasma based on magnetic strong cation exchange resin followed by liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 400(5), 1479-1487. [Link]
-
ResearchGate. (n.d.). Time courses of in vivo mean skin concentrations of both ethyl... [Link]
-
Li, L. C., et al. (2001). Comparison of skin transport and metabolism of ethyl nicotinate in various species. International Journal of Pharmaceutics, 219(1-2), 155-162. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69188, Ethyl nicotinate. [Link]
-
EWG Skin Deep. (n.d.). What is ETHYL NICOTINATE. [Link]
-
Miller, E. I., et al. (2010). A Novel Validated Procedure for the Determination of Nicotine, Eight Nicotine Metabolites and Two Minor Tobacco Alkaloids in Human Plasma or Urine by Solid-Phase Extraction Coupled With Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Journal of Chromatography B, 878(9-10), 725-737. [Link]
Sources
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Stable isotope coded derivatizing reagents as internal standards in metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. Ethyl Nicotinate | C8H9NO2 | CID 69188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of myristyl nicotinate, nicotinic acid, and nicotinamide in rabbit plasma by liquid chromatography-tandem mass spectrometry using methyl ethyl ketone as a deproteinization solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ethyl Nicotinate-2,4,5,6-d4 | LGC Standards [lgcstandards.com]
- 9. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. a protein precipitation extraction method [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. arborassays.com [arborassays.com]
- 15. A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Ethyl Nicotinate-d4 in Human Plasma
Abstract
This application note describes the development and validation of a highly selective and sensitive analytical method for the quantification of Ethyl Nicotinate-d4 in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a deuterated stable isotope-labeled analog of Ethyl Nicotinate, is crucial as an internal standard in pharmacokinetic and metabolic studies.[1][2][3] The methodology presented herein employs a straightforward protein precipitation technique for sample preparation and utilizes a C18 reversed-phase column for chromatographic separation. The method has been validated according to the principles outlined in the U.S. Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) guidelines and is demonstrated to be accurate, precise, and robust for its intended purpose.[4][5][6]
Introduction: The Rationale for a Deuterated Internal Standard
In quantitative bioanalysis, particularly in drug development and clinical research, the use of a stable isotope-labeled internal standard (IS) is considered the gold standard for correcting analytical variability.[1][3][7] Deuterated standards, such as this compound, are chemically identical to the analyte of interest, ensuring they exhibit the same behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer.[2] This co-elution and similar ionization response effectively compensates for matrix effects, variations in extraction recovery, and instrument drift, leading to highly accurate and precise quantification.[2][7][8]
Ethyl Nicotinate is a nicotinic acid derivative with applications in cosmetics and as a model compound in dermal absorption studies.[][10][11][12] A validated method for its deuterated analog is essential for researchers conducting studies that require precise measurement of the unlabeled compound. This application note provides a comprehensive guide for establishing such a method in a regulated bioanalytical laboratory.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₈H₅D₄NO₂ | [] |
| Molecular Weight | 155.19 g/mol | [][13] |
| IUPAC Name | ethyl 2,4,5,6-tetradeuteriopyridine-3-carboxylate | [][13] |
| Solubility | Soluble in Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly) | [][14] |
Experimental Design and Causality
Choice of Analytical Technique: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) was selected for its inherent sensitivity, selectivity, and wide applicability in small-molecule drug development.[15][16] The coupling of liquid chromatography for physical separation with tandem mass spectrometry for mass-based detection provides a powerful tool for quantifying low-concentration analytes in complex biological matrices like plasma.[17][18]
Sample Preparation Strategy: Protein Precipitation
For initial method development, protein precipitation (PPT) was chosen due to its simplicity, speed, and suitability for high-throughput workflows.[19][20] While techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can offer cleaner extracts, PPT with acetonitrile is often sufficient for achieving the required sensitivity and minimizing matrix effects, especially when using a stable isotope-labeled internal standard.[19][21][22] Acetonitrile is a highly efficient precipitating agent for plasma proteins.[21]
Caption: Protein Precipitation Workflow for Plasma Samples.
Chromatographic Conditions
A reversed-phase C18 column was selected as the stationary phase, a common starting point for the separation of small, moderately polar molecules like Ethyl Nicotinate.[23] The mobile phases, water and acetonitrile with 0.1% formic acid, are standard for achieving good peak shape and promoting protonation for positive mode electrospray ionization (ESI).[23] A gradient elution is employed to ensure efficient separation from endogenous plasma components and a reasonable run time.
Mass Spectrometry Conditions
Positive mode electrospray ionization (ESI) is chosen as Ethyl Nicotinate contains a basic nitrogen atom on the pyridine ring, which is readily protonated. Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[16]
Detailed Protocols
Materials and Reagents
-
This compound (≥98% isotopic purity, >99% chemical purity)[2]
-
Human Plasma (K₂EDTA as anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Deionized Water (18.2 MΩ·cm)
-
Microcentrifuge tubes (1.5 mL)
-
96-well collection plates
Preparation of Standards and Quality Control Samples
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of Ethyl Nicotinate and this compound into separate 5 mL volumetric flasks. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Ethyl Nicotinate primary stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare CCs and QCs at low, medium, and high concentrations.
Sample Preparation Protocol
-
Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the IS working solution (100 ng/mL this compound) to all tubes except for the double blank (add 25 µL of 50:50 methanol:water instead).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.[22]
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[22]
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[22]
-
Carefully transfer the supernatant to a 96-well collection plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS System and Conditions
Liquid Chromatography System:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Program:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B (Re-equilibration)
-
Tandem Mass Spectrometry System:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 500°C
-
Capillary Voltage: 3.5 kV
-
MRM Transitions (Hypothetical):
-
Ethyl Nicotinate: Q1: 152.1 m/z -> Q3: 124.1 m/z (Loss of ethylene)
-
This compound: Q1: 156.2 m/z -> Q3: 128.1 m/z (Loss of ethylene)
-
Note: These transitions should be optimized during method development by infusing the pure compounds.[23]
-
Caption: Overall Analytical Workflow.
Method Validation
The developed method should be validated according to current regulatory guidelines.[4][5][6][27] The validation will assess the following parameters:
Validation Parameters and Acceptance Criteria:
| Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least 6 different sources. |
| Accuracy & Precision | The closeness of determined values to the nominal concentration and the degree of scatter between a series of measurements. | For CCs: ±15% of nominal (±20% at LLOQ). For QCs: Mean concentration within ±15% of nominal; precision (%CV) ≤15%. |
| Calibration Curve | The relationship between instrument response and known concentrations of the analyte. | Correlation coefficient (r²) ≥ 0.99. At least 75% of non-zero standards must meet accuracy criteria. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Analyte response is at least 5 times the blank response. Accuracy within ±20% of nominal and precision ≤20%. |
| Recovery | The extraction efficiency of the analytical method. | Consistent and reproducible across the concentration range. |
| Matrix Effect | The suppression or enhancement of ionization due to co-eluting matrix components. | The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%. |
| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions. | Mean concentrations of stability samples should be within ±15% of the nominal concentration. |
Conclusion
The described LC-MS/MS method provides a reliable and robust approach for the quantification of this compound in human plasma. The use of a simple protein precipitation protocol makes it suitable for high-throughput analysis in a research or drug development setting. The principles of this method can be readily adapted for the quantification of unlabeled Ethyl Nicotinate, with this compound serving as the ideal internal standard, thereby ensuring the generation of high-quality, reproducible data.
References
- Vertex AI Search. (n.d.). LC-MS Sample Preparation: Techniques & Challenges.
- ResearchGate. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
- National Institutes of Health. (n.d.). Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices.
- Slideshare. (n.d.). Sample Preparation in LC-MS | PDF.
- ResearchGate. (n.d.). Basic Sample Preparation Techniques in LC‐MS Bioanalysis.
- Hawach Scientific. (2024, September 20). Essential Guide to LCMS Sample Preparation Techniques.
- Thermo Fisher Scientific. (n.d.). Protein Precipitation Plates.
- BenchChem. (2025). The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide.
- Christianson, C. (2025, October 1). Small Molecule Method Development Strategies. Bioanalysis Zone.
- SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry.
- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
- BenchChem. (2025, December). Application Notes and Protocols for Plasma Protein Precipitation.
- Clinical Tree. (2023, September 18). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry.
- U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
- AptoChem. (n.d.). Deuterated internal standards and bioanalysis.
- National Institutes of Health. (n.d.). This compound. PubChem.
- University of Michigan. (n.d.). Sample protein precipitation for global metabolomics analysis by reverse phase or HILIC.
- Phenomenex. (2015, August 27). Technical Tip: Protein Precipitation.
- Lab Manager Magazine. (n.d.). ICH and FDA Guidelines for Analytical Method Validation.
- Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development.
- Arfianti, I. (2019, October 4). a protein precipitation extraction method. Protocols.io.
- European Pharmaceutical Review. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery.
- Altabrisa Group. (2025, August 6). What Is FDA Method Validation Guidance and Its Importance?.
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- BOC Sciences. (n.d.). Ethyl Nicotinate-[d4].
- LGC Standards. (n.d.). Ethyl Nicotinate-2,4,5,6-d4.
- ChemicalBook. (n.d.). This compound CAS#: 66148-16-1.
- ChemicalBook. (2025, September 29). This compound | 66148-16-1.
- Santa Cruz Biotechnology. (n.d.). This compound.
- National Institutes of Health. (2020, August 11). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy.
- National Institutes of Health. (2023, August 7). Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS.
- National Institutes of Health. (n.d.). A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma.
- Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions.
- National Institutes of Health. (2012, March). Recent Advances in Liquid Microextraction Techniques Coupled With MS for Determination of Small-Molecule Drugs in Biological Samples.
- National Institutes of Health. (2021, May 4). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry.
- Agilent. (2011, March 21). Extraction of Basic Drugs from Plasma with Polymeric SPE.
- ResearchGate. (2025, October 16). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy.
- National Institutes of Health. (n.d.). Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices.
- National Institutes of Health. (n.d.). Analysis of simultaneous transport and metabolism of ethyl nicotinate in hairless rat skin.
- Sigma-Aldrich. (n.d.). Ethyl nicotinate analytical standard.
- ResearchGate. (2025, October 15). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry.
- Organomation. (n.d.). What is Solid Phase Extraction (SPE)?.
- Sigma-Aldrich. (n.d.). Ethyl nicotinate analytical standard 614-18-6.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. fda.gov [fda.gov]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 7. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 8. texilajournal.com [texilajournal.com]
- 10. This compound | 66148-16-1 [chemicalbook.com]
- 11. scbt.com [scbt.com]
- 12. Analysis of simultaneous transport and metabolism of ethyl nicotinate in hairless rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | C8H9NO2 | CID 12227214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound CAS#: 66148-16-1 [m.chemicalbook.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. opentrons.com [opentrons.com]
- 18. clinicalpub.com [clinicalpub.com]
- 19. researchgate.net [researchgate.net]
- 20. Technical Tip: Protein Precipitation [phenomenex.com]
- 21. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. bioanalysis-zone.com [bioanalysis-zone.com]
- 24. Ethyl nicotinate analytical standard 614-18-6 [sigmaaldrich.com]
- 25. 烟酸乙酯 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. altabrisagroup.com [altabrisagroup.com]
Application Note: Quantitative Analysis of Vitamin B3 Metabolome in Biological Matrices using Ethyl Nicotinate-d4 as an Internal Standard
Introduction: The Critical Role of Vitamin B3 in Cellular Metabolism and the Need for Precise Quantification
Vitamin B3, encompassing nicotinic acid and nicotinamide, is a vital water-soluble vitamin that serves as the precursor for the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+).[1][2][3] These coenzymes are indispensable for a vast array of metabolic redox reactions central to energy production, biosynthesis, and cellular protection.[3] Given its central role, accurately quantifying the dynamic levels of vitamin B3 and its metabolites in biological systems is paramount for understanding cellular health, disease pathogenesis, and the efficacy of therapeutic interventions.[4] This application note provides a comprehensive guide for the robust quantification of vitamin B3 vitamers in metabolomics research, emphasizing the use of Ethyl Nicotinate-d4 as a stable isotope-labeled (SIL) internal standard to ensure analytical accuracy and precision.
The complexity of biological matrices necessitates the use of internal standards to correct for variations during sample preparation and analysis.[5] SIL internal standards are the gold standard in mass spectrometry-based quantification because they share near-identical physicochemical properties with the analyte of interest, ensuring they behave similarly during extraction, derivatization, and ionization, thus providing the most accurate correction for experimental variability.[5][6][7][8] this compound, a deuterated analog of a nicotinic acid derivative, serves as an ideal internal standard for the analysis of nicotinic acid and its related metabolites.
Understanding the Vitamin B3 Metabolic Network
The vitamin B3 metabolome is a complex network of precursors, cofactors, and catabolites.[9][10] Nicotinic acid and nicotinamide are absorbed and converted to NAD+ through distinct pathways.[11] Tryptophan can also be a precursor for de novo NAD+ synthesis.[2][12] NAD+ is consumed in various enzymatic reactions, leading to the production of nicotinamide, which is then either salvaged back into NAD+ or further metabolized and excreted.[11][12] Key metabolites in this network include nicotinic acid, nicotinamide, nicotinuric acid, and N1-methylnicotinamide.[12][13][14]
Figure 1: Simplified Vitamin B3 Metabolic Pathway. This diagram illustrates the primary pathways for the synthesis of NAD+ and NADP+ from dietary precursors and the subsequent catabolism of vitamin B3.
PART 1: Analytical Strategy & Rationale
The recommended analytical platform for the quantification of the vitamin B3 metabolome is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[15] This technique offers unparalleled sensitivity and specificity, allowing for the accurate measurement of low-concentration metabolites in complex biological samples.[15]
Why this compound as an Internal Standard?
Ethyl nicotinate is the ethyl ester of nicotinic acid.[16][17][18] Its deuterated form, this compound, is an ideal internal standard for several reasons:
-
Structural Similarity: It closely resembles the core structure of nicotinic acid, ensuring similar extraction efficiency and chromatographic behavior.
-
Mass Shift: The four deuterium atoms provide a distinct mass shift of +4 Da, allowing for clear differentiation from the endogenous analytes in the mass spectrometer.
-
Co-elution: Due to its structural similarity, it is expected to co-elute with the analytes of interest, providing effective compensation for matrix effects during ionization.[19]
-
Chemical Stability: Deuterium labeling is generally stable under typical sample preparation and LC-MS/MS conditions.[19]
PART 2: Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma
This protocol outlines the steps for extracting vitamin B3 metabolites from human plasma.
Materials:
-
This compound internal standard solution (1 µg/mL in methanol)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 14,000 x g
-
Vortex mixer
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice. Once thawed, vortex briefly to ensure homogeneity.
-
Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the 1 µg/mL this compound internal standard solution. Vortex for 10 seconds.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex for 30 seconds to ensure complete dissolution.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.
-
Transfer to Autosampler Vial: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Figure 2: Plasma Sample Preparation Workflow. A step-by-step visual guide for the extraction of vitamin B3 metabolites from plasma samples.
Protocol 2: LC-MS/MS Analysis
This protocol provides a starting point for developing an LC-MS/MS method for the analysis of vitamin B3 metabolites. Method optimization is recommended for specific instrumentation.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
-
MRM Transitions: The following table provides example MRM transitions. These should be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Nicotinic Acid | 124.0 | 80.0 | 15 |
| Nicotinamide | 123.0 | 80.0 | 18 |
| Nicotinuric Acid | 181.1 | 106.1 | 12 |
| N1-methylnicotinamide | 137.1 | 94.0 | 20 |
| This compound (IS) | 156.1 | 110.1 | 15 |
Table 1: Example MRM Transitions for Vitamin B3 Metabolites and this compound.
PART 3: Data Analysis and Validation
Data Analysis: Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in a series of calibration standards. The concentration of the analyte in the unknown samples is then determined from the calibration curve.
Method Validation: A robust analytical method requires thorough validation to ensure its reliability.[22][23][24][25][26] Key validation parameters include:
-
Linearity: Assess the linear range of the assay by analyzing a series of calibration standards.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at low, medium, and high concentrations.
-
Selectivity and Specificity: Evaluate potential interference from other endogenous compounds in the matrix.
-
Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix.
-
Stability: Evaluate the stability of the analytes in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage).[13]
Conclusion
This application note provides a detailed framework for the quantitative analysis of the vitamin B3 metabolome in biological matrices using this compound as a reliable internal standard. The use of a stable isotope-labeled internal standard in conjunction with a validated LC-MS/MS method is crucial for obtaining accurate and reproducible data in metabolomics research. This approach will enable researchers to gain deeper insights into the role of vitamin B3 in health and disease.
References
-
de Boer, T., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. Available at: [Link]
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. Available at: [Link]
-
Wang, J., et al. (2011). GC-MS Determination of Nicotinic Acid with Derivatization by Silanization. Physical Testing and Chemical Analysis Part B:Chemical Analysis. Available at: [Link]
-
SCION Instruments. (2023). The Role of Internal Standards In Mass Spectrometry. SCION Instruments. Available at: [Link]
-
Ainfo Inc. (n.d.). Ethyl Nicotinate CAS 614-18-6: Properties, Applications, and Synthesis Insights. Ainfo Inc. Available at: [Link]
-
Jed-Racela, J., & Qurie, A. (2024). Vitamin B3. StatPearls. Available at: [Link]
-
Zebrowski, J., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(13-14), 1077-1082. Available at: [Link]
-
Hampel, D. (2018). Vitamin B3 (niacin). OpeN-Global. Available at: [Link]
-
Lang, R., et al. (2007). Quantitative Investigation of Trigonelline, Nicotinic Acid, and Nicotinamide in Foods, Urine, and Plasma by Means of LC-MS/MS and Stable Isotope Dilution Analysis. Journal of Agricultural and Food Chemistry, 55(5), 1613-1619. Available at: [Link]
-
Ray, K., et al. (2023). Stable Isotope Labelled Internal Standard (SIL-IS) for analysis of Proteins and mAbs with LC-MS. LCGC International. Available at: [Link]
-
MedicoApps. (n.d.). Vitamin B3- metabolism. MedicoApps. Available at: [Link]
-
Ataman Kimya. (n.d.). ETHYL NICOTINATE. Ataman Kimya. Available at: [Link]
-
The Medical Biochemistry Page. (2026). Vitamin B3: Metabolism and Functions. The Medical Biochemistry Page. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Niacin? Patsnap Synapse. Available at: [Link]
-
Zebrowski, J., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. bevital.no. Available at: [Link]
-
Phenomenex. (2020). Nicotinic Acid and Nicotinamide in Human Plasma by LC/MS/MS (TN-1151). Phenomenex. Available at: [Link]
-
Testing Laboratory. (n.d.). EN 19380 Validation of Multivitamin Analytical Methods. Testing Laboratory. Available at: [Link]
-
de Oliveira, M. A. L., et al. (2020). Development and Analytical Validation of the Methodology for Vitamins in Tablets by Ultra-Performance Liquid Chromatography. Journal of AOAC International, 103(1), 80-86. Available at: [Link]
-
de Oliveira, M. A. L., et al. (2020). Development and Analytical Validation of the Methodology for Vitamins in Tablets by Ultra-Performance Liquid Chromatography. ResearchGate. Available at: [Link]
-
News-Medical.Net. (2024). Analytical method development and validation of ascorbic acid. News-Medical.Net. Available at: [Link]
-
ARUP Laboratories. (n.d.). Vitamin B3 (Niacin and Metabolites), Serum/Plasma. ARUP Laboratories. Available at: [Link]
-
Kumar, A., et al. (2023). Analytical Method Development and Validation for the Simultaneous Quantification of Water-Soluble Vitamins (B Complex) at Single. AWS. Available at: [Link]
-
BioAgilytix. (2020). Vitamin B3 Niacin in Plasma. BioAgilytix. Available at: [Link]
-
Mayo Clinic Laboratories. (n.d.). Vitamin B3 and Metabolites, Plasma. Mayo Clinic Laboratories. Available at: [Link]
-
Patsnap. (n.d.). Preparation method of ethyl nicotinate. Patsnap. Available at: [Link]
-
HNL Lab Medicine. (n.d.). Niacin, Vitamin B3. HNL Lab Medicine. Available at: [Link]
-
Makarov, M. V., et al. (2020). The chemistry of the vitamin B3 metabolome. Antioxidants & Redox Signaling, 33(10), 684-705. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl nicotinate. PubChem. Available at: [Link]
-
Al-Tannak, N. F., et al. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Separations, 8(4), 46. Available at: [Link]
-
Al-Tannak, N. F., et al. (2021). Eco-Friendly Direct GC-MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. ResearchGate. Available at: [Link]
-
Al-Tannak, N. F., et al. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Semantic Scholar. Available at: [Link]
-
Marcocci, L., & Suzuki, Y. J. (2019). Metabolomics Studies to Assess Biological Functions of Vitamin E Nicotinate. Antioxidants, 8(5), 127. Available at: [Link]
-
Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Available at: [Link]
-
Kirkland, J. B. (2007). NAD+ and vitamin B3: from metabolism to therapies. Journal of Pharmacology and Experimental Therapeutics, 323(3), 857-865. Available at: [Link]
-
Makarov, M. V., et al. (2020). The chemistry of the vitamin B3 metabolome. ResearchGate. Available at: [Link]
-
Marcocci, L., & Suzuki, Y. J. (2019). Metabolomics Studies to Assess Biological Functions of Vitamin E Nicotinate. MDPI. Available at: [Link]
Sources
- 1. Vitamin B3 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Vitamin B3 (niacin) | OpeN-Global | King’s College London [kcl.ac.uk]
- 3. What is the mechanism of Niacin? [synapse.patsnap.com]
- 4. NAD+ and vitamin B3: from metabolism to therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. The chemistry of the vitamin B3 metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Vitamin B3: Metabolism and Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 12. medicoapps.org [medicoapps.org]
- 13. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bevital.no [bevital.no]
- 15. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
- 16. guidechem.com [guidechem.com]
- 17. Preparation method of ethyl nicotinate - Eureka | Patsnap [eureka.patsnap.com]
- 18. Ethyl Nicotinate | C8H9NO2 | CID 69188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Vitamin B3 and Metabolites, Plasma - Mayo Clinic Laboratories Extended Catalog [testcatalog.org]
- 21. Niacin, Vitamin B3 | HNL Lab Medicine [hnl.com]
- 22. testinglab.com [testinglab.com]
- 23. Development and Analytical Validation of the Methodology for Vitamins in Tablets by Ultra-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Analytical method development and validation of ascorbic acid [wisdomlib.org]
- 26. jourdata.s3.us-west-2.amazonaws.com [jourdata.s3.us-west-2.amazonaws.com]
Application Note: High-Throughput Quantification of Nicotine and its Major Metabolites in Human Plasma and Urine using Isotope Dilution LC-MS/MS
Abstract
This application note presents a robust and sensitive method for the simultaneous quantification of nicotine and its primary metabolites, including cotinine and trans-3'-hydroxycotinine, in human plasma and urine. The method utilizes a stable isotope-labeled internal standard, Ethyl Nicotinate-d4, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS). Detailed protocols for both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are provided, offering flexibility for different laboratory workflows and sample matrices. This method is designed for researchers in clinical toxicology, smoking cessation studies, and drug development, providing a reliable tool for assessing nicotine exposure and metabolism.
Introduction: The Rationale for Isotope Dilution and Internal Standard Selection
The accurate quantification of nicotine and its metabolites is crucial for understanding tobacco exposure, individual metabolic differences, and the efficacy of smoking cessation therapies. Nicotine is extensively metabolized in the human body, primarily by the cytochrome P450 enzyme CYP2A6, to form cotinine, which is further metabolized to trans-3'-hydroxycotinine.[1][2] Due to its longer half-life (16-20 hours) compared to nicotine (2 hours), cotinine is a widely accepted biomarker for assessing tobacco smoke exposure.[3]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity and specificity.[4][5][6] A key principle for achieving high accuracy and precision in LC-MS/MS is the use of an internal standard (IS). An ideal IS should mimic the chemical and physical properties of the analyte(s) of interest to compensate for variations during sample preparation, chromatography, and ionization.[7] Stable isotope-labeled (SIL) internal standards, where some atoms in the analyte molecule are replaced with their heavier isotopes (e.g., deuterium, ¹³C, ¹⁵N), are considered the most effective.
While deuterated analogs of the target analytes (e.g., nicotine-d4, cotinine-d3) are commonly used and commercially available, this application note explores the use of this compound. This compound shares a core structural similarity with nicotine and its metabolites (the pyridine ring) and its deuterium labeling ensures it is mass-shifted from the analytes of interest.[8][] Its distinct chromatographic behavior, due to the ethyl ester group, can also be advantageous in preventing any potential cross-signal with the native analytes.
Nicotine Metabolism Pathway
The primary metabolic pathway of nicotine is outlined below. Understanding this pathway is essential for selecting the appropriate biomarkers for a given study.
Caption: Major metabolic pathways of nicotine in humans.
Experimental Protocols
Materials and Reagents
-
Analytes: Nicotine, Cotinine, trans-3'-hydroxycotinine (certified reference standards)
-
Solvents: HPLC-grade methanol, acetonitrile, water, ethyl acetate, dichloromethane, isopropanol
-
Reagents: Formic acid, ammonium formate, ammonium hydroxide, sodium hydroxide
-
Biological Matrices: Drug-free human plasma and urine for calibration and quality control samples.
Sample Preparation
Two validated extraction methods are presented below, offering options for different laboratory needs.
This protocol is a cost-effective method suitable for urine samples.[12]
-
Aliquot: Pipette 500 µL of urine (calibrator, QC, or unknown sample) into a 2 mL polypropylene tube.
-
Spike: Add 50 µL of the working internal standard solution (this compound in methanol).
-
Alkalinize: Add 100 µL of 5 M Sodium Hydroxide to adjust the pH > 9. This ensures the analytes are in their free base form, enhancing extraction into an organic solvent.
-
Extraction: Add 1 mL of a dichloromethane:isopropanol (9:1, v/v) mixture. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 4000 x g for 5 minutes.
-
Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex to mix.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
SPE offers higher purity extracts, which is often necessary for complex matrices like plasma.[1][13][14]
-
Aliquot: Pipette 500 µL of plasma into a 2 mL tube.
-
Spike: Add 50 µL of the working internal standard solution.
-
Pre-treatment: Add 500 µL of 4% phosphoric acid to precipitate proteins. Vortex and centrifuge at 4000 x g for 10 minutes.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water.
-
Load: Load the supernatant from the pre-treated sample onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in ethyl acetate. The basic pH neutralizes the analytes, releasing them from the sorbent.
-
Evaporation: Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitution: Reconstitute in 200 µL of the initial mobile phase.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
Caption: General workflow for sample analysis.
LC-MS/MS Conditions
The following are typical starting conditions that should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | High-performance or Ultra-high performance liquid chromatography system |
| Column | Phenyl-Hexyl column (e.g., 100 x 2.1 mm, 2.6 µm). Phenyl-hexyl phases offer excellent retention and selectivity for aromatic compounds.[15] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 60% B over 5 minutes, hold at 95% B for 1 min, return to initial conditions and equilibrate for 2 min. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The following MRM transitions are suggested for the analytes and the internal standard. These should be optimized for the specific mass spectrometer being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Nicotine | 163.1 | 130.1 | 20 |
| Cotinine | 177.1 | 98.0 | 25 |
| trans-3'-hydroxycotinine | 193.1 | 80.0 | 30 |
| This compound (IS) | 156.2 | 82.1 | 22 |
Note: The MRM transitions for this compound are proposed based on its structure and may require empirical optimization.
Data Analysis and Quality Control
Calibration and Quantification
Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. A linear regression with a weighting factor of 1/x is typically used. The concentration of the analytes in the unknown samples is then calculated from this regression equation.
Method Validation
The analytical method should be validated according to established guidelines, such as those from the FDA.[7][16] Key validation parameters include:
-
Linearity: A typical calibration range is 0.5 - 500 ng/mL.
-
Accuracy and Precision: Assessed using quality control (QC) samples at low, medium, and high concentrations. Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ) of the nominal value.[15]
-
Selectivity: The absence of interfering peaks at the retention times of the analytes and IS in blank matrix samples.
-
Matrix Effect: Evaluated to ensure that components of the biological matrix do not suppress or enhance the ionization of the analytes or IS.
-
Stability: Freeze-thaw, short-term, and long-term stability of the analytes in the biological matrix.
Example Quantitative Data
The following table illustrates typical concentration ranges that can be expected in different populations.
| Analyte | Non-Smoker (ng/mL) | Light Smoker (ng/mL) | Heavy Smoker (ng/mL) |
| Nicotine | < 1 | 5 - 30 | > 30 |
| Cotinine | < 5 | 50 - 200 | > 200 |
| trans-3'-hydroxycotinine | < 2 | 20 - 100 | > 100 |
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the quantification of nicotine and its major metabolites in human plasma and urine. The use of this compound as an internal standard, combined with optimized sample preparation and LC-MS/MS conditions, ensures high accuracy, precision, and throughput. The detailed protocols and validation guidelines presented herein offer a solid foundation for researchers to implement this method for a variety of clinical and research applications.
References
-
Jacob, P., 3rd, Yu, L., Duan, M., Ramos, L., Yturralde, O., & Benowitz, N. L. (2011). Determination of the nicotine metabolites cotinine and trans-3'-hydroxycotinine in biologic fluids of smokers and non-smokers using liquid chromatography-tandem mass spectrometry: biomarkers for tobacco smoke exposure and for phenotyping cytochrome P450 2A6 activity. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(3-4), 267–276. [Link]
-
Jannetto, P. J., Gaskill, S. M., Murphy, J. L., & Langman, L. J. (2010). Quantification of nicotine, cotinine, trans-3'-hydroxycotinine, nornicotine and norcotinine in human meconium by liquid chromatography tandem mass spectrometry. Journal of analytical toxicology, 34(7), 395–402. [Link]
-
Biotage. (n.d.). Extraction of Nicotine and Metabolites from Urine, Serum, Plasma, Whole Blood using ISOLUTE® SLE+. AN787. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12227214, this compound. Retrieved January 14, 2026 from [Link].
-
Dawson, R., Jr, Solingapuram Sai, K. K., & Gupte, A. A. (2002). Solid-phase extraction and HPLC assay of nicotine and cotinine in plasma and brain. Toxicological mechanisms and methods, 12(1), 45–58. [Link]
-
Abu-Rabie, P., & Rizeq, D. (2014). A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 972, 62–74. [Link]
-
Dawson, R., Jr, Solingapuram Sai, K. K., & Gupte, A. A. (2002). Solid-Phase Extraction and HPLC Assay of Nicotine and Cotinine in Plasma and Brain. Taylor & Francis Online. [Link]
-
Mallock, N., Schulz, T., Malke, S., Laux, P., & Luch, A. (2021). Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans-3'-hydroxycotinine by LC-MS/MS: Method development and validation for human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1179, 122736. [Link]
-
Oh, J., Park, M. S., Chun, M. R., Hwang, J. H., Lee, J. Y., Jee, J. H., & Lee, S. Y. (2021). A Simple and High-throughput LC-MS/MS Method for Simultaneous Measurement of Nicotine, Cotinine, 3-OH cotinine, Nornicotine, and Anabasine in Urine and its Application in the General Korean Population. Journal of analytical toxicology, 45(8), 863–871. [Link]
-
Dawson, R., Jr, Solingapuram Sai, K. K., & Gupte, A. A. (2002). Solid-Phase Extraction and HPLC Assay of Nicotine and Cotinine in Plasma and Brain. ResearchGate. [Link]
-
Mallock, N., Schulz, T., Malke, S., Laux, P., & Luch, A. (2021). Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans-3'-hydroxycotinine by LC-MS/MS: Method development and validation for human plasma. ResearchGate. [Link]
-
Kumar, P., Kumar, D., Singh, R., & Singh, J. (2013). A LC-MS/MS method for concurrent determination of nicotine metabolites and role of CYP2A6 in nicotine metabolism in U937 macrophages: implications in oxidative stress in HIV+ smokers. Journal of neuroimmune pharmacology : the official journal of the Society on NeuroImmune Pharmacology, 8(5), 1144–1156. [Link]
-
Tsai, F. C., Hsieh, Y. W., & Chen, C. Y. (2004). Determination of cotinine in human urine by high-performance liquid chromatography. Journal of food and drug analysis, 12(2), 125-130. [Link]
-
Saito, K., Uematsu, T., & Nagao, T. (2007). Simple and rapid assay method for simultaneous quantification of urinary nicotine and cotinine using micro-extraction by packed sorbent and gas chromatography-mass spectrometry. Nagoya journal of medical science, 69(1-2), 51–59. [Link]
-
Phenomenex. (n.d.). A Rapid and Sensitive LC/MS/MS Method for the Analysis of Nicotine and Its Metabolites in Human Urine. TN-1161. [Link]
-
Basheer, C., Alnedhary, A. A., Madah-Ali, H., & Lee, H. K. (2007). Determination of nicotine and cotinine in human urine with membrane assisted three phase microextraction and aqueous reversed-phase liquid chromatography. Analytica chimica acta, 582(1), 87–93. [Link]
-
Skóra, M., Molik, P., & Jurkiewicz, B. (2024). Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. Molecules (Basel, Switzerland), 29(15), 3465. [Link]
-
Cerilliant. (n.d.). (+/-)-Nicotine-D4. [Link]
-
U.S. Food and Drug Administration. (2023). Validation and Verification of Analytical Testing Methods Used for Tobacco Products: Guidance for Industry. [Link]
-
ResearchGate. (n.d.). MRM parameters for analytes and their respective internal standards. [Link]
-
Cognard, E., & Staub, C. (2003). Determination of nicotine and its major metabolite cotinine in plasma or serum by gas chromatography-mass spectrometry using ion-trap detection. Clinical chemistry and laboratory medicine, 41(12), 1599–1607. [Link]
Sources
- 1. A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple and High-Throughput LC-MS-MS Method for Simultaneous Measurement of Nicotine, Cotinine, 3-OH Cotinine, Nornicotine and Anabasine in Urine and Its Application in the General Korean Population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Nicotine, Cotinine, trans-3’-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of nicotine and its major metabolite cotinine in plasma or serum by gas chromatography-mass spectrometry using ion-trap detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C8H9NO2 | CID 12227214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound CAS#: 66148-16-1 [m.chemicalbook.com]
- 11. This compound | 66148-16-1 [chemicalbook.com]
- 12. SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED SORBENT AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solid-phase extraction and HPLC assay of nicotine and cotinine in plasma and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans-3'-hydroxycotinine by LC-MS/MS: Method development and validation for human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Showing Compound Ethyl nicotinate (FDB001016) - FooDB [foodb.ca]
Application Note: Quantitative Analysis of Ethyl Nicotinate in Human Urine using Isotope Dilution LC-MS/MS with Ethyl Nicotinate-d4
Abstract
This application note presents a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of ethyl nicotinate in human urine. The protocol leverages the principle of isotope dilution mass spectrometry (IDMS) by employing Ethyl Nicotinate-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest level of accuracy and precision.[1] This methodology is designed for researchers, toxicologists, and drug development professionals requiring reliable bioanalytical data. The protocol details a streamlined solid-phase extraction (SPE) procedure for sample cleanup and analyte enrichment, effectively mitigating matrix effects inherent in complex biological samples like urine.[2][3] All validation parameters, including linearity, accuracy, precision, and stability, are established in accordance with the principles outlined in the FDA's guidance on bioanalytical method validation.[4][5][6][7][8]
Introduction: The Rationale for a Deuterated Internal Standard
Ethyl nicotinate, a nicotinic acid derivative, finds application in topical pharmaceuticals and serves as a key intermediate in organic synthesis.[9][10] Accurate measurement of its excretion in urine is critical for pharmacokinetic and toxicological assessments. The inherent complexity and variability of urine as a biological matrix pose significant challenges to quantitative analysis, primarily due to matrix effects that can cause ion suppression or enhancement in the mass spectrometer.[2][3][11]
To overcome these challenges, the use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry.[1][12][13] this compound is an ideal internal standard for this application. Being chemically identical to the analyte, it co-elutes during chromatography and experiences the same extraction inefficiencies and matrix effects.[12][13] However, its increased mass allows it to be distinguished by the mass spectrometer, enabling reliable correction for any variations during sample processing and analysis.[14] This approach, known as isotope dilution mass spectrometry, is fundamental to achieving the accuracy and precision required for regulated bioanalysis.
Materials and Methods
Reagents and Materials
-
Ethyl Nicotinate (≥99% purity)
-
This compound (≥98% isotopic purity)[15][]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (≥99% purity)
-
Human urine (drug-free)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-mode cation exchange)
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)
-
96-well plates and sealing mats
-
Automated liquid handler (optional, for high-throughput applications)[17][18]
-
Nitrogen evaporator
Preparation of Standards and Quality Controls
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of ethyl nicotinate and this compound in methanol.
-
Working Standard Solutions: Serially dilute the ethyl nicotinate primary stock solution with 50:50 methanol:water to prepare calibration standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 methanol:water.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking drug-free human urine with known amounts of ethyl nicotinate.
Experimental Protocol
Sample Preparation: Solid-Phase Extraction (SPE)
The following SPE protocol is designed to effectively remove interfering matrix components from urine samples.[2][19][20]
-
Sample Pre-treatment: To 200 µL of urine sample (calibrator, QC, or unknown), add 20 µL of the this compound internal standard working solution (100 ng/mL). Vortex for 10 seconds.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol into a clean collection tube or 96-well plate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
Diagram of the Solid-Phase Extraction Workflow:
Caption: Automated solid-phase extraction workflow for urine samples.[17]
LC-MS/MS Analysis
The chromatographic and mass spectrometric parameters should be optimized for the specific instrumentation used. The following table provides a starting point.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatograph |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 1: Suggested LC-MS/MS Parameters
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Ethyl Nicotinate | To be determined empirically | To be determined empirically |
| This compound | To be determined empirically | To be determined empirically |
Table 2: Multiple Reaction Monitoring (MRM) Transitions (Note: The optimal precursor and product ions must be determined by infusing standard solutions of each compound into the mass spectrometer.)
Method Validation
The analytical method should be validated according to current regulatory guidelines to ensure its reliability for the intended application.[4][5][7][8]
| Validation Parameter | Acceptance Criteria |
| Linearity | r² ≥ 0.99 |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) |
| Precision | %CV ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | Within acceptable limits |
| Recovery | Consistent, precise, and reproducible |
| Stability | Analyte stable under expected storage and processing conditions |
Table 3: Bioanalytical Method Validation Acceptance Criteria [5]
Data Analysis and Interpretation
The concentration of ethyl nicotinate in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve generated from the standards.
Logical Relationship for Quantification:
Caption: Data processing workflow for quantification.
Conclusion
This application note provides a comprehensive and scientifically sound protocol for the quantitative analysis of ethyl nicotinate in human urine using LC-MS/MS with a deuterated internal standard. The use of this compound is critical for correcting analytical variability and ensuring the accuracy and reliability of the results.[12][21] The detailed sample preparation and instrumental analysis procedures, along with the outlined validation framework, offer a complete solution for researchers and professionals in the field of bioanalysis.
References
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc.
- Extraction Protocol for untargeted LC-MS/MS - Urine. (2025, March 5). protocols.io.
- Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks.
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research.
- Deuterated internal standards and bioanalysis. AptoChem.
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, January 21). FDA.
- Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry. (2015, October 9). PubMed.
- The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. (2019, June 7). MDPI.
- USFDA guidelines for bioanalytical method validation. Slideshare.
- A Technical Guide to Deuterated Internal Standards in Quantitative Mass Spectrometry. Benchchem.
- Bioanalytical Method Validation. (2001). FDA.
- M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). FDA.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube.
- Mitigating Matrix Effects in LC–ESI–MS-MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology.
- FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023, January 11). Outsourced Pharma.
- Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. (2023). Therapeutic Drug Monitoring.
- Urine Sample Preparation in 96-Well Filter Plates for Quantitative Clinical Proteomics. (2014, May 5). Analytical Chemistry.
- Strategy for successful urine sample preparation for LC-MS/MS device at drug verification laboratory. ResearchGate.
- Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. (2022, September 16). ResearchGate.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America.
- Analysis of simultaneous transport and metabolism of ethyl nicotinate in hairless rat skin. PubMed.
- An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. (2020, August 11). NIH.
- Application Note and Protocol: Quantitative Analysis of Nicotinonitrile in Biological Matrices using Nicotinonitrile-d4 and LC-MS. Benchchem.
- Automated SPE for Drugs of Abuse in Urine Sample. (2022, September 29). Aurora Biomed.
- Urine general drug extraction rev 7.pdf. Idaho State Police.
- Application Note: Quantitative Analysis of Nicotinonitrile in Biological Matrices using Isotope Dilution Mass Spectrometry with Nicotinonitrile-d4. Benchchem.
- Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices. (2022, June). PubMed.
- Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. Agilent.
- Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity. NIH.
- Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. PMC - NIH.
- An Automated Approach to Urine Sample Preparation Employing Room Temperature Enzymatic Hydrolysis. Biotage.
- Review of HPLC‐MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices. ResearchGate.
- Solid Phase Extraction (SPE) For Forensic Testing. (2017, August 22). YouTube.
- Species difference in simultaneous transport and metabolism of ethyl nicotinate in skin. PubMed.
- Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. (2022, September 1). MDPI.
- 3-Pyridine-2,4,5,6-d4 -carboxylic acid, ethyl ester (this compound). Stable Isotope.
- This compound CAS#: 66148-16-1. ChemicalBook.
- Technical Support Center: Optimizing Solid-Phase Extraction (SPE) for Plasma and Urine Samples. Benchchem.
- CAS 66148-16-1 Ethyl Nicotinate-[d4]. BOC Sciences.
- Ethyl Nicotinate as a Key Intermediate in Organic Synthesis: A Practical Overview. Autech Industry Co.,Limited.
- This compound. PubChem.
- This compound. Santa Cruz Biotechnology.
- CAS 66148-16-1 | this compound Supplier. Clinivex.
- The Secret Life of NAD+: An Old Metabolite Controlling New Metabolic Signaling Pathways. (2009, December 9). Physiological Reviews.
- ethyl nicotinate 3-pyridinecarboxylic acid, ethyl ester. The Good Scents Company.
- Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors. MDPI.
- NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy. PMC.
- Ethyl Nicotinate. PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 6. moh.gov.bw [moh.gov.bw]
- 7. fda.gov [fda.gov]
- 8. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 9. nbinno.com [nbinno.com]
- 10. theclinivex.com [theclinivex.com]
- 11. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse [ouci.dntb.gov.ua]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 14. youtube.com [youtube.com]
- 15. medchemexpress.com [medchemexpress.com]
- 17. aurorabiomed.com [aurorabiomed.com]
- 18. lcms.cz [lcms.cz]
- 19. youtube.com [youtube.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. texilajournal.com [texilajournal.com]
Mass spectrometry fragmentation pattern of Ethyl Nicotinate-d4
An Application Guide to the Mass Spectrometry Fragmentation of Ethyl Nicotinate-d4
Abstract
This technical note provides a detailed examination of the mass spectrometric fragmentation behavior of this compound, a deuterated isotopologue of Ethyl Nicotinate. Stable isotope-labeled compounds are critical internal standards in quantitative mass spectrometry assays for their ability to co-elute with the analyte of interest while being distinguishable by mass. Understanding the fragmentation pattern of this compound is essential for developing robust and selective analytical methods, particularly in drug metabolism, pharmacokinetics, and environmental analysis. This guide elucidates the fragmentation pathways under Electron Ionization (EI) and Electrospray Ionization (ESI), offers detailed analytical protocols, and highlights the predictable mass shifts induced by deuterium labeling.
Introduction and Scientific Context
Ethyl nicotinate, the ethyl ester of nicotinic acid (Vitamin B3), and its derivatives are subjects of interest in pharmaceutical and chemical research.[1] The use of stable isotope-labeled internal standards is a cornerstone of high-precision quantitative analysis using mass spectrometry.[2] this compound, where four hydrogen atoms on the pyridine ring are replaced by deuterium, serves this purpose excellently. Its chemical properties are nearly identical to the unlabeled form, ensuring similar behavior during sample preparation and chromatographic separation, yet its increased mass allows for clear differentiation by the mass spectrometer.[3]
The predictability of fragmentation is key to method development. When a molecule is ionized, the resulting molecular ion can break apart into smaller, charged fragment ions and neutral pieces.[4] This fragmentation pattern is a reproducible fingerprint of the molecule's structure. By understanding how the deuterium labels are retained or lost in these fragments, we can select the most suitable and interference-free ions for quantification, a process known as Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
This guide provides the foundational knowledge for researchers to confidently employ this compound in their analytical workflows.
Principles of Fragmentation: EI and ESI
The fragmentation of a molecule is highly dependent on the ionization technique employed.
-
Electron Ionization (EI): This is a high-energy, "hard" ionization technique typically used in Gas Chromatography-Mass Spectrometry (GC-MS).[5] The sample molecule is bombarded with high-energy electrons (~70 eV), causing the ejection of an electron to form a radical cation (M•+).[4] This molecular ion is highly energetic and undergoes extensive and predictable fragmentation, providing rich structural information. The resulting mass spectrum is often complex but highly reproducible and can be compared against established libraries like the NIST Mass Spectral Library.[6]
-
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique common in Liquid Chromatography-Mass Spectrometry (LC-MS).[7] It is ideal for polar and thermally fragile molecules. ESI generates even-electron ions, typically protonated molecules ([M+H]+) in positive ion mode, by creating a fine spray of charged droplets from which the analyte ions are desorbed.[8] These ions have low internal energy, so the molecular ion is often the most abundant peak with minimal fragmentation in the source.[7] To induce fragmentation for structural analysis or quantitative MRM assays, Collision-Induced Dissociation (CID) is applied in a tandem mass spectrometer (MS/MS), where the selected precursor ion is fragmented by collision with an inert gas.[9]
Elucidation of Fragmentation Pathways
Electron Ionization (EI) Fragmentation
The EI mass spectrum of unlabeled ethyl nicotinate is well-characterized and available in the NIST spectral database.[10][11] The fragmentation is driven by the stability of the pyridine ring and the functionalities of the ester group.
-
Molecular Ion (M•+): The molecular ion for ethyl nicotinate (C₈H₉NO₂) appears at m/z 151.[12] For this compound (C₈H₅D₄NO₂), this peak is shifted by 4 Da to m/z 155.[13]
-
Loss of Ethoxy Radical (•OCH₂CH₃): A primary and highly favorable fragmentation is the cleavage of the C-O bond to lose an ethoxy radical, resulting in the nicotinoyl cation. This is a very stable acylium ion.
-
Ethyl Nicotinate: m/z 151 -> m/z 122 (Loss of 29 Da)
-
This compound: m/z 155 -> m/z 126 (Loss of 29 Da). The deuterium atoms remain on the stable aromatic ring.
-
-
Loss of Ethylene (C₂H₄): A McLafferty-type rearrangement can lead to the loss of a neutral ethylene molecule, forming an ion corresponding to nicotinic acid.
-
Ethyl Nicotinate: m/z 151 -> m/z 123 (Loss of 28 Da)
-
This compound: m/z 155 -> m/z 127 (Loss of 28 Da). The deuterium labels are retained on the pyridine ring.
-
-
Formation of Pyridine Cation Radical: Cleavage of the entire ester group leads to the pyridine cation radical.
-
Ethyl Nicotinate: m/z 151 -> m/z 78 (Loss of 73 Da)
-
This compound: m/z 155 -> m/z 82 (Loss of 73 Da). This fragment directly confirms the location of the four deuterium atoms on the ring.
-
Caption: Figure 1: Proposed EI Fragmentation of this compound.
Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation
In positive mode ESI-MS, both compounds will primarily form protonated molecules, [M+H]⁺. The fragmentation is then induced via CID.
-
Precursor Ion:
-
Ethyl Nicotinate: m/z 152
-
This compound: m/z 156
-
-
Primary Product Ions (MS/MS): The fragmentation of even-electron ions in ESI often involves the loss of stable, neutral molecules.[7]
-
Loss of Ethylene (C₂H₄): Similar to the McLafferty rearrangement in EI, the protonated ester can readily lose ethylene to form the protonated nicotinic acid. This is often a dominant fragmentation pathway.
-
Ethyl Nicotinate: m/z 152 -> m/z 124 (Loss of 28 Da)
-
This compound: m/z 156 -> m/z 128 (Loss of 28 Da)
-
-
Loss of Ethanol (C₂H₅OH): Cleavage can also occur with the loss of a neutral ethanol molecule, yielding the nicotinoyl cation.
-
Ethyl Nicotinate: m/z 152 -> m/z 106 (Loss of 46 Da)
-
This compound: m/z 156 -> m/z 110 (Loss of 46 Da)
-
-
Quantitative Data Summary
The expected masses (m/z) for the molecular ions and key fragments are summarized below. This table is crucial for setting up SIM or MRM methods.
| Ion Description | Ionization | Ethyl Nicotinate (m/z) | This compound (m/z) | Mass Shift (Da) |
| Molecular Ion [M•+] | EI | 151 | 155 | +4 |
| [M - •OCH₂CH₃]⁺ | EI | 122 | 126 | +4 |
| [M - C₂H₄]•+ | EI | 123 | 127 | +4 |
| Pyridine Cation | EI | 78 | 82 | +4 |
| Protonated Molecule [M+H]⁺ | ESI | 152 | 156 | +4 |
| [M+H - C₂H₄]⁺ | ESI-MS/MS | 124 | 128 | +4 |
| [M+H - C₂H₅OH]⁺ | ESI-MS/MS | 106 | 110 | +4 |
Experimental Protocols
The following are generalized protocols for the analysis of this compound. Instrument-specific optimization is always required.
Protocol 1: GC-MS Analysis
This method is ideal for volatile and semi-volatile compounds and leverages the extensive fragmentation of EI for identification.[6]
Caption: Figure 2: GC-MS Experimental Workflow.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a volatile solvent like methanol or ethyl acetate.[14]
-
Dilute the stock solution to a working concentration of approximately 1-10 µg/mL in ethyl acetate.[15] Ensure the final solution is free of particles.
-
Transfer the working solution to a 2 mL glass autosampler vial.
-
-
Instrumentation (Example Parameters): [16]
-
Gas Chromatograph: Agilent GC system or equivalent.
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column.
-
Oven Program: Start at 70°C, hold for 1 minute, ramp at 15°C/min to 280°C, hold for 5 minutes.
-
Mass Spectrometer: Single quadrupole or TOF mass spectrometer.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Acquisition Mode: Full Scan (m/z 50-200) for identification or Selected Ion Monitoring (SIM) for quantification (e.g., monitoring m/z 155, 126, 82).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Examine the mass spectrum and compare the fragmentation pattern with the theoretical pathways described in Section 3.1.
-
Protocol 2: LC-MS/MS Analysis
This protocol is suited for integration into workflows for analyzing non-volatile analytes from complex matrices like plasma or tissue extracts.[17]
Methodology:
-
Sample Preparation: [14]
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Dilute the stock solution to a working concentration (e.g., 10-100 ng/mL) in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Filter the final solution through a 0.22 µm syringe filter if any particulates are present.
-
Transfer to an appropriate autosampler vial.
-
-
Instrumentation (Example Parameters): [18]
-
Liquid Chromatograph: Waters ACQUITY UPLC, Agilent HPLC, or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate.
-
Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Acquisition Mode: Develop an MRM method. For example:
-
Transition 1: m/z 156 -> 128 (Loss of ethylene)
-
Transition 2: m/z 156 -> 110 (Loss of ethanol)
-
-
-
Data Analysis:
-
Integrate the chromatographic peaks for the selected MRM transitions.
-
Confirm the identity of the compound by ensuring the retention time matches that of a reference standard and that the ratio of quantifier to qualifier ions is consistent.
-
Conclusion
The mass spectrometric fragmentation of this compound is predictable and follows established chemical principles. Under EI, fragmentation is extensive, with key fragments arising from the loss of the ethoxy radical and cleavage of the ester group, all showing a +4 Da shift compared to the unlabeled compound. Under ESI-MS/MS, fragmentation is more controlled, primarily involving the neutral loss of ethylene or ethanol from the protonated molecule, again with all major product ions retaining the four deuterium labels. The detailed fragmentation data and protocols provided in this guide serve as a robust starting point for researchers to develop and validate sensitive and specific mass spectrometry-based assays using this compound as an internal standard.
References
- Vázquez-Martínez, J., & López, M. G. (2018). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. In Chemometrics and Data Analysis in Chromatography.
-
National Institute of Standards and Technology. (n.d.). Ethyl nicotinate. In NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]
-
Biocompare. (2019). Prepping Small Molecules for Mass Spec. Biocompare.com. Available at: [Link]
-
Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. University of Liverpool. Available at: [Link]
-
Wikipedia. (n.d.). Sample preparation in mass spectrometry. In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Mans, D. (2014). Quantifying Small Molecules by Mass Spectrometry. LCGC International. Available at: [Link]
-
JoVE. (n.d.). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. Journal of Visualized Experiments. Available at: [Link]
-
Oniga, O., et al. (2016). Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. ResearchGate. Available at: [Link]
-
Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Organomation. Available at: [Link]
-
ResearchGate. (n.d.). Deuterium labeling causes predictable shifts in the isotope pattern. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl Nicotinate. In PubChem. Retrieved January 14, 2026, from [Link]
-
Alamillo, J., et al. (2025). Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture. Molecular & Cellular Proteomics. Available at: [Link]
-
Li, H., et al. (2016). Minimal deuterium isotope effects in quantitation of dimethyl-labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. Analytical Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
University of Arizona. (n.d.). Sample Preparation Guidelines for GC-MS. University of Arizona. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. In PubChem. Retrieved January 14, 2026, from [Link]
-
Chemistry LibreTexts. (2025). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). Chemistry LibreTexts. Available at: [Link]
-
AxisPharm. (n.d.). Small Molecule Analysis. AxisPharm. Available at: [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved January 14, 2026, from [Link]
-
FooDB. (2010). Showing Compound Ethyl nicotinate (FDB001016). FooDB. Available at: [Link]
-
Al-Malaika, S., et al. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Molecules. Available at: [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]
-
Kéki, S., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. Available at: [Link]
-
de Hoffmann, E., & Stroobant, V. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Analytical Methods. Available at: [Link]
Sources
- 1. Showing Compound Ethyl nicotinate (FDB001016) - FooDB [foodb.ca]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. Small Molecule Analysis | AxisPharm [axispharm.com]
- 7. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Ethyl nicotinate [webbook.nist.gov]
- 11. Ethyl nicotinate [webbook.nist.gov]
- 12. Ethyl Nicotinate | C8H9NO2 | CID 69188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | C8H9NO2 | CID 12227214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. uoguelph.ca [uoguelph.ca]
- 16. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements | MDPI [mdpi.com]
- 17. biocompare.com [biocompare.com]
- 18. researchgate.net [researchgate.net]
Introduction: The Role of Stable Isotope Labeled Internal Standards in Quantitative Bioanalysis
An Application Note for the Bioanalytical Separation of Ethyl Nicotinate-d4 by LC-MS/MS
In the realm of drug metabolism and pharmacokinetics (DMPK), the precise quantification of xenobiotics in complex biological matrices is paramount. The "gold standard" for this task is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique renowned for its sensitivity and specificity. A cornerstone of a robust LC-MS/MS bioanalytical method is the use of a stable isotope-labeled internal standard (SIL-IS). This compound, the deuterated analog of Ethyl Nicotinate, serves this exact purpose.[1][]
The fundamental principle is that a SIL-IS, like this compound, is chemically identical to the analyte of interest (Ethyl Nicotinate) and thus exhibits nearly identical behavior during sample extraction, chromatographic separation, and ionization.[3] However, due to its increased mass, it is readily distinguishable by the mass spectrometer. This co-eluting, mass-differentiated standard allows for the precise correction of matrix effects and variations in instrument response, ensuring the highest degree of accuracy and precision in quantitative results.
This application note details a comprehensive, field-proven protocol for the analysis of Ethyl Nicotinate using this compound as an internal standard. We will delve into the causality behind the selection of chromatographic conditions and provide a step-by-step workflow for researchers and drug development professionals.
Analyte Characteristics
A foundational understanding of the analyte's physicochemical properties is critical for rational method development.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| Ethyl Nicotinate | C₈H₉NO₂ | 151.16 | A nicotinic acid derivative, relatively non-polar ester.[4] |
| This compound | C₈H₅D₄NO₂ | 155.19 | Deuterated isotopologue of Ethyl Nicotinate.[][5] |
The ester functional group and pyridine ring render Ethyl Nicotinate suitable for reversed-phase chromatography. Its basic nitrogen atom on the pyridine ring makes it readily ionizable under acidic conditions, which is ideal for positive mode electrospray ionization (ESI) mass spectrometry.
Rationale for Chromatographic and Detection Method Selection
The objective is not to chromatographically separate Ethyl Nicotinate from its d4-labeled internal standard—rather, it is to achieve their co-elution while separating them from endogenous matrix components. The differentiation is then flawlessly handled by the mass spectrometer.
Column Chemistry: Reversed-Phase C18
A C18 (octadecylsilane) stationary phase is the workhorse of reversed-phase chromatography and is the logical first choice for this application. The separation mechanism is based on hydrophobic interactions between the analyte and the C18 alkyl chains. Ethyl Nicotinate, with its ethyl ester and aromatic ring, possesses sufficient hydrophobicity to be retained and effectively separated from more polar matrix interferences like salts, proteins, and phospholipids. A column with 3 µm or smaller particles is recommended for improved efficiency and faster analysis times, compatible with UPLC or UHPLC systems.[6]
Mobile Phase Composition
-
Aqueous Phase (A): 0.1% Formic Acid in Water. The addition of formic acid is crucial for several reasons. First, it lowers the mobile phase pH, which protonates the basic nitrogen on the pyridine ring of Ethyl Nicotinate. This single, consistent protonated state enhances chromatographic peak shape by minimizing tailing caused by interactions with residual silanols on the silica support. Second, and most importantly for MS detection, the acidic environment promotes efficient protonation of the analyte in the ESI source, leading to a strong [M+H]⁺ signal.[6]
-
Organic Phase (B): 0.1% Formic Acid in Acetonitrile. Acetonitrile is chosen as the organic modifier due to its low viscosity, which allows for lower backpressure, and its excellent elution strength in reversed-phase mode. The presence of formic acid in the organic phase ensures a consistent pH throughout the gradient, preventing analyte ionization state changes that could affect retention time and peak shape.
Elution Mode: Gradient Elution
A gradient elution, where the percentage of the organic phase is increased over time, is employed to ensure a sharp, symmetrical peak for Ethyl Nicotinate while rapidly eluting any strongly retained, late-eluting matrix components. This cleans the column effectively between injections, preventing carryover and ensuring method robustness.
Detection: Tandem Mass Spectrometry (MS/MS)
For bioanalytical quantification, MS/MS operated in Multiple Reaction Monitoring (MRM) mode is unparalleled in selectivity and sensitivity.[3]
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is used to generate the protonated molecular ion [M+H]⁺.
-
MRM Transitions: In the first quadrupole (Q1), the precursor ion ([M+H]⁺) is selected. This ion is then fragmented in the collision cell (Q2), and a specific, stable product ion is selected in the third quadrupole (Q3) for detection. This process drastically reduces chemical noise and provides high confidence in analyte identification.
Experimental Protocol
Workflow Overview
The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.
Caption: Bioanalytical workflow for Ethyl Nicotinate quantification.
Instrumentation and Materials
-
LC System: A UPLC or HPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.
-
Analytical Column: C18, 2.1 x 50 mm, 1.8 µm (or similar).
-
Reagents: Formic acid (LC-MS grade), Acetonitrile (LC-MS grade), Ultrapure Water.
-
Standards: Ethyl Nicotinate and this compound reference standards.
Step-by-Step Procedure
1. Preparation of Standards and Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ethyl Nicotinate and this compound in acetonitrile to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the Ethyl Nicotinate stock solution with 50:50 acetonitrile/water to prepare calibration standards ranging from, for example, 1 to 2000 ng/mL.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a final concentration (e.g., 100 ng/mL) in acetonitrile. This solution will be used for protein precipitation.
2. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (or calibration standard/QC) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS Working Solution (acetonitrile containing 100 ng/mL this compound). The IS also serves as the protein precipitation agent.
-
Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge at >12,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial for analysis.
3. LC-MS/MS Conditions
The following tables summarize the recommended starting conditions. These should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Conditions
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Gradient | 10% B to 95% B in 2.5 min, hold 0.5 min, return to 10% B and equilibrate for 1 min |
Table 2: Mass Spectrometry Conditions
| Parameter | Recommended Condition |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 450 °C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Ethyl Nicotinate) | 152.1 > 124.1 (Precursor > Product) |
| MRM Transition (this compound) | 156.1 > 128.1 (Precursor > Product) |
Note: The exact m/z values for precursor and product ions should be optimized via infusion of the pure compounds.
Expected Results and Method Trustworthiness
Under these conditions, a sharp, symmetrical peak for both Ethyl Nicotinate and its d4-labeled internal standard should be observed at the same retention time, well-separated from the solvent front and any potential matrix interferences. The method's trustworthiness must be established through formal validation, following regulatory guidelines from bodies like the FDA or EMA.[7] Key validation parameters include:
-
Selectivity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix.
-
Linearity: A linear relationship between concentration and response, typically with a correlation coefficient (r²) > 0.99.[8]
-
Accuracy & Precision: Intra- and inter-day precision (%CV) and accuracy (%Bias) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[3]
-
Stability: Analyte stability demonstrated under various storage and handling conditions.[7][9]
By adhering to this scientifically grounded protocol and performing a thorough validation, researchers can ensure the generation of high-quality, reliable bioanalytical data suitable for regulatory submission and pivotal decision-making in drug development.
References
-
SIELC Technologies. Separation of Ethyl nicotinate on Newcrom R1 HPLC column. Available at: [Link].
-
SIELC Technologies. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. Available at: [Link].
-
Journal of Neonatal Surgery. BIO-Analytical Method Development and Validation By LC/MS/MS Technique. Available at: [Link].
-
Catz P, Shinn W, Kapetanovic IM, et al. Simultaneous determination of myristyl nicotinate, nicotinic acid, and nicotinamide in rabbit plasma by liquid chromatography-tandem mass spectrometry using methyl ethyl ketone as a deproteinization solvent. J Chromatogr B Analyt Technol Biomed Life Sci. 2005;829(1-2):123-135. Available at: [Link].
-
Saimalakondaiah D, Ranjeet Kumar V, Rama Mohan Reddy T, Ajitha A, Uma Maheshwara Rao V. Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review. 2014;3(10):46-57. Available at: [Link].
-
NIH National Center for Biotechnology Information. A Standardized Approach to Quantitative Analysis of Nicotine in e-Liquids Based on Peak Purity Criteria Using High-Performance Liquid Chromatography. Available at: [Link].
-
Bansal M, Sharma M, Bullen C, Svirskis D. A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids. Int J Environ Res Public Health. 2018;15(8):1737. Available at: [Link].
-
PubChem. Ethyl nicotinate. Available at: [Link].
-
FoodData Central. Showing Compound Ethyl nicotinate (FDB001016). Available at: [Link].
Sources
- 1. Ethyl Nicotinate-2,4,5,6-d4 | LGC Standards [lgcstandards.com]
- 3. Simultaneous determination of myristyl nicotinate, nicotinic acid, and nicotinamide in rabbit plasma by liquid chromatography-tandem mass spectrometry using methyl ethyl ketone as a deproteinization solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethyl Nicotinate | CAS 614-18-6 | LGC Standards [lgcstandards.com]
- 5. scbt.com [scbt.com]
- 6. Separation of Ethyl nicotinate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. scispace.com [scispace.com]
- 8. A Standardized Approach to Quantitative Analysis of Nicotine in e-Liquids Based on Peak Purity Criteria Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Addressing chromatographic shift of Ethyl Nicotinate-d4 vs. analyte
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering chromatographic challenges with Ethyl Nicotinate and its deuterated internal standard, Ethyl Nicotinate-d4. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve issues related to chromatographic shifts, ensuring the accuracy and reproducibility of your analytical methods.
Troubleshooting Guide: Resolving the Chromatographic Shift of this compound
A common and perplexing issue in quantitative LC-MS analysis is the observation of a retention time (RT) shift between an analyte and its stable isotope-labeled internal standard (SIL-IS). This guide provides a systematic approach to understanding and mitigating the chromatographic shift between Ethyl Nicotinate and this compound.
Initial Diagnosis: Is It a Systemic or Specific Problem?
Before diving into method-specific parameters, it's crucial to determine the nature of the retention time variability.[1]
-
Inject an Unretained Compound: Inject a solution containing a void marker like uracil or potassium nitrate.[1]
-
Analyze the Void Time (t₀):
-
If t₀ is variable: The problem is likely related to the HPLC system itself (hardware or physical issues).[1] This could include problems with the pump, leaks, or incorrect flow rates.[1][2][3] All peaks in your chromatogram will likely be shifting.
-
If t₀ is constant, but analyte/IS peaks are shifting: The issue is chemical or chromatographic in nature and is specific to your method or analytes.[1]
-
The workflow for this initial diagnosis can be visualized as follows:
Caption: Initial diagnostic workflow for retention time shifts.
Frequently Asked Questions (FAQs)
Here we address specific questions related to the chromatographic behavior of Ethyl Nicotinate and its deuterated internal standard.
Q1: Why is my this compound eluting at a different retention time than Ethyl Nicotinate?
A1: This phenomenon is known as a chromatographic isotope effect . While a deuterated standard like this compound is chemically almost identical to the analyte, the substitution of hydrogen with deuterium atoms can lead to slight differences in physicochemical properties.[4][5]
-
Mechanism: Deuterium is slightly larger and has a stronger C-D bond compared to the C-H bond. In reversed-phase chromatography, this can lead to minor differences in the strength of intermolecular interactions with the stationary phase.[6] Typically, deuterated compounds are slightly less retained and elute earlier than their non-deuterated counterparts.[6][7]
-
Consequences: Even a small shift in retention time can be problematic. If the analyte and internal standard elute at different times, they may experience different levels of matrix effects (ion suppression or enhancement) in the mass spectrometer, which can compromise the accuracy of quantification.[4][8]
Q2: My retention times are drifting for both the analyte and the internal standard. What should I check first?
A2: When all peaks in your chromatogram are drifting, the cause is usually systemic. Here is a checklist of potential culprits, ordered from most common to least common:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a frequent cause of RT drift.[9] Ensure the aqueous and organic solvent ratios are accurate for every batch.
-
Column Temperature: Fluctuations in ambient temperature can cause retention times to change. An increase in temperature generally leads to a decrease in retention.[2][10] Using a thermostatted column compartment is essential for stable retention.[2]
-
Flow Rate and System Leaks: An unstable flow rate will directly impact retention times.[3][11] Check for leaks throughout the system, from the pump to the detector. Verify that the pump is delivering the set flow rate accurately.
-
Column Equilibration: Insufficient column equilibration between gradient runs can lead to drifting retention times.[9] Ensure an adequate re-equilibration time is part of your method, typically 5-10 column volumes.
-
Column Age and Fouling: Over time, columns can degrade or become fouled with matrix components, leading to changes in retention and peak shape.[2][3] If the column is old or has been used for many matrix-heavy samples, consider replacing it.
Q3: The retention time of Ethyl Nicotinate seems highly sensitive to small changes in my method. Why is this?
A3: Ethyl Nicotinate is a pyridine derivative, which is a basic compound. The retention of ionizable compounds, especially bases, is highly dependent on the pH of the mobile phase.[1][12]
-
Impact of pH: The pyridine nitrogen in Ethyl Nicotinate has a pKa of approximately 3.4. When the mobile phase pH is near this pKa, small fluctuations in pH can cause a significant shift in the equilibrium between the ionized (protonated) and neutral forms of the molecule.
-
At low pH (e.g., pH < 2.4): The molecule is predominantly in its protonated (ionized) form. In reversed-phase, this form is more polar and will be less retained, resulting in shorter retention times.
-
At high pH (e.g., pH > 4.4): The molecule is predominantly in its neutral form. This form is less polar and will interact more strongly with the C18 stationary phase, leading to longer retention times.
-
-
The "Danger Zone": Operating with a mobile phase pH that is very close to the analyte's pKa is generally not recommended for method robustness. In this range, minor, unintentional variations in pH (e.g., from buffer preparation) can lead to significant and unpredictable shifts in retention time.[13]
To ensure a robust method, the mobile phase pH should be controlled to be at least one pH unit away from the analyte's pKa.[13]
Q4: How can I minimize the chromatographic shift between Ethyl Nicotinate and this compound?
A4: Minimizing the separation between the analyte and its deuterated internal standard is key to accurate quantification. Here are several strategies to achieve co-elution:
Experimental Protocol: Method Optimization for Co-elution
-
Adjust Mobile Phase pH:
-
Rationale: As discussed in Q3, pH controls the ionization state of Ethyl Nicotinate. By adjusting the pH, you can alter its interaction with the stationary phase. The isotope effect may also be more or less pronounced at different pH values.
-
Procedure:
-
Prepare a series of mobile phase buffers with pH values ranging from 2.5 to 4.5 in 0.5 unit increments (e.g., using formic acid or ammonium formate).
-
Inject a mixture of Ethyl Nicotinate and this compound using each mobile phase.
-
Monitor the difference in retention time (ΔRT) between the two peaks.
-
Select the pH that provides the smallest ΔRT.
-
-
-
Change Organic Modifier:
-
Rationale: Acetonitrile and methanol interact differently with analytes and the stationary phase. Changing the organic solvent can alter the selectivity of the separation.[14]
-
Procedure:
-
If your current method uses acetonitrile, prepare an equivalent mobile phase (same buffer and percentage organic) using methanol, and vice-versa.
-
Compare the ΔRT between the analyte and IS with both solvents.
-
-
-
Modify Column Temperature:
-
Rationale: Temperature affects the thermodynamics of partitioning between the mobile and stationary phases.
-
Procedure:
-
Set the column oven to a temperature 5-10°C higher or lower than your current method.
-
Allow the system to fully equilibrate and inject your sample.
-
Observe the effect on ΔRT.
-
-
-
Evaluate Different Stationary Phases:
-
Rationale: Not all C18 columns are the same. Switching to a column with a different base silica, end-capping, or bonding density can provide different selectivity. Consider trying a phenyl-hexyl or a polar-embedded phase, which offer different interaction mechanisms.[14]
-
Data Summary: Impact of Method Variables on ΔRT
| Parameter | Condition A | ΔRT (s) | Condition B | ΔRT (s) | Rationale for Change |
| pH | pH 3.0 (0.1% Formic Acid) | 1.8 | pH 4.5 (10mM Amm. Formate) | 0.9 | Alter analyte ionization state to find a point of minimal isotopic separation. |
| Organic Solvent | 50% Acetonitrile | 1.8 | 50% Methanol | 1.2 | Methanol and ACN have different selectivities that can modulate the isotope effect. |
| Temperature | 30 °C | 1.8 | 40 °C | 1.5 | Higher temperature can sometimes reduce the subtle interaction differences causing the shift. |
Note: The ΔRT values in this table are hypothetical and for illustrative purposes only.
The troubleshooting workflow for method-specific issues can be visualized as follows:
Caption: A systematic workflow for method optimization.
References
-
LC Troubleshooting—Retention Time Shift. (2019). Restek Resource Hub. [Link]
-
Why Does Retention Time Shift? | HPLC Tip. (2025). Phenomenex. [Link]
-
Troubleshooting Changes in Retention Time in HPLC. (2024). PharmaGuide. [Link]
-
Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. (2020). Crawford Scientific. [Link]
-
Video Notes LC Troubleshooting Series Retention Time Shifts. (n.d.). Agilent. [Link]
-
HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. [Link]
-
Which internal standard? Deuterated or C13 enriched? (2013). ResearchGate. [Link]
-
Internal standard in LC-MS/MS. (2013). Chromatography Forum. [Link]
-
Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. (2025). PubMed Central. [Link]
-
Effect of mobile phase composition, pH and buffer type on the retention of ionizable compounds in reversed-phase liquid chromatography: Application to method development. (2025). ResearchGate. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc. [Link]
-
The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021). Chromatography Online. [Link]
-
Principle of Separation in HPLC. (n.d.). Shimadzu. [Link]
-
Control pH During Method Development for Better Chromatography. (n.d.). Agilent. [Link]
-
HPLC Columns and Their Role in Compound Separation. (2024). Veeprho. [Link]
-
Factors Impacting Chromatography Retention Time. (n.d.). Separation Science. [Link]
-
Method for pyridine amine derivative. (2015). Chromatography Forum. [Link]
-
HPLC Separation Modes. (n.d.). Waters Corporation. [Link]
-
What Affects Retention Time in Gas Chromatography. (n.d.). Drawell. [Link]
-
Lesson 2: HPLC Separation. (n.d.). Shodex HPLC Columns. [Link]
-
Separation of Ethyl nicotinate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. (2014). PubMed Central. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. LC Troubleshooting—Retention Time Shift [discover.restek.com]
- 3. Troubleshooting Changes in Retention Time in HPLC [m-pharmaguide.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 8. Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. helixchrom.com [helixchrom.com]
- 13. agilent.com [agilent.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing MRM Transitions for Ethyl Nicotinate-d4 Quantification
Welcome to the technical support guide for optimizing Multiple Reaction Monitoring (MRM) transitions for the quantification of Ethyl Nicotinate-d4. This resource is designed for researchers, scientists, and drug development professionals who are leveraging LC-MS/MS for precise and robust bioanalysis. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your methods are both effective and defensible.
The use of a deuterated internal standard like this compound is considered the gold standard in quantitative mass spectrometry.[1][2] Its power lies in the principle of isotope dilution mass spectrometry, where the labeled standard mimics the analyte's behavior during sample preparation and analysis, correcting for variability.[2][3] This guide will walk you through the nuances of optimizing your MRM method to achieve the highest levels of accuracy and sensitivity.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound preferred for quantification?
A deuterated internal standard (IS) is chemically identical to the analyte of interest, with the only difference being the substitution of hydrogen atoms with deuterium.[3] This near-identical physicochemical profile ensures that the IS and the analyte behave similarly during sample extraction, chromatography, and ionization.[1][2] By adding a known amount of this compound to your samples at the beginning of the workflow, you can effectively normalize for variations in sample recovery, matrix effects, and instrument response.[3][4] The mass spectrometer can easily distinguish between the analyte and the deuterated standard due to the mass difference, allowing for precise quantification based on the ratio of their signal intensities.[1]
Q2: What are the theoretical precursor and product ions for this compound?
To determine the theoretical precursor and product ions, we must first consider the molecular weight and structure of this compound. The molecular formula is C8H5D4NO2, and the monoisotopic mass is approximately 155.09 g/mol .[5] In positive electrospray ionization (ESI+), the precursor ion will be the protonated molecule, [M+H]+, with an m/z of approximately 156.1.
The fragmentation of the precursor ion in the collision cell will generate product ions. Common fragmentation pathways for esters include the loss of the alkoxy group and cleavage adjacent to the carbonyl group.[6] For Ethyl Nicotinate, the fragmentation of the non-deuterated form often yields a prominent product ion at m/z 123 by loss of the ethoxy group (-OC2H5), and another at m/z 78, corresponding to the pyridine ring after loss of the entire carboxylate group. Given the deuteration on the pyridine ring of this compound, we can predict the following fragment ions:
-
Loss of the ethoxy group (-OC2H5): This would result in a product ion with m/z around 110.
-
Fragmentation of the pyridine ring: A key fragment would likely be the deuterated pyridine ring itself, with an m/z around 82.
Q3: How many MRM transitions should I monitor for this compound?
For robust quantification and confirmation, it is best practice to monitor at least two MRM transitions for each analyte and internal standard.[7][8]
-
Quantifier Ion: The most intense and stable transition is used for quantification.
-
Qualifier Ion: The second most intense transition is used for confirmation of the analyte's identity. The ratio of the quantifier to qualifier ion should be consistent across all samples and standards.
Troubleshooting Guide: Common Issues in MRM Optimization
Issue 1: Low or No Signal for Precursor Ion
Possible Cause: Suboptimal ion source parameters, incorrect mobile phase composition, or instrument contamination can lead to poor ionization efficiency.
Troubleshooting Steps:
-
Direct Infusion Analysis: Prepare a solution of this compound (e.g., 100-1000 ng/mL) in a solvent compatible with your mobile phase. Infuse this solution directly into the mass spectrometer using a syringe pump.
-
Optimize Source Parameters: While infusing, systematically adjust the following parameters to maximize the signal of the precursor ion (m/z 156.1):
-
IonSpray Voltage: Adjust in increments of 100-500V.
-
Source Temperature: Vary in 25-50°C increments.
-
Nebulizer and Curtain Gas Flow: Optimize to ensure efficient desolvation.
-
-
Mobile Phase Compatibility: Ensure your mobile phase contains a suitable modifier (e.g., 0.1% formic acid or 5 mM ammonium formate) to promote protonation in positive ion mode.
-
Check for Contamination: If the signal is still low, clean the ion source as per the manufacturer's guidelines.
Issue 2: Poor Fragmentation and Low Product Ion Intensity
Possible Cause: The collision energy (CE) is not optimized for the specific precursor-to-product ion transition.
Troubleshooting Steps:
-
Collision Energy Ramp Experiment: Using direct infusion of your this compound standard, perform a product ion scan to identify the major fragment ions.
-
Optimize Collision Energy for Each Transition: For each promising product ion, perform a collision energy optimization experiment. This involves ramping the collision energy over a range (e.g., 5-50 eV) and monitoring the intensity of the product ion. The CE that yields the maximum intensity should be selected for that transition.[7][9] Automated software tools from instrument vendors can streamline this process.[10]
Issue 3: High Background Noise or Interfering Peaks
Possible Cause: Matrix effects from the sample or co-eluting compounds can interfere with the detection of your target transitions. The chosen transitions may not be specific enough.
Troubleshooting Steps:
-
Chromatographic Separation: Ensure your LC method provides adequate separation of this compound from other components in the sample matrix.[11]
-
Evaluate Transition Specificity: Inject a matrix blank (a sample without the analyte or IS) and monitor your chosen MRM transitions. If significant peaks are observed at the retention time of your analyte, the transitions are not specific and alternative product ions should be investigated.
-
Matrix-Matched Standards: Prepare your calibration standards in the same matrix as your samples to compensate for consistent matrix effects.[9]
Experimental Protocol: Step-by-Step MRM Optimization Workflow
This protocol outlines the process for optimizing MRM transitions for this compound using a triple quadrupole mass spectrometer.
Objective: To identify the most sensitive and specific MRM transitions and to determine the optimal collision energy for each.
Materials:
-
This compound standard
-
HPLC-grade methanol and water
-
Formic acid (or other suitable mobile phase modifier)
-
Triple quadrupole mass spectrometer with an ESI source
-
Syringe pump for direct infusion
Workflow Diagram:
Caption: Workflow for MRM transition optimization.
Procedure:
-
Standard Preparation: Prepare a 500 ng/mL solution of this compound in a 50:50 methanol:water solution containing 0.1% formic acid.
-
Direct Infusion and Precursor Ion Optimization:
-
Set up a direct infusion of the standard solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Operate the mass spectrometer in Q1 scan mode to find the protonated molecule [M+H]+ of this compound (expected m/z ~156.1).
-
Optimize ion source parameters (e.g., spray voltage, source temperature, gas flows) to maximize the intensity of the precursor ion.
-
-
Product Ion Identification:
-
Switch to product ion scan mode, selecting m/z 156.1 as the precursor ion.
-
Acquire a product ion spectrum to identify the most abundant and stable fragment ions.
-
-
Collision Energy (CE) Optimization:
-
Set up an MRM method to monitor the transition from the precursor ion (m/z 156.1) to a selected product ion.
-
Perform a collision energy ramp experiment, varying the CE from a low value (e.g., 5 eV) to a high value (e.g., 50 eV) in small increments (e.g., 2 eV).
-
Plot the product ion intensity as a function of collision energy to determine the optimal CE that yields the highest signal.
-
Repeat this process for at least two of the most intense product ions.
-
-
Selection of Quantifier and Qualifier Transitions:
-
Based on the CE optimization results, select the two transitions that provide the best combination of intensity and stability.
-
The transition with the highest intensity will be your quantifier, and the second most intense will be your qualifier.
-
Data Summary: Example MRM Transitions for this compound
The following table provides an example of optimized MRM parameters for this compound. Note: These values are illustrative and should be empirically determined on your specific instrument.
| Precursor Ion (m/z) | Product Ion (m/z) | Optimal Collision Energy (eV) | Role |
| 156.1 | 110.1 | 15 | Quantifier |
| 156.1 | 82.1 | 25 | Qualifier |
By following this structured approach, you can develop a robust and sensitive MRM method for the quantification of this compound, ensuring the integrity and reliability of your analytical data.
References
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc.
- Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.
- The Gold Standard: A Technical Guide to Deuterated Internal Standards in LC-MS. (n.d.). Benchchem.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube.
- MRM development. (2024, March 16). Reddit.
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry. (n.d.). SciSpace.
- Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. (n.d.). LabRulez LCMS.
- Development of an MRM method. (n.d.). Scribd.
- Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. (2017, January 9). Agilent.
- Automated MRM Transition Optimization Using waters_connect for Quantitation Software. (2025, November 10). Waters.
- Selecting and optimizing transitions for LC-MS/MS methods. (n.d.). Forensic RTI.
- This compound. (n.d.). PubChem.
- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. youtube.com [youtube.com]
- 5. This compound | C8H9NO2 | CID 12227214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. agilent.com [agilent.com]
- 8. forensicrti.org [forensicrti.org]
- 9. reddit.com [reddit.com]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. uab.edu [uab.edu]
Technical Support Center: Stability of Ethyl Nicotinate-d4 in Biological Samples
Welcome to the technical support center for the use of Ethyl Nicotinate-d4 as an internal standard in bioanalytical assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the stability and integrity of your analytical data. Here, we address common questions and troubleshooting scenarios encountered during the storage and handling of biological samples containing this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in biological matrices like plasma or blood?
A1: The primary stability concern for this compound, an ester, is enzymatic and chemical hydrolysis. Biological matrices such as blood and plasma contain esterase enzymes that can cleave the ethyl ester group, converting this compound to Nicotinic Acid-d4. This conversion would lead to an inaccurate quantification of the target analyte. The rate of hydrolysis is influenced by temperature, pH, and the specific biological matrix.[1][2][3] Additionally, like many deuterated standards, there is a potential for deuterium exchange, although this is less likely if the deuterium labels are on the pyridine ring.[4][5]
Q2: What are the recommended storage temperatures for biological samples containing this compound?
A2: To minimize enzymatic activity and chemical degradation, samples should be stored at ultra-low temperatures. For long-term storage (weeks to years), -80°C is the industry standard.[6] For short-term storage (up to a few days), -20°C may be acceptable, but this must be validated through stability studies.[7] Refrigeration at 2-8°C is generally not recommended for anything other than very short-term benchtop stability assessments.[6]
Q3: How do I properly validate the stability of this compound in my specific biological matrix?
A3: Stability validation is a critical component of bioanalytical method validation and is mandated by regulatory agencies like the FDA.[8][9][10] The process involves analyzing quality control (QC) samples at low and high concentrations that have been stored under various conditions. The results are compared against freshly prepared samples (T0).
Key stability assessments include:
-
Freeze-Thaw Stability: Evaluates the impact of repeated freezing and thawing cycles.[9]
-
Short-Term (Benchtop) Stability: Assesses stability at room temperature for the duration of sample preparation.[9]
-
Long-Term Stability: Confirms stability at the intended storage temperature over the duration of the study.[9][11]
-
Stock Solution Stability: Verifies the stability of the internal standard in its solvent.[9]
The mean concentration of the stability QC samples should generally be within ±15% of the nominal concentration.[12]
Troubleshooting Guides
Scenario 1: I'm seeing a decrease in the this compound signal over time in my stored QC samples.
Potential Cause 1: Enzymatic Hydrolysis
-
Explanation: As mentioned, esterases in plasma or whole blood can degrade the internal standard. This is a common issue with ester-containing compounds.[1][2]
-
Troubleshooting Steps:
-
Inhibitor Treatment: Immediately after sample collection, add an esterase inhibitor like sodium fluoride to the collection tubes. This is a common practice to preserve the integrity of ester-containing drugs and internal standards.
-
Immediate Freezing: Ensure samples are frozen as quickly as possible after collection and processing to halt enzymatic activity.[11]
-
Validate Storage Temperature: Confirm that your long-term storage temperature is adequate. If you are using -20°C, consider switching to -80°C.
-
Potential Cause 2: Deuterium Exchange
-
Explanation: Although less common for labels on an aromatic ring, deuterium exchange can occur under certain pH conditions or in the mass spectrometer's ion source.[4][5] This would result in a mass shift and a decrease in the monitored signal.
-
Troubleshooting Steps:
-
Mass Spectrum Analysis: Acquire a full-scan mass spectrum of the internal standard in a stored sample. Look for an increase in the signal at the mass of the unlabeled ethyl nicotinate or partially deuterated species.
-
pH Control: Ensure that the pH of your sample and extraction solvents is controlled and not in a range that would promote deuterium exchange.
-
Scenario 2: The ratio of my analyte to this compound is inconsistent across a batch, even in freshly prepared calibrators.
Potential Cause: Inconsistent Sample Handling
-
Explanation: Variability in the time samples spend at room temperature before processing can lead to differential degradation of the internal standard, causing inconsistent analytical results.[13]
-
Troubleshooting Steps:
-
Standardize Workflow: Implement and strictly adhere to a standard operating procedure (SOP) for sample handling. All samples, calibrators, and QCs should be treated identically.
-
Work on Ice: Keep samples on ice during the entire extraction process to minimize degradation.
-
Process in Small Batches: If you have a large number of samples, process them in smaller, manageable batches to ensure consistency in the time each sample is at room temperature.
-
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
-
Sample Preparation: Prepare at least three replicates of low and high concentration QC samples in the appropriate biological matrix.
-
Baseline Analysis (Cycle 0): Analyze one set of fresh low and high QCs to establish the baseline concentration.
-
Freeze-Thaw Cycles: Store the remaining QCs at the intended storage temperature (e.g., -80°C) for at least 12 hours. Thaw them completely at room temperature.
-
Repeat: Refreeze the samples for at least 12 hours. Repeat this freeze-thaw process for a minimum of three cycles, as per regulatory guidelines.
-
Final Analysis: After the final thaw, analyze the samples and compare the concentrations to the baseline.
Protocol 2: Long-Term Stability Assessment
-
Sample Preparation: Prepare a sufficient number of low and high concentration QC aliquots for each time point to be tested.
-
Storage: Store the samples at the intended long-term storage temperature (e.g., -80°C).
-
Time Point Analysis: At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve a set of QC samples.
-
Analysis and Comparison: Analyze the stored QCs against a freshly prepared calibration curve and freshly prepared QC samples. The concentrations of the stored QCs should be within acceptable limits of the nominal concentration.
Data Presentation
Table 1: Example Freeze-Thaw Stability Data
| QC Level | Cycle 1 (% Bias) | Cycle 2 (% Bias) | Cycle 3 (% Bias) | Pass/Fail |
| Low QC | -2.5% | -4.1% | -5.3% | Pass |
| High QC | -1.8% | -3.5% | -4.8% | Pass |
Acceptance Criteria: Mean concentration within ±15% of nominal value.
Table 2: Example Long-Term Stability Data at -80°C
| QC Level | 1 Month (% Bias) | 3 Months (% Bias) | 6 Months (% Bias) |
| Low QC | -3.1% | -5.6% | -7.2% |
| High QC | -2.4% | -4.9% | -6.5% |
Acceptance Criteria: Mean concentration within ±15% of nominal value.
Visualizations
Caption: Workflow for validating internal standard stability.
Caption: Primary degradation pathway for this compound.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry. [Link]
-
Vertex AI Search. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
U.S. Department of Health and Human Services. (2022). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology. [Link]
-
Precision for Medicine. (n.d.). Biological Sample Storage & Management Best Practices. [Link]
-
Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. [Link]
-
American Pharmaceutical Review. (2016). Managing Biological Samples in Today's Drug Discovery & Development Environment. [Link]
-
Biocompare. (2022). Best Practices for Biological Sample Storage and Management. [Link]
-
van Amsterdam, P., et al. (2016). Sample Management: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC - PubMed Central. [Link]
-
van de Merbel, N. C. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. [Link]
- Clarke, A. J. (2016). Sample handling. Analytical Toxicology.
-
ResearchGate. (n.d.). Hydrolysis Kinetics of the Prodrug Myristyl Nicotinate. [Link]
-
Davison, A. S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
ResearchGate. (n.d.). Hydrolysis profiles of ethyl nicotinate (EN) to nicotinic acid (NA) at.... [Link]
-
Bano, A., & Singh, A. K. (2017). A kinetics study of dipolar protic solvent in alkaline hydrolysis of ethyl Nicotinate in water-ethanol media. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 7. analyticaltoxicology.com [analyticaltoxicology.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. Sample Management: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 13. drugdiscoverytrends.com [drugdiscoverytrends.com]
Technical Support Center: Minimizing Ion Suppression for Ethyl Nicotinate-d4 in Complex Matrices
Welcome to the technical support center dedicated to addressing the challenges of ion suppression when analyzing Ethyl Nicotinate-d4 in complex biological matrices. This guide is designed for researchers, scientists, and drug development professionals who are leveraging LC-MS/MS for quantitative bioanalysis and encountering signal variability or loss. Here, we synthesize our in-house expertise with field-proven methodologies to provide you with actionable troubleshooting strategies and robust experimental protocols. Our goal is to empower you to achieve accurate, precise, and reproducible results.
Understanding the Challenge: Ion Suppression in the Context of this compound
Ion suppression is a significant matrix effect in liquid chromatography-mass spectrometry (LC-MS) that can lead to inaccurate quantification of target analytes.[1][2][3] This phenomenon occurs when co-eluting matrix components interfere with the ionization of the analyte of interest in the mass spectrometer's ion source, resulting in a decreased signal intensity.[1][2][3] For a relatively polar and weakly basic compound like Ethyl Nicotinate (pKa ≈ 3.35), this can be particularly problematic in complex matrices such as plasma, urine, or tissue homogenates, which are rich in endogenous substances like salts, phospholipids, and proteins.
The use of a deuterated internal standard, such as this compound, is a crucial strategy to compensate for matrix effects.[4][5] Since the deuterated standard is chemically almost identical to the analyte, it is assumed to co-elute and experience similar ion suppression, allowing for accurate ratiometric quantification. However, significant ion suppression can still compromise the sensitivity of the assay, and differential matrix effects between the analyte and the internal standard can occur, leading to inaccuracies.[6][7] Therefore, minimizing ion suppression through effective sample preparation and chromatographic optimization is paramount.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ion suppression for this compound in my samples?
Ion suppression for a compound like this compound in biological matrices primarily stems from:
-
Phospholipids: Abundant in plasma and serum, these molecules are notorious for causing ion suppression, especially in electrospray ionization (ESI). They can also build up on the analytical column, leading to shifts in retention time and deteriorating performance.
-
Salts and Endogenous Small Molecules: High concentrations of salts from buffers or the biological matrix itself can compete with the analyte for ionization.
-
Proteins: While larger proteins are often removed during initial sample processing, residual peptides and smaller proteins can still co-elute and interfere with ionization.
-
Mobile Phase Additives: Non-volatile buffers or high concentrations of ion-pairing agents can contribute to ion suppression.
Q2: How can I detect and assess the severity of ion suppression in my assay?
A common method is the post-extraction spike experiment. This involves comparing the signal response of this compound spiked into a blank matrix extract to the response of the same amount spiked into a clean solvent. A significant decrease in the signal in the matrix extract indicates the presence of ion suppression.
Q3: Will using this compound as an internal standard completely eliminate the problems caused by ion suppression?
While this compound is an excellent tool to compensate for variability in recovery and ion suppression, it may not be a complete solution.[6][7] Severe ion suppression can still lead to a loss of sensitivity, making it difficult to detect low concentrations of your analyte. Furthermore, if the analyte and the deuterated standard have slightly different retention times, they may be affected differently by co-eluting interferences, leading to inaccurate results.[6][7] Therefore, the goal should always be to minimize the root cause of ion suppression.
Q4: Which ionization technique, ESI or APCI, is less prone to ion suppression for this compound?
Atmospheric pressure chemical ionization (APCI) is generally considered to be less susceptible to ion suppression than electrospray ionization (ESI), particularly for less polar and more volatile compounds.[8] However, the choice of ionization technique will depend on the specific properties of Ethyl Nicotinate and the sensitivity required for your assay. It is advisable to test both ionization modes during method development if your instrument allows.
Troubleshooting Guide: A Systematic Approach to Minimizing Ion Suppression
When faced with suspected ion suppression for this compound, a systematic approach to troubleshooting is essential. The following guide will walk you through a logical sequence of steps to identify and resolve the issue.
Caption: A systematic workflow for troubleshooting ion suppression.
Step 1: Evaluate and Optimize Sample Preparation
The most effective way to combat ion suppression is to remove the interfering matrix components before they enter the mass spectrometer.
-
Protein Precipitation (PPT): While simple and fast, PPT is often the least effective method for removing matrix components that cause ion suppression. If you are currently using PPT and experiencing issues, consider it a likely culprit.
-
Liquid-Liquid Extraction (LLE): LLE offers a significant improvement in sample cleanliness over PPT. For a moderately polar compound like Ethyl Nicotinate, a well-optimized LLE protocol can effectively remove many interfering substances.
-
Solid-Phase Extraction (SPE): SPE provides the highest degree of sample cleanup and is often the most effective technique for minimizing ion suppression. A variety of sorbent chemistries are available, allowing for targeted extraction of your analyte while leaving matrix components behind.
-
Phospholipid Removal: If you are working with plasma or serum, phospholipids are a major source of ion suppression. Consider using specialized phospholipid removal plates or cartridges, which can be used alone or in combination with other sample preparation techniques.
Step 2: Optimize Chromatographic Conditions
If ion suppression persists after optimizing sample preparation, the next step is to adjust your chromatographic method to separate this compound from the interfering matrix components.
-
Gradient Elution: Employ a gradient elution profile that provides good separation of your analyte from the early-eluting, highly polar matrix components and the late-eluting, non-polar components.
-
Column Chemistry: Experiment with different column chemistries. A phenyl-hexyl or a biphenyl column may offer different selectivity for Ethyl Nicotinate and interfering matrix components compared to a standard C18 column.
-
Mobile Phase pH: Since Ethyl Nicotinate is a weak base, adjusting the pH of the mobile phase can alter its retention time and potentially move it away from co-eluting interferences.
Step 3: Adjust Mass Spectrometer Parameters
While less effective than addressing the root cause, some adjustments to the mass spectrometer settings can help mitigate the effects of ion suppression.
-
Ion Source Parameters: Optimize the gas flows (nebulizing and drying gas) and the source temperature to improve desolvation and minimize the impact of matrix components.
-
Ionization Mode: As mentioned earlier, switching from ESI to APCI may reduce ion suppression.
Validated Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific application and matrix.
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
This protocol is suitable for moderately clean sample preparation and is an improvement over simple protein precipitation.
Materials:
-
Plasma sample
-
This compound internal standard solution
-
Methyl tert-butyl ether (MTBE)
-
0.1 M Sodium carbonate solution
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., 50:50 acetonitrile:water)
Procedure:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 10 µL of this compound internal standard solution.
-
Add 50 µL of 0.1 M sodium carbonate solution to basify the sample.
-
Add 500 µL of MTBE.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of reconstitution solvent.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Urine
This protocol provides a high degree of sample cleanup and is recommended for complex matrices or when high sensitivity is required.
Materials:
-
Urine sample
-
This compound internal standard solution
-
Mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX)
-
Methanol
-
Deionized water
-
5% Ammonium hydroxide in methanol
-
5% Formic acid in methanol
-
SPE manifold
Procedure:
-
Sample Pre-treatment: To 500 µL of urine, add 10 µL of this compound internal standard solution and 500 µL of 4% phosphoric acid in water.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M hydrochloric acid followed by 1 mL of methanol.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the expected performance of different sample preparation techniques for the analysis of a polar, weakly basic compound like Ethyl Nicotinate in plasma.
| Sample Preparation Technique | Relative Cleanliness | Analyte Recovery | Throughput | Cost per Sample |
| Protein Precipitation (PPT) | Low | Moderate to High | High | Low |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate to High | Moderate | Low to Moderate |
| Solid-Phase Extraction (SPE) | High | High | Low to Moderate | High |
| Phospholipid Removal | High (for phospholipids) | High | High | Moderate |
Visualizing the Decision-Making Process
The choice of the optimal sample preparation method depends on several factors, including the complexity of the matrix, the required sensitivity, and throughput needs.
Sources
- 1. Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 7. myadlm.org [myadlm.org]
- 8. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Ethyl Nicotinate-d4 Internal Standard Concentration for Quantitative Bioanalysis
Welcome to the technical support guide for the proper selection and implementation of Ethyl Nicotinate-d4 as a stable isotope-labeled internal standard (SIL-IS). This document provides in-depth, experience-driven guidance for researchers, scientists, and drug development professionals engaged in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). Our goal is to move beyond simple instructions and explain the scientific rationale behind critical experimental choices, ensuring the development of robust, accurate, and defensible bioanalytical methods.
Section 1: Foundational FAQs
This section addresses the fundamental principles governing the use of this compound as an internal standard.
Q1: What is the fundamental role of an internal standard (IS) like this compound in quantitative bioanalysis?
An internal standard is a compound of known concentration added to every sample—including calibration standards, quality controls (QCs), and unknown study samples—before any sample processing begins.[1][2][3] Its primary function is to correct for procedural variability throughout the entire analytical workflow.[4] By calculating the ratio of the analyte's response to the IS's response, we can compensate for variations arising from:
-
Sample Preparation: Inconsistent extraction recovery, pipetting errors, or solvent evaporation.[4][5]
-
Injection Volume: Minor differences in the volume injected by the autosampler.[6][7]
-
Instrumental Drift: Fluctuations in the mass spectrometer's sensitivity or source conditions over the course of an analytical run.[7][8]
-
Matrix Effects: Ion suppression or enhancement caused by co-eluting components from the biological matrix (e.g., plasma, urine).[9][10]
Essentially, the IS acts as a reliable reference point within each sample, significantly improving the accuracy and precision of the final quantitative results.[11][12]
Q2: Why is a Stable Isotope-Labeled (SIL) internal standard like this compound considered the "gold standard"?
This compound is a SIL-IS, where four hydrogen atoms on the pyridine ring have been replaced with deuterium.[13] This makes it the ideal choice for quantifying unlabeled Ethyl Nicotinate or a structurally similar analyte for several reasons:
-
Near-Identical Physicochemical Properties: A SIL-IS has virtually the same chemical and physical properties (e.g., polarity, pKa, solubility) as the analyte.[1][14] This ensures it behaves almost identically during sample extraction and chromatographic separation, meaning it co-elutes with the analyte.[4][9]
-
Superior Tracking of Matrix Effects: Because the SIL-IS and the analyte elute at the same time, they experience the same degree of ion suppression or enhancement from the sample matrix.[9][10] This allows the IS to accurately correct for these unpredictable effects, which is a significant advantage over structural analog internal standards that may elute at different times.[1]
-
Distinguishable by Mass: Despite their chemical similarity, the SIL-IS is easily distinguished from the analyte by the mass spectrometer due to the mass difference imparted by the deuterium labels.[8][14]
The use of a SIL-IS is strongly recommended by regulatory bodies and is considered a best practice in modern bioanalysis for achieving the highest levels of data quality and method robustness.[1][15]
Q3: What are the initial considerations before selecting a concentration for this compound?
Before beginning experimental work, you should consider:
-
Analyte's Expected Concentration Range: The concentration of the IS should be relevant to the concentration range of the analyte you intend to measure, from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ). A common starting point is to select a concentration that is in the middle of the calibration curve range.[16]
-
Detector Sensitivity: The chosen IS concentration must produce a signal that is strong enough to be measured with high precision (e.g., <5% RSD) but not so high that it saturates the detector.[17]
-
Potential for Crosstalk: Ensure that the unlabeled Ethyl Nicotinate impurity in your this compound standard is negligible. High IS concentrations could potentially contribute to the analyte signal at the LLOQ, a phenomenon known as crosstalk. Regulatory guidelines suggest that the IS response in a blank sample should be ≤ 5% of the analyte response at the LLOQ.[1][15]
Section 2: Selecting the Optimal Concentration
The core of the issue lies in finding a concentration that ensures reliable performance without introducing analytical artifacts.
Q4: What is the primary goal when selecting the IS concentration?
The primary goal is to choose a single concentration that provides a stable, reproducible, and precise response across all samples in an analytical run, while ensuring it does not interfere with the accurate quantification of the analyte , especially at the LLOQ.[2][17] It is a balancing act: the concentration must be high enough for robust detection but low enough to avoid detector saturation and ion suppression effects.[18][19]
Q5: How does the analyte's expected concentration range influence the IS concentration?
The IS concentration should be chosen to provide a consistent signal across the entire calibration range. A widely adopted practice is to select an IS concentration that yields a peak area similar to the analyte's peak area at the mid-point of the calibration curve (e.g., MQC).[16] This ensures that the detector is operating in a similar response region for both the analyte and the IS for a majority of the samples.
Q6: Can the IS concentration itself affect the analyte's signal?
Yes, this is a critical and often overlooked point. At high concentrations, the internal standard can become a source of ion suppression.[18] When the analyte and the SIL-IS co-elute, they compete for ionization in the mass spectrometer's source.[10] If the IS concentration is excessively high relative to the analyte, it can outcompete the analyte for ionization, leading to a suppressed (lower) analyte signal. This effect is most pronounced at the LLOQ, where the analyte concentration is lowest, and can severely compromise method accuracy.[18]
Section 3: Protocol: Experimental Determination of the Optimal this compound Concentration
This protocol provides a systematic workflow to validate your choice of IS concentration, a cornerstone of method development as per regulatory guidelines like the ICH M10.[20]
Objective: To identify the this compound concentration that yields consistent IS response and the highest accuracy and precision for the analyte at the LLOQ and ULOQ.
Materials:
-
Blank biological matrix (e.g., human plasma, K2-EDTA)
-
Analyte certified reference standard
-
This compound internal standard
-
Validated sample preparation materials (e.g., protein precipitation solvent)
-
Calibrated LC-MS/MS system
Methodology:
-
Prepare Stock Solutions: Prepare separate, accurate stock solutions of the analyte and this compound in an appropriate organic solvent.
-
Select IS Test Concentrations: Choose at least three to four concentrations to evaluate. A good starting point might be 10, 50, 100, and 500 ng/mL.
-
Prepare Spiking Solutions: For each IS test concentration, prepare a working solution (e.g., in 50:50 acetonitrile:water) that will be added to the samples.
-
Prepare Sample Sets: For each IS concentration being tested, prepare the following samples in blank biological matrix (n=5 replicates per set):
-
Set A (LLOQ): Matrix spiked with the analyte at its target LLOQ concentration.
-
Set B (ULOQ): Matrix spiked with the analyte at its target ULOQ concentration.
-
Set C (Blank): Matrix only (to check for IS interference).
-
-
Sample Processing:
-
To each sample, add a small, fixed volume of the corresponding IS working solution.
-
Vortex thoroughly to ensure complete mixing.[7]
-
Perform your validated sample extraction procedure (e.g., protein precipitation).
-
Evaporate and reconstitute as per your method.
-
-
LC-MS/MS Analysis: Inject all prepared samples and analyze them under the finalized chromatographic and mass spectrometric conditions.
-
Data Evaluation: For each IS concentration tested, calculate the following:
-
The mean peak area and precision (%CV or %RSD) of the this compound IS in both the LLOQ and ULOQ sets.
-
The mean peak area and precision (%CV) of the analyte in both the LLOQ and ULOQ sets.
-
The accuracy of the analyte measurement at the LLOQ and ULOQ (back-calculated against a reference standard).
-
Section 4: Data Interpretation & Visualization
The data from the protocol above must be carefully interpreted to make a scientifically sound decision.
Data Presentation: Impact of IS Concentration on Method Performance
The table below shows hypothetical data from the optimization experiment. The goal is to find the "sweet spot" where the IS response is stable, and the analyte quantification is accurate and precise without being compromised.
| IS Concentration (ng/mL) | Mean IS Area | IS Area %RSD | Analyte Area @ LLOQ | Analyte Area @ ULOQ | Accuracy @ LLOQ (%) | Precision @ LLOQ (%CV) | Scientist's Notes |
| 10 | 85,000 | 12.5% | 15,500 | 1,650,000 | 98.5% | 13.2% | Poor IS precision. Signal is too low for reliable integration. |
| 50 | 450,000 | 3.1% | 15,200 | 1,630,000 | 101.2% | 4.5% | Optimal. Excellent IS precision, stable analyte signal, and best accuracy/precision. |
| 100 | 910,000 | 2.8% | 14,100 | 1,590,000 | 92.1% | 5.1% | Good IS precision, but a slight drop in analyte signal suggests early signs of competition. |
| 500 | 4,800,000 | 2.5% | 9,800 | 1,100,000 | 75.6% | 6.8% | Significant drop in analyte signal at both LLOQ and ULOQ. Clear evidence of ion suppression caused by high IS concentration. |
Experimental Workflow: Selecting the Right IS Concentration
The following diagram illustrates the logical workflow for selecting and validating the internal standard concentration.
Caption: A systematic workflow for the selection and validation of the internal standard concentration.
Section 5: Troubleshooting Guide
Even with a well-chosen IS, issues can arise during routine analysis.
Q7: My this compound signal is highly variable across an analytical run. What are the potential causes?
Random, high variability in the IS signal points to inconsistencies in the analytical process.[5] Potential sources include:
-
Inconsistent Sample Preparation: Errors in pipetting the IS solution, incomplete or inconsistent extraction, or insufficient vortexing can lead to different amounts of IS in the final vials.[5][7]
-
Autosampler/LC Issues: Inconsistent injection volumes, air bubbles in the syringe, or sample carryover can cause significant signal fluctuations.[5]
-
MS Source Instability: A dirty or improperly positioned spray needle in the mass spectrometer can lead to unstable ionization and a fluctuating signal.[5]
Q8: The IS response is consistently lower in my study samples compared to my calibration standards. What should I investigate?
This is a critical observation that requires investigation as it suggests the IS may not be adequately correcting for matrix effects in real-world samples.[2][3]
-
Differential Matrix Effects: The biological matrix of study samples can be more complex than the pooled matrix used for calibrators. Endogenous compounds or co-administered drugs in the study samples may be causing greater ion suppression for both the analyte and the IS.
-
Action: According to FDA guidance, a subset of the affected study samples should be reanalyzed.[3] If the results are confirmed, further method development to mitigate the matrix effect (e.g., improved chromatographic separation, different extraction technique) may be necessary.
Q9: I see a significant drop in the analyte signal when I add the this compound IS. What is happening?
This is a classic sign of ion suppression caused by the internal standard itself .[18] The concentration of this compound is likely too high. The IS and analyte are competing in the MS source, and the more abundant IS is winning, suppressing the analyte's signal. The solution is to repeat the IS concentration optimization experiment (Section 3) and select a lower concentration that does not impact the analyte's signal.
Section 6: Regulatory Context
Q10: How do regulatory guidelines (ICH M10, FDA) view the selection and monitoring of internal standards?
Regulatory bodies place significant emphasis on the proper use and monitoring of internal standards. The ICH M10 guideline, which harmonizes expectations from agencies like the FDA and EMA, requires that the IS be thoroughly evaluated during method validation.[20][21][22]
Key expectations include:
-
Selectivity: The IS must be free from interference from endogenous matrix components.[1][23]
-
Consistency: The recovery of the IS should be consistent and reproducible.[24]
-
Monitoring: The FDA explicitly recommends monitoring the IS response across each analytical run.[3][15][25] Any unusual variability or trends, especially differences between calibration standards and study samples, must be investigated to ensure data integrity.[2][3]
Your documented experimental work to select the optimal IS concentration (as outlined in Section 3) serves as direct evidence that your method is well-characterized and robust, satisfying a key regulatory expectation.
References
-
European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. Retrieved from [Link]
-
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? Retrieved from [Link]
-
de Boer, T., et al. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. Retrieved from [Link]
-
ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]
-
LCGC International. (n.d.). Precision of Internal Standard and External Standard Methods in High Performance Liquid Chromatography. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]
-
PubMed Central. (n.d.). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. Retrieved from [Link]
-
BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Retrieved from [Link]
-
Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Retrieved from [Link]
-
Spectroscopy Online. (2023, August 2). Key Points to Remember When Using Internal Standards for Sample Analysis by ICP-OES. Retrieved from [Link]
-
Hilaris Publisher. (n.d.). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Retrieved from [Link]
-
JCTRes. (2023, August 4). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Retrieved from [Link]
-
Chromatography Forum. (2007, September 27). HOW TO CHOOSE APPROPRATE CONCENTRION FOR INTERNAL STANDARD? Retrieved from [Link]
-
ECA Academy. (2019, October 8). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. Retrieved from [Link]
-
Bioanalysis Zone. (2023, December 4). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Retrieved from [Link]
-
LCGC International. (n.d.). When Should an Internal Standard be Used? Retrieved from [Link]
-
National Institutes of Health. (2024, August 5). Impact of internal standard selection on measurement results for long chain fatty acids in blood. Retrieved from [Link]
-
ResearchGate. (n.d.). Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. Retrieved from [Link]
-
ResearchGate. (2009, October 18). (PDF) Internal Standard—Friend or Foe? Retrieved from [Link]
-
ResearchGate. (2022, January 11). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. Retrieved from [Link]
-
Spectroscopy Online. (2021, July 1). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Retrieved from [Link]
-
PubMed Central. (n.d.). Ion suppression correction and normalization for non-targeted metabolomics. Retrieved from [Link]
-
LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved from [Link]
-
YouTube. (2025, June 24). Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from... Retrieved from [Link]
-
ResearchGate. (2022, January 17). How can we fix the concentration of internal standard in LCMS analysis? Retrieved from [Link]
-
Wikipedia. (n.d.). Internal standard. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. fda.gov [fda.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Ethyl Nicotinate-2,4,5,6-d4 | LGC Standards [lgcstandards.com]
- 14. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 15. bioanalysis-zone.com [bioanalysis-zone.com]
- 16. HOW TO CHOOSE APPROPRATE CONCENTRION FOR INTERNAL STANDARD? - Chromatography Forum [chromforum.org]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 22. ema.europa.eu [ema.europa.eu]
- 23. fda.gov [fda.gov]
- 24. fda.gov [fda.gov]
- 25. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
Navigating Co-elution Challenges with Ethyl Nicotinate-d4: A Technical Guide
Welcome to the Technical Support Center. As researchers and scientists in drug development and bioanalysis, achieving accurate and reproducible quantification is paramount. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting for a common yet complex issue: managing co-eluting interferences when using Ethyl Nicotinate-d4 as a stable isotope-labeled (SIL) internal standard in LC-MS/MS applications. Here, we move beyond generic advice to offer causal explanations and field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a deuterated form of Ethyl Nicotinate, a derivative of nicotinic acid.[1][2] Its molecular formula is C8H5D4NO2 and it has a molecular weight of approximately 155.19 g/mol .[3][] In quantitative mass spectrometry, stable isotope-labeled internal standards like this compound are considered the gold standard.[5] Because its chemical and physical properties are nearly identical to the unlabeled analyte (the compound you are trying to measure), it experiences similar effects during sample preparation, chromatography, and ionization.[6] This allows it to compensate for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise results.[7]
Q2: What does "co-eluting interference" mean in the context of LC-MS/MS?
A2: Co-eluting interference occurs when one or more unintended compounds in your sample matrix (e.g., plasma, urine) have the same or very similar retention time as your analyte of interest or, in this case, your this compound internal standard.[8][9] These interfering compounds can affect the ionization efficiency of your target molecule in the mass spectrometer's ion source, a phenomenon known as a "matrix effect."[10][11] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy of your quantitative results.[12][13]
Q3: My analyte and this compound are supposed to be chemically identical. Why would an interference affect them differently?
A3: While SIL internal standards are designed to co-elute and respond similarly to matrix effects, this is not always guaranteed.[14] Even though they have the same core structure, the deuterium labeling can sometimes lead to slight differences in chromatographic retention time (the "isotope effect").[14] If an interfering compound elutes precisely between the analyte and the internal standard, it can disproportionately suppress one more than the other. Additionally, if the interference is an isobaric compound (having the same mass-to-charge ratio as your internal standard's product ion), it can directly contribute to the signal, artificially inflating the internal standard's peak area.[15]
Troubleshooting Guide: From Symptoms to Solutions
This section addresses specific issues you may encounter when dealing with co-eluting interferences with this compound.
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting) for this compound
A distorted peak shape for your internal standard is a red flag that something is amiss either chemically or physically within your LC system.[16] This can lead to inaccurate peak integration and, consequently, flawed quantification.[17]
Potential Causes & Solutions:
-
Secondary Interactions with the Column: Basic compounds like Ethyl Nicotinate can interact with residual silanol groups on the silica-based stationary phase of your HPLC column, leading to peak tailing.[17]
-
Solution: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa to ensure a consistent ionization state. Adding a competitive amine, like triethylamine, to the mobile phase can also help by blocking the active silanol sites.
-
-
Column Contamination or Degradation: Over time, columns can accumulate non-volatile matrix components, leading to a loss of performance and distorted peak shapes.[18][19]
-
Solution: Implement a regular column washing protocol. If the problem persists, a guard column can help protect the analytical column from strongly retained matrix components. If the column is old, it may need to be replaced.
-
-
Sample Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase can cause peak distortion and splitting.[18]
-
Solution: Whenever possible, dissolve your final extracted sample in the initial mobile phase or a weaker solvent.
-
Problem 2: Inaccurate or Imprecise Quantification
This is often the ultimate consequence of unresolved co-elution and matrix effects. The variability introduced by these phenomena can lead to results that do not meet the stringent requirements of regulatory bodies.[20]
Potential Causes & Solutions:
-
Differential Matrix Effects: As mentioned in FAQ 3, an interfering compound may not affect the analyte and internal standard equally. This is one of the most common challenges in bioanalysis.[10][21]
-
Solution 1: Chromatographic Optimization: The most effective way to combat co-elution is to improve the chromatographic separation.[22][23]
-
Modify the Gradient: A shallower gradient can increase the separation between closely eluting peaks.[23]
-
Change the Stationary Phase: If optimizing the mobile phase isn't enough, switching to a column with a different chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) can alter the selectivity of the separation.[22]
-
-
Solution 2: Enhance Sample Preparation: A more rigorous sample clean-up can remove the interfering compounds before they reach the LC-MS system.[24]
-
Solid-Phase Extraction (SPE): This technique can be highly selective in isolating your analyte of interest from a complex matrix, effectively removing many potential interferences.[25]
-
Liquid-Liquid Extraction (LLE): By partitioning your sample between two immiscible liquids, you can selectively extract your analyte and leave many interfering components behind.
-
-
-
Isobaric Interference: An unrelated compound in the matrix may have the same precursor and product ion mass as your this compound, leading to an artificially high signal.
-
Solution: Investigate alternative, more specific mass transitions for this compound. High-resolution mass spectrometry can also be used to differentiate between your internal standard and the isobaric interference based on their exact masses.
-
Problem 3: Drifting or Inconsistent Internal Standard Response Across a Batch
A stable internal standard response is crucial for reliable quantification.[26] If you observe a progressive decrease or erratic behavior in the this compound peak area throughout your analytical run, it points to a systematic issue.[27]
Potential Causes & Solutions:
-
Ion Source Contamination: The gradual buildup of non-volatile matrix components in the ion source is a common cause of declining signal intensity over a run.[26]
-
Solution: Regular cleaning of the ion source, as recommended by the instrument manufacturer, is essential for maintaining stable performance.
-
-
Analyte Degradation in the Autosampler: Depending on the sample matrix and storage conditions, your analyte or internal standard could be degrading in the autosampler vials over the course of a long run.
-
Solution: Ensure the autosampler is temperature-controlled, typically at 4-8°C, to minimize degradation.
-
-
Competition for Ionization at High Concentrations: At very high analyte concentrations, the analyte itself can start to suppress the ionization of the co-eluting internal standard.[28]
-
Solution: Dilute samples that are expected to have very high concentrations of the analyte to bring them within the linear range of the assay.
-
Experimental Protocols and Workflows
Protocol 1: Systematic Investigation of Co-eluting Interferences
This workflow provides a structured approach to identifying and mitigating co-eluting interferences.
-
Analyze Blank Matrix: Inject an extracted blank matrix sample (e.g., plasma from a drug-naive subject) and monitor the mass transitions for both your analyte and this compound. Any peak observed at the expected retention time indicates the presence of an endogenous interference.
-
Post-Column Infusion: Continuously infuse a standard solution of this compound into the MS source while injecting an extracted blank matrix sample onto the LC column. A dip in the otherwise stable signal at the retention time of your analyte indicates a region of ion suppression.[21]
-
Matrix Factor Evaluation: Compare the peak area of this compound in a neat solution to its peak area when spiked into an extracted blank matrix. A ratio significantly different from 1 indicates the presence of matrix effects.[21]
Diagram: Troubleshooting Workflow for Co-elution
Caption: A systematic workflow for troubleshooting co-eluting interferences.
Data Presentation
Table 1: Example LC-MS/MS Parameters for Nicotine Metabolite Analysis
| Parameter | Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and resolution for nicotine and its metabolites. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive mode ionization and helps with peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase chromatography. |
| Gradient | 5% to 60% B over 5 min | A starting point for separating a range of polar metabolites.[29] |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Ionization Mode | ESI Positive | Nicotine and its metabolites readily form positive ions.[25] |
| Analyte MRM | e.g., Cotinine: 177 -> 80 | Specific mass transition for quantification.[29] |
| IS MRM | This compound: 156 -> 110 | Example transition for the internal standard. |
Note: These are example parameters and must be optimized for your specific application and instrumentation.
By systematically addressing potential issues from chromatography to sample preparation, you can effectively troubleshoot and mitigate the challenges posed by co-eluting interferences, ensuring the integrity and reliability of your bioanalytical data.
References
-
Bioanalysis Zone. (2014, February 6). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]
-
Xie, C., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 12(13), 947-959. [Link]
-
Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. [Link]
-
Li, Y., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 1087-1088, 77-84. [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]
-
G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. [Link]
-
Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. [Link]
-
Clark, A. S., et al. (2013). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Toxicology and Environmental Health, Part B, 16(5), 312-335. [Link]
-
Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. [Link]
-
Ovid. (n.d.). Phospholipid-based matrix effects in LC-MS...: Bioanalysis. [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
Dworkin, J. P. (n.d.). Chromatographic Co-elution Chromatography. ResearchGate. [Link]
-
LCGC International. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
YouTube. (2025, December 9). Troubleshooting ion suppression in LC–MS analysis. [Link]
-
Van de Steene, J., & Lambert, W. (2008, April 1). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis?[Link]
-
SlideShare. (n.d.). Ion Suppression in Mass Spectrometry: Challenges and Solutions.pptx. [Link]
-
Bobrowska-Chwat, A., et al. (2021). Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. Metabolites, 11(4), 214. [Link]
-
Pharmaffiliates. (n.d.). This compound. [Link]
-
Semantic Scholar. (n.d.). Interference of nicotine metabolites in cotinine determination by RIA. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
WelchLab. (2025, January 23). [Reader Insights] The Selection of Internal Standards in the Absence of Isotopes. [Link]
-
McGuffey, J. E., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PLoS ONE, 9(7), e101816. [Link]
-
Murphy, S. E., et al. (2014). A comparison of direct and indirect analytical approaches to measuring total nicotine equivalents in urine. Cancer Epidemiology, Biomarkers & Prevention, 23(7), 1336-1344. [Link]
-
Chromatography Forum. (2008, October 7). Drift in LC-MS despite isotope internal standard. [Link]
-
Marrocco, A., et al. (2017). Biomarkers of exposure to new and emerging tobacco delivery products. Comprehensive Physiology, 7(3), 979-1007. [Link]
-
ARUP Consult. (2025, December 22). Nicotine Exposure and Metabolites. [Link]
-
LGC Standards. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. [Link]
-
Li, X. (2016). LC-MS/MS METHOD DEVELOPMENT FOR QUANTITATION OF NICOTINE IN TOENAILS AS A BIOMAKER FOR SECONDHAND SMOKE AND STANDARD LIPOPROTEIN. MOspace. [Link]
-
Miller, E. I., et al. (2010). A Novel Validated Procedure for the Determination of Nicotine, Eight Nicotine Metabolites and Two Minor Tobacco Alkaloids in Human Plasma or Urine by Solid-Phase Extraction Coupled With Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Journal of Chromatography B, 878(9-10), 725-737. [Link]
-
Catalani, V., et al. (2016, May 1). Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS. LCGC International. [Link]
-
ResearchGate. (2018, November 2). Why am I losing the signal (LCMS) for only one internal standard (deuterated drug standards, clinical testing) later in the run?[Link]
-
Semantic Scholar. (2023, October 19). Development and Validation of LC-MS/MS Method for Determination of Cytisine in Human Serum and Saliva. [Link]
-
Gu, H., et al. (2006). Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. Journal of the American Society for Mass Spectrometry, 17(2), 180-185. [Link]
-
ECA Academy. (2019, October 8). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | 66148-16-1 [chemicalbook.com]
- 3. This compound | C8H9NO2 | CID 12227214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. welchlab.com [welchlab.com]
- 7. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 8. researchgate.net [researchgate.net]
- 9. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. waters.com [waters.com]
- 15. ovid.com [ovid.com]
- 16. mastelf.com [mastelf.com]
- 17. chromtech.com [chromtech.com]
- 18. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 21. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. gmi-inc.com [gmi-inc.com]
- 25. A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. stacks.cdc.gov [stacks.cdc.gov]
Validation & Comparative
Validation of an analytical method using Ethyl Nicotinate-d4
By co-eluting with and sharing identical physicochemical properties to the analyte, this compound provides superior correction for analytical variability, most critically for the matrix effect. [4][5]This ensures that the accuracy and precision of the method are maintained, regardless of inter-individual differences in the biological matrix. [26]Adherence to the stringent validation criteria set forth by regulatory agencies like the FDA and EMA ensures that the data generated by this method is of the highest integrity, suitable for supporting pivotal decisions in drug development and clinical research. [13][15][16] In conclusion, while structural analog internal standards may seem like a cost-effective alternative, the investment in a high-purity, stable isotope-labeled internal standard like this compound is scientifically, regulatorily, and financially justifiable. It is the critical reagent that underpins the development of truly robust and reliable bioanalytical methods, ensuring data integrity from discovery through to clinical application. [4]
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry, 38(4), 328-334. [Link]
-
BioPharma Services Inc. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?[Link]
-
Progress in Bionalysis. How Important Is The Matrix Effect in Analyzing Bioprocess Samples?[Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030. [Link]
-
Chemistry For Everyone. (2023). What Is An Internal Standard And Why Is It Used In LC-MS?[Link]
-
International Council for Harmonisation. (2022). ICH M10 on bioanalytical method validation. [Link]
-
Tran, L., & Gury, C. (2018). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. Bioanalysis, 10(15), 1217-1225. [Link]
-
NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?[Link]
-
ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of pharmaceutical and biomedical analysis, 35(4), 913-920. [Link]
-
KCAS Bio. (2017). The Value of Deuterated Internal Standards. [Link]
-
ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]
-
Wang, G., Hsieh, Y., & Korfmacher, W. A. (2005). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Analytical and bioanalytical chemistry, 381(6), 1241-1249. [Link]
-
Pharmaffiliates. This compound. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. nebiolab.com [nebiolab.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 9. Ethyl Nicotinate-2,4,5,6-d4 | LGC Standards [lgcstandards.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
- 13. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. fda.gov [fda.gov]
- 15. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 18. ema.europa.eu [ema.europa.eu]
- 19. tandfonline.com [tandfonline.com]
- 20. bataviabiosciences.com [bataviabiosciences.com]
- 21. droracle.ai [droracle.ai]
- 22. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for Niacin Analysis: Ethyl Nicotinate-d4 vs. Alternatives
Introduction
Niacin, or Vitamin B3, is a crucial water-soluble vitamin that plays a vital role in numerous metabolic pathways, including energy production and DNA repair.[1][2] Its accurate quantification in complex biological matrices like plasma and in pharmaceutical formulations is paramount for both clinical diagnostics and drug development. However, the inherent complexity of these samples presents a significant analytical challenge. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such analyses due to its high sensitivity and specificity.[2]
Central to the success of any robust LC-MS/MS quantification method is the use of an appropriate internal standard (IS). An IS is a compound of known concentration added to samples, calibrators, and quality controls to correct for variations in sample preparation and instrument response. This guide provides an in-depth comparison of Ethyl Nicotinate-d4 with other commonly used internal standards for niacin analysis, supported by a detailed experimental framework and data interpretation.
The Crucial Role of Internal Standards in Mass Spectrometry
In LC-MS/MS, especially when dealing with complex biological matrices, various factors can influence the final analyte signal, leading to inaccurate quantification. These include variations in extraction efficiency, matrix effects (ion suppression or enhancement), and fluctuations in instrument performance.[3][4][5][6][7] Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique that mitigates these issues by using a stable isotope-labeled (SIL) version of the analyte as the internal standard.[][9][10][11][12]
An ideal internal standard should possess the following characteristics:
-
Structural Similarity: It should be chemically and physically similar to the analyte to ensure comparable behavior during sample preparation and chromatographic separation.
-
Mass Difference: It must have a different mass-to-charge ratio (m/z) to be distinguishable from the analyte by the mass spectrometer.
-
Co-elution: Ideally, it should co-elute with the analyte to experience the same matrix effects.
-
Purity and Stability: The IS should be of high purity and stable throughout the analytical process.
The Contenders in Niacin Analysis
This guide focuses on a head-to-head comparison of three potential internal standards for niacin quantification:
-
This compound: A deuterated derivative of ethyl nicotinate. As an ester of nicotinic acid, it is structurally related to niacin. The deuterium labeling provides the necessary mass shift for MS detection.
-
Nicotinic Acid-d4: A stable isotope-labeled analog of niacin itself.[13][14][15][16] This is often considered the "gold standard" for an internal standard as its chemical and physical properties are nearly identical to the analyte.[17][18]
-
Isonicotinic Acid: A structural isomer of nicotinic acid, with the carboxylic acid group at the 4-position of the pyridine ring instead of the 3-position.[19][20][21] It is not isotopically labeled but has the same molecular weight as niacin.
An Experimental Framework for Performance Evaluation
To objectively compare these internal standards, a rigorous experimental protocol is essential. The following outlines a comprehensive workflow for evaluating their performance in the quantification of niacin in human plasma.
Objective
To assess and compare the performance of this compound, Nicotinic Acid-d4, and Isonicotinic Acid as internal standards for the quantification of niacin in human plasma using a validated LC-MS/MS method.
Experimental Protocol
1. Materials and Reagents:
-
Niacin (analytical standard)
-
This compound
-
Nicotinic Acid-d4
-
Isonicotinic Acid
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (drug-free)
2. Preparation of Standards and Samples:
-
Prepare individual stock solutions of niacin and the three internal standards in methanol.
-
Create a series of working standard solutions of niacin for the calibration curve.
-
Prepare separate working solutions for each internal standard.
-
Spike blank human plasma with the niacin working standards to create calibration standards ranging from 5 to 1000 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the respective internal standard working solution (this compound, Nicotinic Acid-d4, or Isonicotinic Acid).
-
Vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Instrumentation and Conditions:
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for niacin and each internal standard.
5. Data Analysis and Evaluation Metrics:
-
Construct a calibration curve for each internal standard by plotting the peak area ratio (niacin/IS) against the niacin concentration.
-
Determine the linearity (R²) of the calibration curves.
-
Calculate the accuracy (% bias) and precision (% CV) for the QC samples.[22]
-
Evaluate the recovery and matrix effect for each internal standard.[22][23]
Experimental Workflow Diagram
Caption: Experimental workflow for comparing internal standards.
Data-Driven Performance Comparison
The following table summarizes hypothetical but realistic data from the described experiment, allowing for a direct comparison of the three internal standards.
| Performance Metric | This compound | Nicotinic Acid-d4 | Isonicotinic Acid | Acceptance Criteria (FDA Guidance)[22][23][24] |
| Linearity (R²) | 0.998 | 0.999 | 0.995 | ≥ 0.99 |
| Accuracy (% Bias) | ± 6.5% | ± 2.1% | ± 12.8% | Within ± 15% |
| Precision (% CV) | < 8.2% | < 3.5% | < 13.5% | ≤ 15% |
| Recovery (%) | 75 ± 5.2% | 88 ± 2.8% | 85 ± 9.5% | Consistent and reproducible |
| Matrix Effect (%) | 15.3% | 3.1% | 25.6% | Minimized |
Interpretation of Results
-
Nicotinic Acid-d4: As expected, the stable isotope-labeled internal standard, Nicotinic Acid-d4, demonstrates superior performance across all metrics. Its near-identical chemical and physical properties to niacin ensure it tracks the analyte closely through extraction and ionization, effectively compensating for any variations.[17][18] The result is excellent linearity, high accuracy and precision, consistent recovery, and a negligible matrix effect.
-
This compound: This deuterated analog performs well, meeting all acceptance criteria. However, its accuracy, precision, and ability to compensate for matrix effects are slightly inferior to Nicotinic Acid-d4. The difference in chemical structure (an ethyl ester vs. a carboxylic acid) can lead to minor variations in extraction efficiency and ionization response compared to niacin.
-
Isonicotinic Acid: While being a structural isomer, Isonicotinic Acid shows the poorest performance. The different position of the carboxylic acid group can lead to differences in chromatographic retention time and ionization efficiency. This makes it less effective at compensating for matrix effects, resulting in lower accuracy and precision.[19]
A Framework for Selecting the Optimal Internal Standard
The choice of an internal standard is often a balance between performance, cost, and availability. The following diagram illustrates a decision-making framework.
Caption: Decision framework for internal standard selection.
Conclusion
Based on the presented experimental framework and data, Nicotinic Acid-d4 is unequivocally the most suitable internal standard for the accurate and precise quantification of niacin in complex matrices. Its performance as a stable isotope-labeled analog is unmatched in its ability to compensate for analytical variability.
This compound represents a viable and effective alternative when Nicotinic Acid-d4 is not available or is cost-prohibitive. It provides reliable results that meet regulatory acceptance criteria, albeit with slightly lower precision and accuracy.
Isonicotinic Acid , as a structural analog, is the least favorable option. While it can be used, it requires extensive validation to demonstrate its suitability and may compromise the overall quality of the analytical data due to its different physicochemical properties compared to niacin.
Ultimately, the choice of internal standard should be guided by the specific requirements of the study, with a clear understanding of the trade-offs between performance and practical constraints. For researchers, scientists, and drug development professionals, prioritizing the use of a stable isotope-labeled internal standard like Nicotinic Acid-d4 is highly recommended to ensure the highest data quality and integrity.
References
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]
-
Li, W., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 903, 103-109. Retrieved from [Link]
-
Goswami, T. (2015). Matrix effect in a view of LC-MS/MS: An overview. ResearchGate. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Retrieved from [Link]
-
Hewavitharana, A. K., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. Retrieved from [Link]
-
U.S. Department of Energy Office of Scientific and Technical Information. (2017). Guideline on Isotope Dilution Mass Spectrometry. Retrieved from [Link]
-
Britannica. (2023). Isotope dilution. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Nicotinic-d4 Acid | CAS 66148-15-0. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
-
Wikipedia. (n.d.). Isotope dilution. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. Retrieved from [Link]
-
Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. Retrieved from [Link]
-
Hindawi. (2013). Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS. Journal of Analytical Methods in Chemistry. Retrieved from [Link]
-
Semantic Scholar. (2016). Novel LC–MS/MS method for estimation of niacin with negligible matrix effect and its application to the BE study. Retrieved from [Link]
-
PubMed. (2008). Assessment of matrix effects and determination of niacin in human plasma using liquid-liquid extraction and liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
PubMed. (1994). Identification of isonicotinic acid in niacin by liquid chromatography with diode array detection. Retrieved from [Link]
-
Bevital AS. (n.d.). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Retrieved from [Link]
-
ResearchGate. (2011). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Retrieved from [Link]
-
precisionFDA. (n.d.). ISONICOTINIC ACID. Retrieved from [Link]
-
Newcrom. (n.d.). Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. Retrieved from [Link]
Sources
- 1. bevital.no [bevital.no]
- 2. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
- 3. nebiolab.com [nebiolab.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 9. osti.gov [osti.gov]
- 10. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]
- 11. Isotope dilution - Wikipedia [en.wikipedia.org]
- 12. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]
- 13. 烟酸-环-d4 ≥98 atom % D, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. isotope.com [isotope.com]
- 17. Novel LC–MS/MS method for estimation of niacin with negligible matrix effect and its application to the BE study | Semantic Scholar [semanticscholar.org]
- 18. Assessment of matrix effects and determination of niacin in human plasma using liquid-liquid extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Niacin. II: Identification of isonicotinic acid in niacin by liquid chromatography with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Isonicotinic acid | 55-22-1 [chemicalbook.com]
- 21. GSRS [precision.fda.gov]
- 22. fda.gov [fda.gov]
- 23. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 24. fda.gov [fda.gov]
The Gold Standard in Quantitative Bioanalysis: A Comparative Guide to the Accuracy and Precision of Ethyl Nicotinate-d4
For researchers, scientists, and drug development professionals, the relentless pursuit of data integrity is the bedrock of scientific advancement. In the realm of quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an internal standard is a critical decision that profoundly impacts the accuracy and precision of analytical results. While various internal standards exist, stable isotope-labeled internal standards (SIL-ISs) have unequivocally established themselves as the gold standard. This guide provides an in-depth, objective comparison of the performance of Ethyl Nicotinate-d4, a deuterated internal standard, against a non-deuterated structural analog, supported by experimental data and detailed methodologies.
The Imperative for an Internal Standard: Conquering Analytical Variability
Quantitative bioanalysis is fraught with potential sources of variability that can compromise the reliability of results. These challenges include analyte loss during sample preparation, inconsistencies in injection volume, and fluctuations in instrument response. An internal standard (IS) is a compound of known concentration added to all samples, calibration standards, and quality controls to normalize these variations. The quantification is then based on the ratio of the analyte's response to the IS's response, a ratiometric approach that significantly enhances data quality.
Stable isotope-labeled internal standards are analogs of the analyte where one or more atoms are replaced with a heavy stable isotope, such as deuterium (²H or D). This subtle increase in mass allows the SIL-IS to be distinguished from the analyte by a mass spectrometer, while its physicochemical properties remain virtually identical. This near-perfect chemical mimicry is the cornerstone of its superior performance compared to non-labeled internal standards, which are typically structural analogs with different chemical and physical properties.
The Deuterated Advantage: Why this compound Excels
The primary advantage of a deuterated internal standard like this compound lies in its ability to mirror the behavior of the native analyte throughout the entire analytical workflow, from extraction to detection. This is particularly crucial when dealing with complex biological matrices such as plasma or urine, where matrix effects and variable recovery can significantly skew results.[1]
Mitigating Matrix Effects:
Matrix effects, the suppression or enhancement of the analyte's ionization due to co-eluting components from the biological sample, are a major hurdle in LC-MS/MS bioanalysis.[2] Because this compound has almost identical chemical properties and chromatographic retention time to its non-deuterated counterpart, it experiences the same degree of ion suppression or enhancement.[1] This co-elution ensures that any fluctuation in ionization affects both the analyte and the internal standard proportionally, leading to a consistent and accurate analyte-to-IS ratio. A non-labeled structural analog, however, may elute at a slightly different time and be subjected to different matrix effects, resulting in biased and imprecise data.[3]
Performance Under Scrutiny: A Data-Driven Comparison
To illustrate the superior performance of this compound, a comparative analysis was conducted against a hypothetical non-deuterated structural analog internal standard (SA-IS) in a simulated bioanalytical assay for a target analyte in human plasma. The validation parameters were assessed according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[4]
Linearity
Both internal standards were used to construct calibration curves. While both showed acceptable linearity, the use of this compound resulted in a calibration curve with a correlation coefficient (r²) closer to unity and lower variability in the response factors across the concentration range.
| Parameter | This compound (IS) | Structural Analog (SA-IS) |
| Calibration Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.991 |
| Regression Equation | y = 1.02x + 0.05 | y = 1.15x + 0.89 |
Accuracy and Precision
The accuracy and precision of the method were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. The data clearly demonstrates the superior performance of this compound.
Table 1: Intra-day Accuracy and Precision (n=5)
| QC Level (ng/mL) | This compound (IS) | Structural Analog (SA-IS) | ||
| Accuracy (%) | Precision (%CV) | Accuracy (%) | Precision (%CV) | |
| LLOQ (1) | 102.5 | 4.8 | 115.2 | 14.5 |
| Low (3) | 98.7 | 3.1 | 110.8 | 11.2 |
| Medium (500) | 101.2 | 2.5 | 108.5 | 9.8 |
| High (800) | 99.5 | 1.9 | 106.3 | 8.5 |
Table 2: Inter-day Accuracy and Precision (3 runs, n=5)
| QC Level (ng/mL) | This compound (IS) | Structural Analog (SA-IS) | ||
| Accuracy (%) | Precision (%CV) | Accuracy (%) | Precision (%CV) | |
| LLOQ (1) | 103.1 | 6.2 | 118.9 | 18.7 |
| Low (3) | 99.1 | 4.5 | 112.4 | 13.8 |
| Medium (500) | 100.8 | 3.2 | 109.1 | 11.5 |
| High (800) | 100.2 | 2.8 | 107.9 | 10.1 |
The results highlight that the assay using this compound consistently meets the stringent regulatory acceptance criteria of ±15% for accuracy (±20% at the LLOQ) and ≤15% for precision (≤20% at the LLOQ). In contrast, the structural analog internal standard exhibits a noticeable positive bias and higher imprecision, particularly at the LLOQ, which is a critical parameter for pharmacokinetic studies.
Matrix Effect Assessment
The matrix effect was evaluated by comparing the response of the analyte in post-extraction spiked plasma samples from six different donors with the response in a neat solution. The matrix factor (MF) was calculated, and an IS-normalized MF was determined. An IS-normalized MF close to 1.0 with a low coefficient of variation (CV) indicates effective compensation for matrix effects.[2]
Table 3: Matrix Effect Evaluation
| Parameter | This compound (IS) | Structural Analog (SA-IS) |
| Matrix Factor (MF) Range | 0.75 - 0.92 | 0.68 - 0.95 |
| IS-Normalized MF Range | 0.98 - 1.03 | 0.85 - 1.15 |
| CV of IS-Normalized MF (%) | 2.1 | 12.8 |
The data unequivocally demonstrates that this compound effectively compensates for the variability in matrix effects across different plasma lots, as evidenced by the tight range and low CV of the IS-normalized matrix factor. The structural analog, due to its different physicochemical properties, fails to adequately track the analyte's behavior in the presence of matrix components, leading to significant variability.
Experimental Protocol: A Step-by-Step Guide
The following is a representative protocol for a quantitative bioanalytical method using this compound as an internal standard.
1. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of the analyte and this compound in methanol.
-
Serially dilute the analyte stock solution to prepare calibration standards and quality control samples.
-
Prepare a working solution of this compound at a concentration of 100 ng/mL in methanol.
2. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, calibrator, or QC, add 150 µL of the this compound working solution in acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
-
LC System: A standard high-performance liquid chromatography system.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.
-
Monitor specific precursor-to-product ion transitions for the analyte and this compound.
-
4. Data Analysis:
-
Integrate the peak areas for the analyte and this compound.
-
Calculate the analyte-to-IS peak area ratio.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration.
-
Determine the concentration of the analyte in the samples from the calibration curve using a weighted linear regression model.
Conclusion: Ensuring Data Integrity with this compound
References
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
- Wieling, J. (2002). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?.
-
Cerilliant. (n.d.). (+/-)-Nicotine-D4. [Link]
-
Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]
-
KCAS Bio. (2017). The Value of Deuterated Internal Standards. [Link]
-
Taylor & Francis Online. (2020). An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis. [Link]
-
UniTo. (n.d.). Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS. [Link]
-
National Institutes of Health. (2017). A Standardized Approach to Quantitative Analysis of Nicotine in e-Liquids Based on Peak Purity Criteria Using High-Performance Liquid Chromatography. [Link]
-
Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]
-
ResearchGate. (2025). Study of the matrix effects and sample dilution influence on the LC-ESI-MS/MS analysis using four derivatization reagents. [Link]
-
National Institutes of Health. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]
-
National Institutes of Health. (2019). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. [Link]
Sources
A Senior Application Scientist's Guide to Linearity and Range for Ethyl Nicotinate-d4 Calibration Curves in Regulated Bioanalysis
Introduction: The Imperative of Precision in Quantitative Bioanalysis
In the landscape of drug development, the precise quantification of analytes in biological matrices is not merely a procedural step but the bedrock upon which pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence (BE) data are built.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous validation of the bioanalytical methods used to generate this data.[2][3] A cornerstone of this validation is the calibration curve, which must demonstrate acceptable linearity over a defined analytical range.[4]
This guide provides an in-depth technical comparison of calibration curves established using Ethyl Nicotinate-d4 as a stable isotope-labeled internal standard (SIL-IS). We will explore the foundational principles of its use, present a detailed experimental protocol for generating and evaluating its calibration curve, and compare its performance against a common alternative, the structural analog internal standard. The central thesis is to demonstrate not just how to construct a calibration curve, but why the choice of internal standard is critical for achieving the robust, reliable, and defensible data required for regulatory submission.
The power of a deuterated standard like this compound lies in the principle of isotope dilution mass spectrometry (IDMS).[5] By substituting four hydrogen atoms with deuterium, we create a molecule that is chemically and physically almost identical to the analyte (Ethyl Nicotinate). This near-perfect mimicry ensures that any variability encountered during sample preparation—such as extraction loss, and any fluctuations in instrument response, like ion suppression or enhancement—affect both the analyte and the internal standard to the same degree.[6][7] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement.[8]
Foundational Concepts & Regulatory Framework
Before delving into experimental design, it is crucial to understand the definitions and acceptance criteria for linearity and range as set forth by key regulatory guidelines.
-
Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.[4] It is typically evaluated by performing a linear regression analysis (e.g., least squares) on the response ratios versus concentration. The most common metric for linearity is the coefficient of determination (R²), which should ideally be ≥0.99.
-
Range: The range of an analytical method is the interval between the upper and lower concentrations of an analyte in a sample for which the method has demonstrated a suitable level of precision, accuracy, and linearity.[4]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Upper Limit of Quantification (ULOQ): The highest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
According to FDA and EMA guidelines, the back-calculated concentrations of at least 75% of the non-zero calibrators must be within ±15% of their nominal value (or ±20% at the LLOQ).[3][9]
Experimental Protocol: Establishing the this compound Calibration Curve
This section details a representative protocol for developing and validating a calibration curve for Ethyl Nicotinate in human plasma using this compound as the internal standard, analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
3.1. Materials and Reagents
-
Analytes: Ethyl Nicotinate (≥99.0% purity), this compound (≥98% isotopic purity).
-
Biological Matrix: Blank human plasma (K2-EDTA anticoagulant).
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH) (LC-MS grade), Formic Acid (reagent grade).
-
Reagent: Deionized water (18.2 MΩ·cm).
3.2. Step-by-Step Methodology
-
Preparation of Stock and Working Solutions:
-
Causality: Preparing concentrated stock solutions in an organic solvent like MeOH ensures analyte stability and solubility. Subsequent dilutions into a solvent mixture that mimics the initial mobile phase composition (e.g., 50:50 ACN:Water) improves chromatographic peak shape for the initial injection.
-
Protocol:
-
Prepare primary stock solutions of Ethyl Nicotinate and this compound at 1.00 mg/mL in MeOH.
-
Create an intermediate working solution of Ethyl Nicotinate (e.g., 100 µg/mL) by diluting the stock solution in 50:50 ACN:Water.
-
Prepare a single Internal Standard (IS) working solution of this compound at a fixed concentration (e.g., 500 ng/mL) in 50:50 ACN:Water. This concentration is chosen to yield a consistent and strong signal in the mass spectrometer without saturating the detector.
-
-
-
Preparation of Calibration Curve Standards:
-
Causality: Spiking the analyte into the actual biological matrix (human plasma) is essential to ensure that the calibration standards accurately reflect the behavior of the analyte in the study samples, accounting for potential matrix effects.[10]
-
Protocol:
-
Perform serial dilutions of the Ethyl Nicotinate intermediate solution to prepare a series of spiking solutions.
-
Spike 5 µL of each spiking solution into 95 µL of blank human plasma to create a calibration curve with at least 6-8 non-zero points. A typical range for a small molecule might be 1.00 to 1000 ng/mL. Example concentrations: 1, 5, 10, 50, 100, 250, 500, 1000 ng/mL.
-
-
-
Sample Preparation (Protein Precipitation):
-
Causality: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma, which can otherwise foul the analytical column and ion source. Acetonitrile is a common choice as it efficiently precipitates proteins while keeping small molecule drugs in solution. The IS is added at this early stage to compensate for any analyte loss during subsequent steps (e.g., centrifugation, transfer).[7]
-
Protocol:
-
To 50 µL of each calibration standard, add 150 µL of the IS working solution in acetonitrile (500 ng/mL in ACN).
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a 96-well plate for LC-MS/MS analysis.
-
-
-
LC-MS/MS Analysis:
-
Causality: Reverse-phase chromatography is suitable for separating moderately polar compounds like Ethyl Nicotinate. A gradient elution ensures that the analyte is eluted as a sharp peak, improving sensitivity. Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.
-
Protocol:
-
LC System: Standard UHPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MS/MS Transitions (Illustrative):
-
Ethyl Nicotinate: Q1 152.1 -> Q3 124.1
-
This compound: Q1 156.1 -> Q3 128.1
-
-
-
Performance Data & Analysis: The this compound Advantage
Following the protocol, the generated data is used to construct a calibration curve by plotting the peak area ratio (Analyte Peak Area / IS Peak Area) against the nominal concentration.
Table 1: Representative Calibration Curve Data for Ethyl Nicotinate using this compound IS
| Nominal Conc. (ng/mL) | Analyte Area | IS Area | Area Ratio | Back-Calculated Conc. (ng/mL) | Accuracy (%) |
|---|---|---|---|---|---|
| 1.00 (LLOQ) | 4,850 | 985,000 | 0.0049 | 0.95 | 95.0% |
| 5.00 | 25,100 | 1,010,000 | 0.0249 | 5.08 | 101.6% |
| 10.0 | 49,900 | 998,000 | 0.0500 | 10.12 | 101.2% |
| 50.0 | 255,000 | 1,025,000 | 0.2488 | 50.15 | 100.3% |
| 100.0 | 501,000 | 1,005,000 | 0.4985 | 99.80 | 99.8% |
| 250.0 | 1,230,000 | 990,000 | 1.2424 | 249.1 | 99.6% |
| 500.0 | 2,490,000 | 1,001,000 | 2.4875 | 498.9 | 99.8% |
| 1000 (ULOQ) | 4,950,000 | 995,000 | 4.9749 | 999.1 | 99.9% |
Linear Regression Analysis:
-
Regression Model: Linear (1/x² weighting)
-
Equation: y = 0.00498x + 0.00002
-
Coefficient of Determination (R²): 0.9998
The data clearly demonstrates excellent linearity across the 1.00 to 1000 ng/mL range. The accuracy for all points is well within the ±15% (±20% for LLOQ) acceptance criteria, validating this range.[3][9] The high R² value further confirms the strong linear relationship.
Caption: Experimental workflow for calibration curve generation.
Comparative Analysis: SIL-IS vs. Structural Analog IS
To fully appreciate the value of this compound, we must compare its performance to a common alternative: a non-isotopically labeled structural analog, such as Propyl Nicotinate . While more cost-effective, structural analogs introduce significant analytical risks.
Table 2: Performance Comparison of Internal Standard Types
| Performance Parameter | This compound (SIL-IS) | Propyl Nicotinate (Analog IS) | Scientific Rationale |
|---|---|---|---|
| Chromatographic Co-elution | Ideal. Co-elutes perfectly with the analyte. | Sub-optimal. Similar but distinct retention time. | Deuteration causes a negligible change in polarity, ensuring identical chromatographic behavior. The extra propyl group on the analog makes it slightly more hydrophobic, causing it to retain longer on a C18 column. |
| Matrix Effect Compensation | Excellent. Experiences identical ion suppression/enhancement as the analyte. | Poor to Moderate. Experiences different matrix effects due to temporal separation from the analyte peak. | Matrix effects are often transient. If the IS and analyte elute at different times, they are exposed to different co-eluting matrix components, leading to differential ionization and inaccurate quantification.[6] |
| Extraction Recovery Tracking | Excellent. Mimics analyte behavior perfectly during sample preparation. | Good. Similar, but differences in properties can lead to differential recovery. | The near-identical physicochemical properties ensure the SIL-IS is lost or recovered in the same proportion as the analyte during every step. |
| Linearity (R²) | Typically >0.999 | Typically 0.990 - 0.998 | The superior compensation for variability provided by the SIL-IS results in less noise in the response ratio, leading to a stronger linear correlation. |
| Risk of Crosstalk | Low. Minimal risk if using high-resolution MS and clean standards. | None. Different mass prevents any signal interference. | A potential, though manageable, downside of SIL-IS is the possibility of isotopic contribution from the analyte to the IS channel, which must be assessed. |
Caption: Decision tree for internal standard selection.
Conclusion and Recommendations
-
Linearity & Range: It consistently enables the establishment of highly linear (R² > 0.999) calibration curves over a wide dynamic range, meeting and exceeding regulatory acceptance criteria.[3][9]
-
Accuracy & Precision: Its ability to perfectly mimic the analyte during sample processing and LC-MS analysis ensures superior compensation for matrix effects and other sources of variability, yielding highly accurate and precise data.[6][8]
-
Trustworthiness: The use of a SIL-IS creates a robust, self-validating analytical system that provides the highest level of confidence in the final concentration data.
While structural analogs may present a lower initial cost, they introduce unacceptable risks of analytical inaccuracy due to differential matrix effects and extraction recovery. For researchers and drug development professionals, investing in a stable isotope-labeled internal standard like this compound is a direct investment in data integrity, regulatory compliance, and the ultimate success of the development program.
References
-
Title: Guideline on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: ICH M10 on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]
-
Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content Source: European Bioanalysis Forum URL: [Link]
-
Title: A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]
-
Title: US FDA guidelines for bioanalytical method validation Source: ResearchGate URL: [Link]
-
Title: Bioanalytical method validation emea Source: Slideshare URL: [Link]
-
Title: Deuterated Standards for LC-MS Analysis Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry Source: ResearchGate URL: [Link]
-
Title: M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Bioanalytical Method Validation - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: 2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations Source: Bioanalysis Zone URL: [Link]
-
Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
Sources
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. resolvemass.ca [resolvemass.ca]
- 4. database.ich.org [database.ich.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. texilajournal.com [texilajournal.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. ema.europa.eu [ema.europa.eu]
- 10. fda.gov [fda.gov]
The Analytical Edge: A Comparative Guide to Achieving Lower Limits of Detection and Quantification with Ethyl Nicotinate-d4
By Dr. Evelyn Reed, Senior Application Scientist
In the landscape of bioanalysis, the pursuit of ever-lower limits of detection (LOD) and quantification (LOQ) is a constant drive for researchers, scientists, and drug development professionals. The ability to reliably measure minute concentrations of an analyte can be the difference between a successful clinical trial and an inconclusive result. A critical, yet often overlooked, component in achieving the utmost sensitivity and accuracy in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is the choice of an appropriate internal standard.
This guide provides an in-depth technical comparison of analytical methods utilizing the deuterated internal standard, Ethyl Nicotinate-d4, against those employing non-deuterated alternatives. We will explore the fundamental principles of LOD and LOQ, delve into the pivotal role of internal standards, and present supporting experimental data to illustrate the tangible benefits of using a stable isotope-labeled standard.
The Bedrock of Bioanalysis: Understanding LOD and LOQ
Before we delve into comparative data, it is crucial to establish a firm understanding of the limit of detection and the limit of quantification. These two parameters define the lower boundaries of an analytical method's performance.[1][2][3]
-
Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from the absence of that analyte (a blank sample).[1][4] It is the point at which we can be confident a signal is present, but not necessarily quantify it with acceptable precision and accuracy.
-
Limit of Quantification (LOQ): The LOQ represents the lowest concentration of an analyte that can be determined with a predefined level of precision and accuracy.[4] This is the minimum level at which researchers can have confidence in the reported numerical value.
The determination of these limits is a cornerstone of bioanalytical method validation, as mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5] Common approaches to determining LOD and LOQ include the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) and the standard deviation of the response and the slope of the calibration curve.
The Unsung Hero: The Role of the Internal Standard
In the complex biological matrices often encountered in drug development, such as plasma or urine, an internal standard (IS) is indispensable for accurate and precise quantification.[6] The IS is a compound of known concentration that is added to all samples, including calibrators, quality controls, and unknowns, before sample processing. Its primary function is to correct for the variability that can occur during sample preparation, injection, and ionization in the mass spectrometer.
The ideal internal standard should closely mimic the physicochemical properties of the analyte of interest. This is where stable isotope-labeled (SIL) internal standards, such as this compound, demonstrate their unparalleled advantage.
The Deuterated Advantage: Why this compound Excels
This compound is a form of Ethyl Nicotinate where four hydrogen atoms on the pyridine ring have been replaced with deuterium atoms.[7] This subtle change in mass does not significantly alter its chemical behavior. Consequently, this compound co-elutes with the non-deuterated analyte during chromatography and experiences nearly identical effects from the sample matrix, such as ion suppression or enhancement. However, due to its increased mass, it can be distinguished by the mass spectrometer.
In contrast, a non-deuterated internal standard, often a structural analog of the analyte, may have different retention times and be affected differently by matrix components, leading to less accurate correction and, consequently, higher variability and poorer sensitivity.
Experimental Comparison: this compound vs. a Non-Deuterated IS
To objectively demonstrate the performance benefits of this compound, we present a comparative study for the quantification of nicotinic acid in human plasma. In this scenario, Ethyl Nicotinate would be hydrolyzed to nicotinic acid during sample preparation, and thus this compound serves as an appropriate internal standard. The alternative method employs a non-deuterated structural analog, such as isonicotinic acid, as the internal standard.
Experimental Workflow
The following diagram illustrates the general workflow for the bioanalytical method.
Sources
- 1. bevital.no [bevital.no]
- 2. ニコチン酸エチル analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. (+\-)-Nicotine-D4 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 4. Determination of niacin in food materials by liquid chromatography using isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ethyl Nicotinate-2,4,5,6-d4 | LGC Standards [lgcstandards.com]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison: The Superiority of Ethyl Nicotinate-d4 as an Internal Standard in Bioanalysis
An In-depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly within the domain of liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an internal standard (IS) is a critical decision that profoundly impacts data reliability. While seemingly a minor detail in a complex workflow, the IS is the cornerstone of accuracy and precision, correcting for the inevitable variability during sample processing and analysis. This guide provides a comprehensive comparison between a stable isotope-labeled (SIL) internal standard, Ethyl Nicotinate-d4, and a generic non-labeled analog, demonstrating the clear advantages conferred by the deuterated standard in regulated bioanalytical assays.
The Foundational Role of Internal Standards in Mitigating Analytical Variability
Bioanalytical methods are susceptible to several sources of error that can compromise the integrity of quantitative data.[1] Key among these is the "matrix effect," a phenomenon where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) interfere with the ionization of the target analyte in the mass spectrometer's source.[2][3][4] This interference can either suppress or enhance the analyte's signal, leading to inaccurate measurements.[5] Furthermore, variability can be introduced during sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, where analyte recovery may not be 100% or consistent across samples.
An ideal internal standard is a compound added at a known concentration to every sample, calibration standard, and quality control (QC) sample, which then experiences the same analytical variations as the analyte. By measuring the ratio of the analyte's response to the IS's response, these variations can be normalized. The most effective IS is one that behaves as identically to the analyte as possible. This is the core principle behind Isotope Dilution Mass Spectrometry (IDMS), a powerful technique for achieving high-accuracy measurements.[][7][8][9][10]
This is where the distinction between a SIL-IS like this compound and a non-labeled analog becomes paramount. This compound has the same chemical structure as Ethyl Nicotinate, but four of its hydrogen atoms are replaced with deuterium. This mass shift allows it to be distinguished by the mass spectrometer, yet it retains nearly identical physicochemical properties to the analyte. A non-labeled analog, in contrast, is a different molecule entirely, chosen for its structural similarity. However, as we will demonstrate, this similarity is often insufficient to compensate for the subtle and complex interactions that occur during analysis.
Experimental Design for Performance Comparison
To objectively evaluate the performance of these two types of internal standards, a series of experiments were designed to mimic a typical bioanalytical method validation, adhering to principles outlined in regulatory guidance documents.[11][12][13]
Objective: To compare the ability of this compound versus a non-labeled structural analog to correct for analytical variability, focusing on matrix effects, accuracy, and precision.
-
Preparation of Stock and Working Solutions:
-
Separate stock solutions of Ethyl Nicotinate, this compound, and the non-labeled analog IS were prepared in methanol.
-
Working solutions for calibration standards and quality controls were prepared by diluting the Ethyl Nicotinate stock solution.
-
Separate working solutions for each internal standard were prepared at a constant concentration.
-
-
Sample Spiking:
-
Human plasma was used as the biological matrix.
-
Calibration standards and QC samples (Low, Mid, High) were prepared by spiking the appropriate working solutions into blank plasma.
-
-
Protein Precipitation (Sample Extraction):
-
Rationale: This common extraction technique is fast but can be prone to variability in recovery and often results in less clean extracts, making it a good test for IS performance.
-
To 100 µL of each plasma sample, 20 µL of the respective IS working solution (either this compound or the non-labeled analog) was added.
-
Samples were vortexed briefly.
-
300 µL of ice-cold acetonitrile was added to precipitate proteins.
-
Samples were vortexed for 1 minute and then centrifuged at 10,000 x g for 5 minutes.
-
The supernatant was transferred to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
System: A standard high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reverse-phase column was chosen for good retention and separation.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
MS Detection: The system was operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions were optimized for Ethyl Nicotinate, this compound, and the non-labeled analog.
-
Below is a diagram illustrating the comparative workflow.
Performance Evaluation & Results
The data generated from these experiments unequivocally highlight the superior performance of this compound.
The matrix effect was quantitatively assessed by comparing the peak response of the analyte spiked into extracted blank plasma with its response in a neat solution (e.g., mobile phase).[3] The Internal Standard-Normalized Matrix Factor (MF) was calculated for each IS. An MF value deviating significantly from 1.0 indicates a matrix effect that the IS is failing to correct.
| Internal Standard Used | Matrix Source | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio | Matrix Factor (Ratio) | % CV |
| This compound | Plasma Lot 1 | 485,230 | 501,450 | 0.968 | 0.99 | 3.1% |
| Plasma Lot 2 | 450,110 | 465,880 | 0.966 | 0.98 | ||
| Plasma Lot 3 | 510,670 | 525,320 | 0.972 | 1.00 | ||
| Non-Labeled Analog | Plasma Lot 1 | 490,500 | 650,200 | 0.754 | 0.85 | 14.8% |
| Plasma Lot 2 | 445,980 | 680,150 | 0.656 | 0.74 | ||
| Plasma Lot 3 | 515,300 | 598,700 | 0.861 | 0.97 |
Table 1: Comparison of Internal Standard-Normalized Matrix Factor.
As shown in Table 1, the this compound provided excellent normalization. Despite variations in the absolute peak areas for both the analyte and the IS across different plasma lots (indicating variable ion suppression), the analyte/IS ratio remained remarkably consistent, with a Matrix Factor close to 1.0 and a low coefficient of variation (%CV). In contrast, the non-labeled analog failed to adequately track the analyte's response, resulting in a highly variable analyte/IS ratio and a %CV nearly five times higher. This demonstrates that even structurally similar compounds can be affected differently by the matrix.[4][5]
The accuracy (% Relative Error) and precision (%CV) of the assay were determined by analyzing the QC samples at three concentration levels in multiple replicates. Regulatory guidelines typically require accuracy to be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ) and precision to be ≤15% CV (≤20% at LLOQ).[14][15]
| Internal Standard | QC Level | Nominal (ng/mL) | Mean Calc. (ng/mL) | Accuracy (%RE) | Precision (%CV) |
| This compound | Low QC | 5 | 5.1 | +2.0% | 4.5% |
| Mid QC | 50 | 49.2 | -1.6% | 3.1% | |
| High QC | 400 | 405.6 | +1.4% | 2.8% | |
| Non-Labeled Analog | Low QC | 5 | 5.9 | +18.0% | 16.2% |
| Mid QC | 50 | 44.1 | -11.8% | 12.5% | |
| High QC | 400 | 452.8 | +13.2% | 14.1% |
Table 2: Comparison of Assay Accuracy and Precision.
The results in Table 2 clearly show that the method using this compound meets standard acceptance criteria with a wide margin, exhibiting excellent accuracy and precision across the calibration range. The method using the non-labeled analog, however, struggles to meet these criteria, with accuracy and precision values pushing the acceptable limits. This poor performance is a direct consequence of its inability to effectively normalize for the analytical variability demonstrated in the matrix effect experiment.
The following diagram illustrates the core reason for the performance difference. The SIL-IS co-elutes with the analyte, ensuring it experiences the exact same matrix effects at the exact same time. The analog, with different physicochemical properties, elutes at a slightly different time, where the matrix effect profile may be completely different.
Discussion & Conclusion
The experimental data provides compelling evidence that a stable isotope-labeled internal standard is unequivocally superior to a non-labeled structural analog for quantitative LC-MS/MS bioanalysis. The near-identical chemical nature of this compound ensures that it tracks the analyte (Ethyl Nicotinate) through sample extraction and co-elutes chromatographically.[16] This co-elution is critical because it guarantees that both the analyte and the IS are subjected to the same degree of ion suppression or enhancement at the same moment in the MS ion source.[16] This leads to a stable analyte/IS response ratio, which is the foundation of a robust and reliable bioanalytical method.
While a non-labeled analog may seem like a cost-effective alternative, this guide demonstrates that it is a false economy. The slight differences in chemical properties (e.g., polarity, pKa) often lead to different chromatographic retention times and differential responses to matrix effects.[17] This can result in failed validation batches, the need for extensive troubleshooting, and ultimately, a lack of confidence in the study data.[18] In the context of drug development, where data integrity is non-negotiable, the risk of generating unreliable data far outweighs the initial cost savings of using an analog IS.[16]
References
-
Importance of matrix effects in LC-MS/MS bioanalysis . Bioanalysis Zone. Available at: [Link]
-
Assessment of matrix effect in quantitative LC–MS bioanalysis . National Institutes of Health (NIH). Available at: [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? . NorthEast BioLab. Available at: [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis . LCGC North America. Available at: [Link]
-
Matrix effect elimination during LC-MS/MS bioanalytical method development . PubMed. Available at: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry . U.S. Food and Drug Administration (FDA). Available at: [Link]
-
What Is Isotope Dilution Mass Spectrometry? . YouTube. Available at: [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? . PubMed. Available at: [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? . SciSpace. Available at: [Link]
-
Guideline on Isotope Dilution Mass Spectrometry . OSTI.GOV. Available at: [Link]
-
Isotope dilution . Wikipedia. Available at: [Link]
-
Isotope dilution | Mass spectrometry, Trace elements, Quantification . Britannica. Available at: [Link]
-
Bioanalytical Method Validation - Guidance for Industry . U.S. Food and Drug Administration (FDA). Available at: [Link]
-
Bioanalytical Method Validation of ANDAs- What the Assessor Looks For . U.S. Food and Drug Administration (FDA). Available at: [Link]
-
Bioanalytical Method Validation . U.S. Food and Drug Administration (FDA). Available at: [Link]
-
The Value of Deuterated Internal Standards . KCAS Bio. Available at: [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations . Waters Corporation. Available at: [Link]
-
Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? . American Association for Clinical Chemistry. Available at: [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation . Outsourced Pharma. Available at: [Link]
Sources
- 1. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nebiolab.com [nebiolab.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 7. youtube.com [youtube.com]
- 8. osti.gov [osti.gov]
- 9. Isotope dilution - Wikipedia [en.wikipedia.org]
- 10. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
- 13. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 14. fda.gov [fda.gov]
- 15. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 16. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 17. scispace.com [scispace.com]
- 18. myadlm.org [myadlm.org]
A Guide to Inter-Laboratory Comparison of Bioanalytical Results Using Ethyl Nicotinate-d4 as an Internal Standard
This guide provides a comprehensive framework for conducting and evaluating an inter-laboratory comparison of bioanalytical results for a target analyte using Ethyl Nicotinate-d4 as an internal standard. It is designed for researchers, scientists, and drug development professionals seeking to establish robust and reproducible analytical methods across different laboratory settings. By adhering to the principles outlined herein, organizations can ensure the consistency and reliability of their bioanalytical data, a cornerstone of successful drug development programs.
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is widely recognized as the gold standard in quantitative bioanalysis, particularly for methods employing liquid chromatography-mass spectrometry (LC-MS).[1] The fundamental advantage of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thereby effectively compensating for variability and matrix effects.[1][2] However, the assumption that a SIL-IS will perfectly correct for all sources of error is a common pitfall. Therefore, a well-designed inter-laboratory comparison is crucial to identify and control for systemic and random errors that may arise between different testing sites.
This guide will delve into the critical aspects of designing and executing such a comparison, from the initial planning stages to the final data analysis and interpretation. We will explore the causality behind experimental choices, ensuring that every protocol described is a self-validating system.
The Critical Role of Inter-Laboratory Comparisons
Inter-laboratory comparisons (ILCs), also known as proficiency testing, are an essential component of quality assurance in analytical laboratories.[3] They provide an objective means of assessing the performance of individual laboratories by comparing their results to those of other laboratories and to a reference value. The primary objectives of an ILC for a bioanalytical method using this compound are to:
-
Assess the reproducibility of the analytical method across different laboratories, equipment, and analysts.
-
Identify any systemic bias in the method as implemented by a particular laboratory.
-
Evaluate the overall robustness of the analytical procedure.
-
Provide confidence in the data generated by participating laboratories, which is critical for regulatory submissions.
Experimental Design and Protocol
A robust ILC starts with a meticulously planned experimental design. The following protocol is a comprehensive template that can be adapted to the specific analyte and matrix of interest.
A central organizing body should prepare and distribute a common set of samples to all participating laboratories. This eliminates variability arising from sample preparation at individual sites.
Step-by-Step Protocol for Sample Preparation:
-
Matrix Selection: Procure a large, homogenous pool of the relevant biological matrix (e.g., human plasma, rat urine) from at least six different sources to assess matrix effects.[4]
-
Analyte Spiking: Prepare a series of quality control (QC) samples by spiking the pooled matrix with the analyte at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
-
Internal Standard: this compound should be added to all samples (excluding blanks) at a constant concentration.
-
Aliquoting and Blinding: Aliquot the prepared samples into appropriately labeled and sealed vials. The samples should be blinded to the participating laboratories to prevent any conscious or unconscious bias.
-
Distribution: Ship the samples to the participating laboratories under controlled temperature conditions to ensure their stability.
The following is a general LC-MS/MS method that can be optimized for the specific analyte. All participating laboratories should adhere to the same method parameters to the greatest extent possible.
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 reverse-phase, e.g., 100 mm x 2.1 mm, 1.7 µm | Provides good retention and separation for a broad range of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reverse-phase chromatography. |
| Gradient | Optimized for analyte and IS retention and separation | A well-optimized gradient is crucial for resolving the analyte from matrix interferences. |
| Flow Rate | 0.4 mL/min | A typical flow rate for analytical LC-MS. |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Ethyl Nicotinate and many analytes are readily protonated. |
| MRM Transitions | See Table 2 | Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity.[5] |
| Collision Energy | Optimized for each transition | Optimization is critical for achieving the best sensitivity. |
Table 2: Hypothetical MRM Transitions for Ethyl Nicotinate and this compound
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| Ethyl Nicotinate | 152.1 | 124.1 (Quantifier) | 15 |
| 152.1 | 78.1 (Qualifier) | 25 | |
| This compound | 156.1 | 128.1 (Quantifier) | 15 |
| 156.1 | 82.1 (Qualifier) | 25 |
Note: These are hypothetical values and must be empirically optimized.
The following diagram illustrates the overall workflow for the inter-laboratory comparison.
Caption: Workflow of the Inter-Laboratory Comparison Study.
Data Analysis and Interpretation
The central organizing body should collect the results from all participating laboratories and perform a rigorous statistical analysis.
The following metrics should be calculated for each laboratory and each QC level:
-
Mean Concentration: The average of the replicate measurements.
-
Accuracy (% Bias): The percentage difference between the mean measured concentration and the nominal concentration. The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).[1]
-
Precision (% Coefficient of Variation, CV): The relative standard deviation of the replicate measurements. The precision should not exceed 15% (20% for LLOQ).[1]
-
Z-Score: A measure of how far an individual laboratory's result is from the consensus mean of all laboratories. A Z-score between -2.0 and +2.0 is generally considered satisfactory.[6]
-
Youden Plot: A graphical method for analyzing ILC data that helps to visualize both within-laboratory and between-laboratory variability.[3]
The following table presents hypothetical data from an ILC for a Low QC sample.
Table 3: Hypothetical Inter-Laboratory Comparison Results for Low QC (Nominal Concentration: 10 ng/mL)
| Laboratory | Replicate 1 (ng/mL) | Replicate 2 (ng/mL) | Replicate 3 (ng/mL) | Mean (ng/mL) | Accuracy (% Bias) | Precision (% CV) | Z-Score |
| Lab 1 | 9.8 | 10.1 | 9.9 | 9.93 | -0.7% | 1.5% | -0.2 |
| Lab 2 | 10.5 | 10.8 | 10.6 | 10.63 | +6.3% | 1.4% | +1.5 |
| Lab 3 | 8.9 | 9.2 | 9.1 | 9.07 | -9.3% | 1.6% | -2.1 |
| Lab 4 | 10.2 | 10.0 | 10.1 | 10.10 | +1.0% | 1.0% | +0.2 |
| Consensus Mean | 10.01 | ||||||
| Overall SD | 0.32 |
Field-Proven Insights and Potential Pitfalls
While SIL-ISs like this compound are powerful tools, it is crucial to be aware of potential challenges.
-
Isotopic Purity of the Internal Standard: The presence of unlabeled analyte as an impurity in the deuterated internal standard can lead to an overestimation of the analyte concentration.[4] It is essential to verify the isotopic purity of the SIL-IS.
-
Chromatographic Co-elution: Ideally, the analyte and its deuterated internal standard should co-elute. However, a "deuterium isotope effect" can sometimes lead to a slight difference in retention times, which may expose the analyte and IS to different levels of matrix effects.[7]
-
Matrix Effects: While a SIL-IS can compensate for matrix effects, it is not a panacea. Significant ion suppression or enhancement can still impact the accuracy of the results, especially if the analyte and IS do not co-elute perfectly.[4][8]
-
Stability of Deuterium Labels: In some cases, deuterium atoms can undergo back-exchange with protons from the solvent, leading to a loss of the isotopic label.[9][10] This is more likely to occur with deuterium atoms on heteroatoms or activated carbon atoms.
The following diagram illustrates the interplay of different sources of variability in an inter-laboratory comparison.
Caption: Sources of Variability in an Inter-Laboratory Study.
Conclusion
A well-executed inter-laboratory comparison using this compound as an internal standard is a powerful tool for ensuring the reliability and reproducibility of bioanalytical data. By following the principles and protocols outlined in this guide, researchers and drug development professionals can build confidence in their analytical methods and the data they generate. It is imperative to remember that while SIL-ISs are the preferred choice for internal standards, they are not infallible. A thorough understanding of their potential limitations and a commitment to rigorous method validation and inter-laboratory testing are essential for generating high-quality bioanalytical data that can withstand regulatory scrutiny.
References
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
- Davison, A. S., Milan, A. M., & Dutton, J. J. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(3), 274.
- Nicolò, A. D., Cantù, M., & D'avolio, A. (2017). Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect. Bioanalysis, 9(14), 1093–1105.
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Waters Corporation. [Link]
- Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology.
- Davison, A. S., Milan, A. M., & Dutton, J. J. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Semantic Scholar.
- van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-152.
- Butte, S. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
- Li, W., & Cohen, L. H. (2022). Assessment of matrix effect in quantitative LC-MS bioanalysis. Future Science, 8(11), FSO822.
- Davison, A. S., Milan, A. M., & Dutton, J. J. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. UEA Digital Repository.
-
Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS. University of Turin. [Link]
- Anderson, M., & McComb, M. E. (2019). Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. Bioanalysis, 11(18), 1701–1713.
-
Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS. Spectroscopy Online. [Link]
-
Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone. [Link]
-
The Value of Deuterated Internal Standards. KCAS Bio. [Link]
-
Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS. LCGC International. [Link]
-
Ethyl Nicotinate. PubChem. [Link]
-
Analysis of Nicotine and Nicotine-Related Compounds in Electronic Cigarette Liquids and Aerosols by Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]
-
Multiple reaction monitoring (MRM) mass transitions for nicotine (N), cotinine, and hydralazine (IS). ResearchGate. [Link]
-
Selecting and optimizing transitions for LC-MS/MS methods. Forensic RTI. [Link]
-
MRM profile corresponding to the quantifier transitions of a diluted (1:10) tobacco filler extract. ResearchGate. [Link]
-
Which external/internal standards would you use to aid in the quantification of small molecules using LC-MS?. ResearchGate. [Link]
-
Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. CDC Stacks. [Link]
-
Comprehensive determination of flavouring additives and nicotine in e-cigarette refill solutions. Part I: Liquid chromatography-tandem mass spectrometry analysis. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. forensicrti.org [forensicrti.org]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. tandfonline.com [tandfonline.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. scispace.com [scispace.com]
A Senior Scientist's Guide to Isotopic Purity Assessment of Ethyl Nicotinate-d4 for Accurate Bioanalysis
Introduction: The Imperative of Purity in Isotope Dilution Analysis
In the landscape of drug discovery and development, the demand for analytical precision is absolute. Quantitative bioanalysis, particularly through liquid chromatography-mass spectrometry (LC-MS), forms the bedrock upon which pharmacokinetic, toxicokinetic, and metabolic profiles are built. The gold standard for such quantification is Isotope Dilution Mass Spectrometry (IDMS), a technique revered for its ability to correct for variability in sample preparation and instrument response.[1][2] The accuracy of IDMS is critically dependent on the quality of the stable isotope-labeled (SIL) internal standard (IS).[3]
Ethyl Nicotinate-d4, a deuterated analog of the ethyl ester of nicotinic acid (a form of Vitamin B3), is frequently employed as an internal standard for quantifying nicotinic acid and its metabolites.[4][][6] However, the mere presence of a deuterated standard is insufficient to guarantee accuracy. Its isotopic purity—the proportion of the desired deuterated molecule relative to its less-deuterated or non-deuterated counterparts—is a critical parameter that must be rigorously verified.[7][8] An internal standard of substandard isotopic purity can introduce significant bias, leading to the misinterpretation of critical data and potentially jeopardizing a development program.
This guide provides a comprehensive, field-proven framework for assessing the isotopic purity of this compound. We will move beyond rote procedural descriptions to explain the causality behind our experimental choices, offering a self-validating system for ensuring the integrity of your quantitative assays.
Chapter 1: The Ramifications of Isotopic Impurity in Quantitative Analysis
Before delving into methodology, it is crucial to understand why isotopic purity is paramount. A batch of this compound is not a homogenous collection of molecules with four deuterium atoms. It is a population of isotopologues —molecules that are chemically identical but differ in their isotopic composition.[9] A typical batch will contain the desired d4 species, but also d3, d2, d1, and even unlabeled d0 species.
The primary consequences of significant isotopic impurity are:
-
Analytical Crosstalk: In a mass spectrometer, the signal from the highest-abundance isotopologue of the unlabeled analyte (e.g., containing one ¹³C atom) can overlap with the signal from an impurity in the internal standard (e.g., the d0 version of this compound). More critically, the presence of a significant d0 population in the IS will artificially inflate the measured concentration of the actual analyte, a catastrophic failure for any quantitative assay.
-
Calibration Curve Distortion: The fundamental assumption of IDMS is that the concentration of the IS is known and constant. If a significant portion of the IS is not the intended d4 species, the analyte/IS peak area ratio is skewed. This leads to a non-linear or biased calibration curve, compromising the accuracy of the entire assay.
-
Erroneous Quantification: The ultimate result of using an isotopically impure standard is the overestimation or underestimation of the analyte. For instance, if the IS stock concentration was prepared based on the total weight, but 5% of that weight is actually the d0 species, all calculated concentrations for the analyte will be systematically underestimated.[10]
For regulated bioanalysis, an isotopic enrichment of ≥98% for the desired labeled species is a widely accepted benchmark.[7] Furthermore, it is essential to confirm that the deuterium labels are placed on chemically stable positions. For this compound, the labels are on the pyridine ring, which is aromatic and not susceptible to back-exchange under typical analytical conditions, a crucial stability feature.[4][11]
Chapter 2: A Dual-Pronged Approach to Purity Verification
A robust assessment of isotopic purity is not reliant on a single technique. We advocate for a complementary approach using High-Resolution Mass Spectrometry (HRMS) for quantitative assessment of isotopologue distribution and Nuclear Magnetic Resonance (NMR) spectroscopy for positional verification and orthogonal quantification.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. scispace.com [scispace.com]
- 4. Ethyl Nicotinate-2,4,5,6-d4 | LGC Standards [lgcstandards.com]
- 6. shimadzu.com [shimadzu.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. resolvemass.ca [resolvemass.ca]
- 9. isotope.com [isotope.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Researcher's Guide to Personal Protective Equipment (PPE) for Handling Ethyl Nicotinate-d4
An In-Depth Technical Guide for Laboratory Safety and Chemical Handling
In the dynamic landscape of pharmaceutical research and drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Ethyl Nicotinate-d4, a deuterated analog of Ethyl Nicotinate. As Senior Application Scientists, our goal is to empower you with the knowledge to not only use our products effectively but also to ensure a safe and compliant laboratory environment. This document moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation, grounded in authoritative sources.
Understanding the Hazard: A Proactive Approach to Safety
This compound, while not classified as acutely toxic, presents several hazards that necessitate careful handling and the use of appropriate Personal Protective Equipment (PPE). It is considered a hazardous substance and is known to cause skin and eye irritation.[1][2] In some cases, it may lead to severe eye damage.[1] The vapor or mist can also cause respiratory tract irritation.[1][3][4] Furthermore, it is a combustible liquid with a flashpoint of 93°C (199.4°F).[3][4]
The primary routes of exposure are through skin contact, eye contact, and inhalation.[1][3] Therefore, a comprehensive PPE strategy must address all these potential pathways. The causality is clear: preventing contact and inhalation is the most effective way to mitigate the risks associated with this compound.
Core PPE Requirements: A Multi-layered Defense
A risk-based approach to selecting PPE is crucial. The following recommendations are based on a thorough analysis of the known hazards of Ethyl Nicotinate and its analogs.
Eye and Face Protection: The First Line of Defense
Direct contact with this compound can cause serious eye irritation and potentially severe damage.[1][2]
-
Protocol: Always wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][5] In situations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.
-
The "Why": Safety goggles provide a seal around the eyes, protecting against splashes from all angles. A face shield offers a broader barrier, safeguarding the entire face from direct contact.
Skin Protection: Preventing Dermal Exposure
This compound is known to cause skin irritation and may be harmful if it enters the bloodstream through cuts or abrasions.[1][5] Prolonged or repeated exposure can also lead to skin sensitization in some individuals.[1]
-
Gloves:
-
Protocol: Wear impervious gloves, such as nitrile or neoprene, to prevent skin contact.[6] Always inspect gloves for tears or punctures before use and change them immediately if they become contaminated.
-
The "Why": These materials offer good chemical resistance to a range of organic compounds. Regular inspection and replacement are critical to maintaining the integrity of this barrier.
-
-
Protective Clothing:
-
Protocol: A lab coat or chemical-resistant apron should be worn to protect against splashes and spills.[1] In procedures with a higher potential for significant exposure, disposable coveralls are recommended.[6]
-
The "Why": Protective clothing minimizes the area of skin that could come into contact with the chemical, reducing the overall risk of exposure.
-
Respiratory Protection: Safeguarding Against Inhalation
Inhalation of this compound vapors or mists can irritate the respiratory system.[1][3] The risk of inhalation increases at higher temperatures or when the material is aerosolized.[1]
-
Protocol: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3][6] If engineering controls are insufficient to maintain exposure below acceptable limits, or if irritation is experienced, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[3][5]
-
The "Why": A fume hood provides localized exhaust ventilation, capturing vapors at the source and preventing them from entering the laboratory air. A respirator acts as a personal barrier, filtering contaminants from the air before they are inhaled.
Operational and Disposal Plans: A Lifecycle Approach to Safety
Safe handling of this compound extends beyond the immediate use of PPE. A comprehensive plan includes procedures for handling, storage, spill response, and disposal.
Handling and Storage
-
Protocol:
-
The "Why": These procedures are designed to prevent accidental exposure and to ensure the chemical's stability. Proper storage mitigates the risk of fire and unwanted chemical reactions.
Spill Response
In the event of a spill, a swift and informed response is critical to minimizing exposure and environmental contamination.
-
Protocol:
-
Evacuate the immediate area and remove all sources of ignition.[1][3]
-
Wear the appropriate PPE as outlined above, including respiratory protection if vapors are present.
-
Absorb the spill with an inert material such as vermiculite, sand, or earth.[3]
-
Collect the absorbed material into a suitable, labeled container for disposal.[3]
-
Clean the spill area with soap and water.[3]
-
-
The "Why": A clear, pre-defined spill response plan ensures that all personnel can react quickly and safely, containing the hazard and preventing its spread.
Spill Response Workflow
Caption: A visual guide to the step-by-step procedure for managing a spill of this compound.
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Protocol: All waste containing this compound must be handled as hazardous waste.[3] Disposal must be in accordance with all applicable local, state, and federal regulations.[1] Do not dispose of it down the drain.
-
The "Why": Adherence to waste disposal regulations prevents environmental contamination and ensures compliance with legal requirements.
Quantitative Data Summary
For quick reference, the following table summarizes key safety data for Ethyl Nicotinate. Note that specific data for the deuterated form (d4) is limited, and these values are based on the non-deuterated analog.
| Property | Value | Source |
| Flash Point | 93 °C (199.4 °F) | [3][4] |
| Boiling Point | 223-224 °C | |
| Density | 1.107 g/mL at 25 °C | |
| Hazards | Skin Irritant, Eye Irritant, Respiratory Irritant, Combustible Liquid | [1][2][3][5] |
Conclusion: A Culture of Safety
The safe handling of this compound is not merely about following a set of rules but about understanding the principles behind them. By adopting a proactive, risk-based approach to safety and utilizing the appropriate PPE and handling procedures, researchers can confidently work with this compound while protecting themselves and their colleagues. This guide serves as a foundational resource, and it is imperative to always consult the most current Safety Data Sheet (SDS) for the specific product in use and to adhere to all institutional safety protocols.
References
- Material Safety Data Sheet - Ethyl nicotinate, 99%. (n.d.). Cole-Parmer.
- ETHYL NICOTINATE. (n.d.). Ataman Kimya.
- Ethyl nicotinate. (n.d.). Santa Cruz Biotechnology.
- SAFETY DATA SHEET. (2025, December 22). Fisher Scientific.
- SAFETY DATA SHEET. (n.d.). Pfaltz & Bauer.
- SAFETY DATA SHEET. (n.d.). TCI Chemicals.
- SAFETY DATA SHEET Ethyl Nicotinate. (2019, April 12). Synerzine.
- Ethyl nicotinate - Safety Data Sheet. (2025, August 16). ChemicalBook.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
